(Val3,Pro8)-Oxytocin
Beschreibung
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Eigenschaften
Molekularformel |
C41H60N12O12S2 |
|---|---|
Molekulargewicht |
977.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H60N12O12S2/c1-20(2)33-39(63)47-24(11-12-30(43)55)35(59)49-26(16-31(44)56)36(60)50-27(19-67-66-18-23(42)34(58)48-25(37(61)51-33)15-21-7-9-22(54)10-8-21)40(64)53-14-4-6-29(53)41(65)52-13-3-5-28(52)38(62)46-17-32(45)57/h7-10,20,23-29,33,54H,3-6,11-19,42H2,1-2H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,62)(H,47,63)(H,48,58)(H,49,59)(H,50,60)(H,51,61)/t23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
InChI-Schlüssel |
MKUDLHWRPHCLGX-ZDRVBFMLSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(Val3,Pro-8)-Oxytocin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Val3,Pro-8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin, characterized by amino acid substitutions at positions 3 (Valine for Isoleucine) and 8 (Proline for Leucine). This modification results in a biased agonism at the oxytocin receptor (OXTR), favoring the Gq-dependent signaling pathway over β-arrestin recruitment. This document provides an in-depth technical overview of the mechanism of action of (Val3,Pro-8)-Oxytocin, presenting quantitative data on its signaling profile and detailed experimental protocols for its characterization. The information herein is intended to support further research and drug development efforts targeting the oxytocinergic system.
Introduction
The oxytocin receptor (OXTR) is a class A G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand oxytocin, canonically couples to Gq and Gi/o proteins.[1] This activation triggers a cascade of intracellular events, including the stimulation of phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization, as well as the modulation of adenylyl cyclase activity.[2] Furthermore, agonist binding to the OXTR promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.[3]
(Val3,Pro-8)-Oxytocin has emerged as a valuable pharmacological tool due to its distinct signaling properties. It acts as a potent agonist of the Gq-dependent pathway while exhibiting significantly weaker agonism for β-arrestin engagement and subsequent receptor endocytosis.[4][5] This biased agonism offers a unique opportunity to dissect the physiological roles of Gq-mediated signaling versus β-arrestin-mediated signaling in the context of the oxytocinergic system.
Quantitative Signaling Profile
The signaling profile of (Val3,Pro-8)-Oxytocin has been characterized in comparison to the native human oxytocin (Leu8-OXT) and another New World monkey variant, Pro8-OXT. The following tables summarize the key quantitative data from functional assays.
Table 1: Potency (EC50) for Gq Pathway Activation (Calcium Mobilization)
| Ligand | Cell Line | EC50 (nM) | Reference |
| (Val3,Pro-8)-Oxytocin | HEK293 | 1.38 | [6] |
| Pro8-Oxytocin | HEK293 | 1.15 | [6] |
| Leu8-Oxytocin | HEK293 | 1.05 | [6] |
Table 2: Efficacy (Emax) for Gq Pathway Activation (Calcium Mobilization)
| Ligand | Cell Line | Emax (% of Leu8-OXT) | Reference |
| (Val3,Pro-8)-Oxytocin | HEK293 | ~100% | [6] |
| Pro8-Oxytocin | HEK293 | ~100% | [6] |
| Leu8-Oxytocin | HEK293 | 100% | [6] |
Table 3: Potency (EC50) for β-arrestin 2 Recruitment
| Ligand | Cell Line | EC50 (nM) | Reference |
| (Val3,Pro-8)-Oxytocin | HEK293 | >1000 | [6] |
| Pro8-Oxytocin | HEK293 | 141.3 | [6] |
| Leu8-Oxytocin | HEK293 | 25.7 | [6] |
Table 4: Efficacy (Emax) for β-arrestin 2 Recruitment
| Ligand | Cell Line | Emax (% of Leu8-OXT) | Reference |
| (Val3,Pro-8)-Oxytocin | HEK293 | ~10% | [6] |
| Pro8-Oxytocin | HEK293 | ~50% | [6] |
| Leu8-Oxytocin | HEK293 | 100% | [6] |
Signaling Pathways
(Val3,Pro-8)-Oxytocin demonstrates a clear bias towards the Gq-mediated signaling cascade. Upon binding to the OXTR, it induces a robust activation of Gq proteins, leading to the canonical downstream effects of PLC activation, IP3 generation, and a subsequent increase in intracellular calcium concentration. In contrast, its ability to recruit β-arrestin 2 is markedly diminished compared to native oxytocin.
The recruitment of β-arrestin is a critical step for OXTR desensitization and internalization. The weak interaction of (Val3,Pro-8)-Oxytocin with this pathway suggests that it may lead to more sustained Gq-mediated signaling due to reduced receptor desensitization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of (Val3,Pro-8)-Oxytocin.
Calcium Mobilization Assay
This assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium concentration upon receptor stimulation.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human oxytocin receptor (hOXTR) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.
-
-
Fluorescent Dye Loading:
-
The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C in the dark.
-
-
Agonist Stimulation and Data Acquisition:
-
After incubation, the dye solution is removed, and cells are washed again with HBSS.
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Baseline fluorescence is recorded before the addition of varying concentrations of (Val3,Pro-8)-Oxytocin or other agonists.
-
Upon agonist addition, fluorescence is measured kinetically over time to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration.
-
EC50 and Emax values are determined using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies the interaction between the activated OXTR and β-arrestin 2.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured as described above.
-
Cells are transiently co-transfected with plasmids encoding for hOXTR fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a yellow fluorescent protein (YFP) acceptor.
-
-
Cell Plating:
-
24 hours post-transfection, cells are seeded into 96-well white-walled, white-bottom plates at a density of 40,000 cells per well.
-
-
Agonist Stimulation and BRET Measurement:
-
The culture medium is removed, and cells are washed with HBSS.
-
Cells are then incubated with varying concentrations of (Val3,Pro-8)-Oxytocin or other agonists for a defined period (e.g., 15 minutes) at 37°C.
-
The Rluc substrate (e.g., coelenterazine h) is added to each well.
-
Light emissions at the Rluc wavelength (e.g., 485 nm) and the YFP wavelength (e.g., 530 nm) are measured simultaneously using a BRET-compatible plate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc).
-
Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration.
-
EC50 and Emax values are determined using non-linear regression analysis.
-
Conclusion
(Val3,Pro-8)-Oxytocin is a biased agonist of the oxytocin receptor, potently activating the Gq-dependent signaling pathway while demonstrating significantly reduced efficacy in recruiting β-arrestin. This unique pharmacological profile makes it an invaluable tool for elucidating the distinct physiological consequences of these two major signaling arms of the oxytocinergic system. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding of oxytocin receptor pharmacology and to develop novel therapeutics with tailored signaling properties.
References
- 1. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. revvity.com [revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional New World monkey oxytocin forms elicit an altered signaling profile and promotes parental care in rats - PMC [pmc.ncbi.nlm.nih.gov]
(Val3,Pro8)-Oxytocin: A Technical Guide to Oxytocin Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin is an analog of the neuropeptide oxytocin, characterized by the substitution of the third amino acid with valine and the eighth with proline. This modification influences its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for a myriad of physiological processes, including uterine contractions, lactation, and complex social behaviors. Understanding the binding affinity and subsequent signaling profile of this compound is paramount for the development of novel therapeutics targeting the oxytocinergic system. This technical guide provides an in-depth overview of the binding characteristics of this analog, detailed experimental protocols for its assessment, and a visualization of the key signaling pathways involved.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for oxytocin analogs, providing a basis for understanding the potential binding affinity and functional activity of this compound.
Table 1: Competitive Binding Affinities (IC50) of Oxytocin Analogs at the Human Oxytocin Receptor
| Compound | IC50 (nM) | Receptor Source | Radioligand | Reference |
| Pro8-Oxytocin | 20 | Human OTR | [¹²⁵I]-OVTA | [4] |
| Leu8-Oxytocin (Native Oxytocin) | 90 | Human OTR | [¹²⁵I]-OVTA | [4] |
Table 2: Functional Activity (EC50) of Oxytocin Analogs in Calcium Mobilization Assay
| Compound | EC50 (nM) | Cell Line | Assay | Reference |
| Pro8-Oxytocin | 70 | CHO cells expressing human OTR | Calcium Mobilization | [4] |
| Leu8-Oxytocin (Native Oxytocin) | 130 | CHO cells expressing human OTR | Calcium Mobilization | [4] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Unlabeled Ligand: this compound, native oxytocin (for positive control).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the oxytocin receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A series of dilutions of the unlabeled ligand (this compound).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with the cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol describes a method to quantify the recruitment of β-arrestin to the oxytocin receptor upon ligand binding, a key step in receptor desensitization and G-protein independent signaling.
1. Materials:
-
Cell Line: HEK293 cells co-expressing the oxytocin receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Ligands: this compound, native oxytocin (positive control).
-
BRET Substrate: Coelenterazine h.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Microplate Reader: Capable of detecting both luminescence and fluorescence signals.
2. Procedure:
-
Cell Culture: Plate the engineered HEK293 cells in a white, clear-bottom 96-well plate and grow to confluence.
-
Ligand Stimulation: Replace the culture medium with the assay buffer containing various concentrations of the test ligand (this compound).
-
Substrate Addition: Add the BRET substrate, coelenterazine h, to each well.
-
Signal Detection: Immediately measure the luminescence emissions at two wavelengths corresponding to the BRET donor and acceptor using the microplate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the ligand concentration. The EC50 value (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximal response) can be determined by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by the oxytocin receptor.
Caption: Gq-protein coupled signaling pathway activated by this compound.
References
Delving into the Structure-Activity Relationship of (Val3,Pro8)-Oxytocin: A Gq-Biased Agonist
(Val3,Pro8)-Oxytocin, an analog of the neuropeptide oxytocin, exhibits a distinct structure-activity relationship characterized by a pronounced bias towards the Gq-protein signaling pathway over β-arrestin recruitment. This technical guide provides a comprehensive overview of its pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Data Summary
The pharmacological profile of this compound is defined by its potency in activating Gq-mediated signaling, which is comparable to native oxytocin, while demonstrating significantly weaker engagement of the β-arrestin pathway. This biased agonism makes it a valuable tool for dissecting the distinct downstream effects of oxytocin receptor activation.
| Compound | Receptor | Parameter | Value (EC50, nM) | Pathway | Reference |
| This compound | Oxytocin Receptor (OTR) | Potency | ~10 | Gq (Calcium Mobilization) | [1] |
| Oxytocin Receptor (OTR) | Potency | >1000 | β-arrestin 2 Recruitment | [1] | |
| Oxytocin (Leu8-OXT) | Oxytocin Receptor (OTR) | Potency | ~10 | Gq (Calcium Mobilization) | [1] |
| Oxytocin Receptor (OTR) | Potency | ~100 | β-arrestin 2 Recruitment | [1] | |
| This compound | Vasopressin V1a Receptor (AVPR1a) | Potency | ~100 | Gq (Calcium Mobilization) | [1] |
| Vasopressin V1a Receptor (AVPR1a) | Potency | >1000 | β-arrestin 2 Recruitment | [1] | |
| Arginine Vasopressin (AVP) | Vasopressin V1a Receptor (AVPR1a) | Potency | ~1 | Gq (Calcium Mobilization) | [1] |
| Vasopressin V1a Receptor (AVPR1a) | Potency | ~10 | β-arrestin 2 Recruitment | [1] |
Note: Specific binding affinity data (Ki or IC50 values) for this compound at the oxytocin and vasopressin receptors were not available in the reviewed literature.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the characterization of this compound.
Experimental Protocols
I. Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.
1. Resin Preparation:
-
Start with a Rink Amide resin (0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
2. Amino Acid Coupling:
-
Coupling Reagents: Prepare a solution of the Fmoc-protected amino acid (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling Cycle (for each amino acid in the sequence: Gly, Pro, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Val, Tyr(tBu), Cys(Trt)):
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
After complete coupling, wash the resin with DMF (5 times).
-
Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to prepare for the next coupling cycle.
-
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature with gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4. Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a concentration of approximately 0.1 mg/mL to favor intramolecular cyclization.
-
Stir the solution open to the air for 12-24 hours to allow for air oxidation of the cysteine thiols to form the disulfide bridge.
-
Monitor the cyclization progress by analytical RP-HPLC.
-
Once the reaction is complete, lyophilize the solution to obtain the crude cyclic peptide.
5. Purification and Analysis:
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired product.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
II. Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor (OTR) and vasopressin receptors (V1aR, V1bR, V2R).
1. Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human OTR, V1aR, V1bR, or V2R in appropriate growth medium.
-
Harvest the cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
2. Competitive Binding Assay:
-
Set up the assay in a 96-well plate. Each well will contain:
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for vasopressin receptors) near its Kd value.
-
Increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹² M to 10⁻⁵ M).
-
A constant amount of cell membrane preparation (e.g., 10-50 µg of protein).
-
-
Total Binding: Wells containing only radioligand and membranes.
-
Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 1 µM unlabeled oxytocin or AVP).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization in response to this compound stimulation, a hallmark of Gq-protein activation.
1. Cell Culture and Plating:
-
Use HEK293 or CHO cells stably expressing the human OTR or vasopressin receptors.
-
Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion.
-
Remove the growth medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature.
3. Agonist Preparation:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., oxytocin or AVP) in the assay buffer at a concentration that is 5-10 times the final desired concentration.
4. Measurement of Calcium Flux:
-
Use a fluorescence plate reader capable of kinetic reads with automated injection (e.g., a FLIPR or FlexStation).
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument then automatically injects the agonist solution into the wells.
-
Continue to record the fluorescence intensity for a further 1-3 minutes to capture the peak response and subsequent decay.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
-
Compare the EC50 and Emax values of this compound to those of the reference agonist to determine its relative potency and efficacy.
References
(Val3,Pro8)-Oxytocin: A Technical Guide to its Discovery, History, and Biased Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Val3,Pro8)-Oxytocin, a naturally occurring analog of the highly conserved neuropeptide oxytocin, represents a significant deviation from the canonical structure of this critical signaling molecule. First identified in New World monkeys, its discovery challenged the long-held view of oxytocin's universal structure across placental mammals. This technical guide provides an in-depth exploration of the discovery, history, and unique pharmacological properties of this compound. A key focus is its characterization as a biased agonist, preferentially activating Gq-protein-dependent signaling pathways over β-arrestin recruitment. This document details the experimental protocols utilized in its characterization and presents a comprehensive summary of the quantitative data that substantiates its distinct signaling profile. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this intriguing oxytocin variant.
Introduction and Historical Context
For decades, the nonapeptide oxytocin (Leu8-Oxytocin) was considered to be structurally identical across all placental mammals, a testament to its crucial and conserved roles in social bonding, parturition, and lactation. This paradigm was challenged with the discovery of naturally occurring oxytocin variants in New World monkeys. Initial studies identified a substitution of proline for leucine at the eighth position (Pro8-Oxytocin) in several species.[1][2] Subsequent research further unveiled a novel variant in the Saguinus genus (tamarins), which possessed an additional substitution of valine for isoleucine at the third position, giving rise to this compound.[3]
This discovery opened a new chapter in oxytocin research, suggesting that subtle variations in the peptide's structure could lead to significant functional consequences, potentially driving the evolution of complex social behaviors observed in these primate species, such as extensive paternal care and social monogamy.[3][4] The investigation of this compound and other variants has provided valuable insights into the structure-function relationships of the oxytocin system and has introduced the concept of biased agonism as a key mechanism for fine-tuning physiological responses.
Pharmacological Profile: A Biased Agonist
This compound has been characterized as a biased agonist at the human oxytocin receptor (OXTR). This means it differentially activates downstream signaling pathways upon binding to the receptor. Specifically, it shows a preference for the Gq-protein-dependent pathway, which leads to the mobilization of intracellular calcium, while demonstrating weaker agonism for the recruitment of β-arrestin 2.[3][5] This is in contrast to the canonical Leu8-Oxytocin, which activates both pathways more balancedly.
This biased signaling profile is significant because the Gq pathway is primarily associated with the acute, classical effects of oxytocin, such as uterine contractions and milk ejection, which are mediated by increased intracellular calcium. The β-arrestin pathway, on the other hand, is involved in receptor desensitization, internalization, and the activation of distinct, G-protein-independent signaling cascades that can have longer-term effects.[3] The reduced engagement of the β-arrestin pathway by this compound may therefore lead to a more sustained Gq-mediated signal with less receptor desensitization.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative pharmacological studies of this compound, Pro8-Oxytocin, and the canonical Leu8-Oxytocin.
Table 1: Potency (pEC50) of Oxytocin Analogs at the Human Oxytocin Receptor (OXTR)
| Ligand | Gq Pathway (Calcium Mobilization) | β-Arrestin 2 Recruitment |
| This compound | 8.87 ± 0.10 | 7.11 ± 0.08 |
| Pro8-Oxytocin | 8.82 ± 0.10 | 7.42 ± 0.08 |
| Leu8-Oxytocin | 8.99 ± 0.07 | 8.32 ± 0.05 |
| Data extracted from Parreiras-E-Silva LT, et al. (2017) PNAS.[3] |
Table 2: Efficacy (Emax) of Oxytocin Analogs at the Human Oxytocin Receptor (OXTR)
| Ligand | Gq Pathway (Calcium Mobilization) | β-Arrestin 2 Recruitment |
| This compound | 102.8 ± 4.5 % | 68.6 ± 3.9 % |
| Pro8-Oxytocin | 98.7 ± 4.7 % | 73.1 ± 3.9 % |
| Leu8-Oxytocin | 100.0 ± 3.4 % | 100.0 ± 3.4 % |
| Data are expressed as a percentage of the maximum response to Leu8-Oxytocin. Data extracted from Parreiras-E-Silva LT, et al. (2017) PNAS.[3] |
Signaling Pathways
The differential activation of intracellular signaling pathways by this compound is a defining feature of its pharmacology. The following diagrams illustrate the Gq-dependent and β-arrestin-mediated signaling cascades initiated by oxytocin receptor activation.
Figure 1: Gq-Protein Dependent Signaling Pathway.
Figure 2: β-Arrestin Mediated Signaling Pathway.
Experimental Protocols
The characterization of this compound's pharmacological profile involved several key in vitro assays. The following sections provide detailed methodologies for these experiments, based on the protocols described in the primary literature.
Receptor Binding Affinity Assay (Radioligand Displacement)
This assay determines the affinity of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Procedure:
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the oxytocin receptors.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of [³H]-Oxytocin and varying concentrations of unlabeled this compound in a binding buffer.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Oxytocin (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Figure 3: Radioligand Binding Assay Workflow.
Gq-Pathway Activation: Calcium Mobilization Assay
This assay measures the activation of the Gq signaling pathway by quantifying the increase in intracellular calcium concentration following receptor stimulation.
-
Cell Line: HEK293 cells stably expressing the human oxytocin receptor.
-
Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate.
-
Dye Loading: Cells are incubated with the calcium-sensitive dye, which enters the cells and is cleaved to its active form.
-
Stimulation: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The dose-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are calculated.
β-Arrestin 2 Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin 2 to the oxytocin receptor upon agonist stimulation, using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293 cells co-expressing the human oxytocin receptor fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP).
-
Substrate: Coelenterazine h (a substrate for Rluc).
-
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate.
-
Stimulation: Varying concentrations of this compound are added to the wells.
-
Substrate Addition: Coelenterazine h is added to the wells.
-
BRET Measurement: The light emission at wavelengths corresponding to both Rluc and YFP is measured. The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates the proximity of Rluc and YFP, and thus, β-arrestin 2 recruitment to the receptor.
-
-
Data Analysis: A dose-response curve is generated, and the EC50 and Emax for β-arrestin 2 recruitment are determined.
In Vivo Effects: Parental Care
The distinct signaling profile of this compound has been linked to behavioral outcomes. Studies in rats have shown that intranasal administration of this compound can promote parental care behaviors, even in virgin males, which do not typically exhibit such behaviors.[3]
Pup Retrieval Test
This behavioral assay is used to assess parental care in rodents.
-
Subjects: Adult male or female rats.
-
Procedure:
-
Habituation: The subject animal is placed in a test cage for a period of habituation.
-
Pup Presentation: Pups are placed in the cage, away from the nest area.
-
Observation: The latency to retrieve the pups to the nest and the frequency of pup-directed behaviors (e.g., licking, grooming) are recorded.
-
-
Intervention: this compound is administered intranasally prior to the test.
-
Data Analysis: The behavioral parameters of the this compound-treated group are compared to a control group (e.g., saline-treated).
Conclusion and Future Directions
The discovery and characterization of this compound have significantly advanced our understanding of the oxytocin system. Its biased agonism highlights the complexity of GPCR signaling and opens up new avenues for the development of therapeutics with more specific and targeted effects. By preferentially activating the Gq pathway, this compound and other biased agonists could potentially offer the therapeutic benefits of oxytocin while minimizing the side effects associated with β-arrestin-mediated receptor desensitization and signaling.
Future research should continue to explore the physiological and behavioral consequences of this biased agonism in more detail. Investigating the effects of this compound in different animal models and across a wider range of social behaviors will be crucial. Furthermore, understanding the precise structural determinants of biased agonism at the oxytocin receptor could pave the way for the rational design of novel, highly selective oxytocin receptor modulators for the treatment of a variety of conditions, from social deficits in psychiatric disorders to complications of labor and delivery.
References
- 1. Functional New World monkey oxytocin forms elicit an altered signaling profile and promotes parental care in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin Structure and Function in New World Monkeys: From Pharmacology to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. PNAS Template for Supplementary Information - Overleaf, オンラインLaTeXエディター [ja.overleaf.com]
Endogenous Function of (Val3,Pro8)-Oxytocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Val3,Pro8)-Oxytocin, also known as Valitocin, is a naturally occurring structural variant of the neuropeptide oxytocin identified in certain species of New World monkeys. This technical guide provides a comprehensive overview of the endogenous function of this compound, focusing on its unique signaling properties at the oxytocin receptor (OXTR) and its physiological significance. Quantitative data from key functional assays are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this intriguing oxytocin analog.
Introduction
Oxytocin is a highly conserved nonapeptide hormone and neurotransmitter that plays a crucial role in a wide array of physiological and behavioral processes, including parturition, lactation, social bonding, and parental care. While the canonical form of oxytocin, [Leu8]-Oxytocin, is prevalent across most placental mammals, recent discoveries have unveiled natural variations in its amino acid sequence, particularly within New World monkeys. One such variant is this compound, which is characterized by the substitution of Isoleucine at position 3 with Valine and Leucine at position 8 with Proline.
This substitution at the eighth position, from a non-polar Leucine to a more rigid Proline, has been a focal point of research, suggesting a potential evolutionary adaptation related to the complex social structures observed in these primate species, such as increased paternal care and social monogamy. Understanding the functional consequences of these amino acid changes is critical for elucidating the nuanced roles of the oxytocinergic system and for the development of novel therapeutics targeting the oxytocin receptor.
Biochemical and Pharmacological Profile
This compound exhibits a distinct pharmacological profile at the human oxytocin receptor (hOXTR) compared to the canonical [Leu8]-Oxytocin. It functions as a biased agonist, demonstrating a preference for activating the Gq-protein-dependent signaling pathway over the β-arrestin recruitment pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity at the human oxytocin receptor, with [Leu8]-Oxytocin included for comparison.
| Ligand | Assay | Receptor | Parameter | Value (nM) | Reference |
| This compound | Calcium Mobilization | hOXTR | EC50 | ~1.5 | Parreiras-E-Silva et al., 2017[1] |
| [Leu8]-Oxytocin | Calcium Mobilization | hOXTR | EC50 | ~1.0 | Parreiras-E-Silva et al., 2017[1] |
| This compound | β-Arrestin 2 Recruitment | hOXTR | EC50 | >1000 | Parreiras-E-Silva et al., 2017[1] |
| [Leu8]-Oxytocin | β-Arrestin 2 Recruitment | hOXTR | EC50 | ~100 | Parreiras-E-Silva et al., 2017[1] |
| [Pro8]-Oxytocin* | Receptor Binding | hOXTR | Ki | Not Reported | - |
| [Leu8]-Oxytocin | Receptor Binding | hOXTR | Ki | 4.28 | Smith et al., 2020[2] |
Note: The binding affinity (Ki) for this compound has not been empirically reported. However, functional studies suggest that Pro8-containing analogs exhibit strong binding. Further studies are required to determine the precise Ki value.
Signaling Pathways
This compound primarily signals through the Gq-protein coupled pathway upon binding to the oxytocin receptor. This biased agonism, with reduced potency for β-arrestin recruitment, suggests a signaling profile that may favor sustained cellular responses with diminished receptor desensitization and internalization.
Gq-Protein Dependent Signaling Pathway
The activation of the Gq pathway by this compound initiates a cascade of intracellular events culminating in an increase in intracellular calcium concentration.
β-Arrestin Recruitment Pathway
This compound is a significantly weaker agonist for the recruitment of β-arrestin to the oxytocin receptor compared to [Leu8]-Oxytocin. This reduced recruitment is associated with decreased receptor phosphorylation, desensitization, and internalization.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (Val3,Pro8)-Oxytocin: A Gq-Dependent Pathway Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Val3,Pro8)-Oxytocin, a selective agonist of the Gq-dependent signaling pathway of the oxytocin receptor (OXTR). This document details the molecular mechanisms, quantitative pharmacological data, and experimental protocols relevant to the study of this compound, tailored for professionals in the fields of pharmacology, cell biology, and drug development.
Introduction
This compound is a synthetic analog of the neurohypophysial hormone oxytocin. It is characterized as a Gq-dependent pathway agonist, while exhibiting weaker agonism for β-arrestin recruitment and subsequent receptor endocytosis[1][2]. This biased agonism makes this compound a valuable tool for dissecting the specific downstream effects of Gq protein activation in oxytocin receptor signaling. The oxytocin receptor, a class A G protein-coupled receptor (GPCR), is a key target in various physiological processes, including social bonding, parturition, and lactation. Its signaling is complex, coupling to multiple G protein subtypes, with the Gαq/11 pathway being a major mediator of its physiological effects[3].
The Oxytocin Receptor Gq-Dependent Signaling Pathway
Upon binding of an agonist such as this compound, the oxytocin receptor undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gαq/11. This initiates a cascade of intracellular events:
-
Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq activates phospholipase C-β (PLCβ).
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[3].
-
Downstream Effects: The rise in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs), leading to diverse cellular responses such as smooth muscle contraction and neurotransmitter release[3].
dot
Caption: Gq-Dependent Signaling Pathway of this compound.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound at the human oxytocin receptor. This data is primarily derived from studies by Parreiras-e-Silva et al. (2017).
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 (Gq activation) | Data not available in search results | Calcium Mobilization | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |
| Emax (Gq activation) | Data not available in search results | Calcium Mobilization | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |
| EC50 (β-arrestin 2 recruitment) | Data not available in search results | BRET | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |
| Emax (β-arrestin 2 recruitment) | Data not available in search results | BRET | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |
| Binding Affinity (Ki/Kd) | Data not available in search results | Radioligand Binding | - | - |
Note: While the key reference has been identified, specific quantitative values were not available in the provided search results. Researchers are encouraged to consult the full publication for detailed data.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of Gq pathway activation.
Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation. This accumulation is then measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Detailed Protocol (based on HTRF):
-
Cell Culture and Seeding:
-
Culture HEK293T cells (or another suitable cell line) transiently or stably expressing the human oxytocin receptor in appropriate media.
-
Seed cells into a 384-well white plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and a reference agonist (e.g., oxytocin) in stimulation buffer containing LiCl.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) in lysis buffer to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665/620) and plot the data against the logarithm of the agonist concentration to determine EC50 and Emax values.
-
dot
Caption: Experimental Workflow for IP1 Accumulation Assay.
This assay measures the transient increase in intracellular calcium concentration upon Gq activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to calcium, resulting in an increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture and seed cells expressing the oxytocin receptor in a 96- or 384-well black-walled, clear-bottom plate as described for the IP1 assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion).
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument then automatically adds the compounds to the cell plate, and fluorescence is continuously monitored for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the Gq-dependent signaling of the oxytocin receptor. Its biased agonism allows for the specific exploration of cellular responses mediated by the Gq/PLC/Ca2+ pathway, independent of β-arrestin-mediated signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and other ligands at the oxytocin receptor, thereby facilitating further research into the physiological roles of this important signaling system and aiding in the development of novel therapeutics targeting the oxytocin receptor.
References
Pharmacokinetics of (Val3,Pro8)-Oxytocin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin, distinguished by amino acid substitutions at positions 3 (Valine for Isoleucine) and 8 (Proline for Leucine). This modification results in a Gq-dependent pathway biased agonist of the oxytocin receptor (OXTR), exhibiting weaker engagement of the β-arrestin pathway compared to native oxytocin.[1][2][3] This biased agonism presents a unique pharmacological profile with potential therapeutic implications. While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the pharmacokinetics of oxytocin and its analogs, offering a framework for understanding the probable metabolic fate and disposition of this compound. Detailed experimental protocols for preclinical pharmacokinetic studies and an exploration of the relevant signaling pathways are also presented.
Introduction to this compound
Oxytocin is a nonapeptide hormone and neurotransmitter involved in a myriad of physiological processes, including parturition, lactation, and social bonding.[4][5] The therapeutic potential of oxytocin has led to the development of numerous analogs with modified pharmacokinetic and pharmacodynamic properties.[5] this compound is one such analog, designed to selectively activate specific intracellular signaling cascades. Its characterization as a Gq-biased agonist suggests that it preferentially activates the Gq protein-coupled signaling pathway over the β-arrestin-mediated pathway.[1][2][3] This selectivity may offer advantages by minimizing β-arrestin-associated receptor desensitization and internalization, potentially leading to a more sustained cellular response.
Comparative Pharmacokinetics of Oxytocin and its Analogs
Table 1: Pharmacokinetic Parameters of Oxytocin in Various Species
| Species | Route of Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |
| Human | Intravenous | 1-6 min | 7.87 mL/min | - | [7] |
| Human | Intravenous | 3-5 min | ~1.5 L/min | Two-thirds of extracellular volume | [6] |
| Human (Postmenopausal) | Intravenous | Distribution: 5.5 min, Terminal: 1.2 hours | 27 L/h | 15 L | [9] |
| Rat | Intravenous | ~1.5 min | - | - | [10] |
| Rat (Anesthetized) | Intravenous (low dose) | 7.94 min | 0.0624 L/(minkg) | 0.7906 L/kg | [11] |
| Rat (Anesthetized) | Intravenous (high dose) | 21.09 min | 0.0266 L/(minkg) | 0.2213 L/kg | [11] |
| Beef Cattle | Intranasal | 12.1 min | - | - | [12] |
| Sow | - | - | - | - | [13] |
| Sheep | - | 1.3 min | - | - | [13] |
| Goat | - | 22 min | - | - | [13] |
| Horse | Intravenous | 5.89 min | 7.78 min | - | [13] |
Table 2: Bioavailability of Oxytocin via Different Routes of Administration
| Species | Route of Administration | Bioavailability | Reference(s) |
| Human | Intranasal | 0.7% | [14] |
| Human | Sublingual | 0.007% - 0.07% | [15] |
Experimental Protocols for Pharmacokinetic Studies
The following protocols are generalized methodologies for conducting preclinical pharmacokinetic studies of peptide analogs like this compound in a rat model.
Animal Models and Husbandry
-
Species: Sprague-Dawley or Wistar rats are commonly used.[10][11]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before any experimental procedures.
Intravenous Administration
-
Catheterization: For serial blood sampling, surgical implantation of a catheter into the jugular or femoral vein is recommended.[16][17] This allows for stress-free blood collection from conscious animals.
-
Dosing: The peptide is dissolved in a sterile, isotonic vehicle (e.g., 0.9% saline). The solution is administered as a bolus injection or a constant rate infusion through the implanted catheter.[18][19] The maximum volume for a bolus injection is typically 5 ml/kg.[18]
Blood Sample Collection
-
Method: Blood samples can be collected via the implanted catheter at predetermined time points.[20] The subclavian vein is another accessible site for repetitive sampling in conscious rats.[20] For terminal studies, cardiac puncture under deep anesthesia can be performed.[21]
-
Volume: The total blood volume collected should not exceed the limits set by institutional animal care and use committees (IACUC).[22]
-
Processing: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).[23] Plasma is separated by centrifugation (e.g., 2000 x g for 10-15 minutes at 4°C) and stored at -80°C until analysis.[20][24]
Analytical Methods for Quantification
RIA is a highly sensitive method for quantifying oxytocin and its analogs in plasma.[10][25]
-
Principle: The assay is based on the competitive binding of a radiolabeled peptide (e.g., ¹²⁵I-(Val3,Pro8)-Oxytocin) and the unlabeled peptide in the sample to a limited number of specific antibodies.
-
Procedure Outline:
-
Extraction: Plasma samples are often extracted to remove interfering substances. Common methods include adsorption to silicates like Lichroprep Si 60 or immunoextraction.[25]
-
Incubation: The extracted sample (or standard) is incubated with a specific primary antibody and a known amount of radiolabeled peptide.
-
Separation: Antibody-bound and free radiolabeled peptide are separated (e.g., using a secondary antibody and centrifugation).
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the peptide in the sample is determined by comparing its binding to a standard curve.
-
HPLC is used to separate the peptide of interest from other components in the plasma.[26][27][28][29][30]
-
Principle: The separation is based on the differential partitioning of the analyte between a stationary phase (in the column) and a mobile phase. Reversed-phase HPLC with a C8 or C18 column is commonly used for peptides.
-
Procedure Outline:
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Chromatography: The prepared sample is injected into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is often employed.[29]
-
Detection: The peptide is detected as it elutes from the column, typically using a UV detector at a wavelength of 220 nm.[28]
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of known standards.
-
Signaling Pathways of the Oxytocin Receptor
This compound is a biased agonist at the oxytocin receptor, preferentially activating the Gq signaling pathway.[1][2][3]
Gq-Protein Dependent Signaling Pathway
Activation of the OXTR by an agonist, including this compound, leads to the coupling and activation of the heterotrimeric G-protein Gq. This initiates a cascade of intracellular events.
Caption: Gq-Protein Dependent Signaling Pathway of this compound.
β-Arrestin Mediated Signaling Pathway (Weaker Agonism)
This compound is a weaker agonist for the β-arrestin pathway. This pathway is primarily involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling.
Caption: Weaker β-Arrestin Engagement by this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of a peptide analog.
Caption: Experimental Workflow for Preclinical Pharmacokinetic Study.
Conclusion
This compound represents a promising tool for dissecting the specific physiological roles of Gq-mediated oxytocin receptor signaling. While direct pharmacokinetic data remains to be fully elucidated, the established methodologies for studying oxytocin and its analogs provide a clear path for its characterization. The protocols and comparative data presented in this guide offer a robust foundation for researchers and drug development professionals to design and execute studies aimed at understanding the in vivo disposition and metabolic fate of this unique, biased agonist. Further investigation into the pharmacokinetics of this compound is warranted to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxytocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design of Oxytocin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short communication: pharmacokinetics of oxytocin administered intranasally to beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Plasma pharmacokinetics of intravenous and intranasal oxytocin in nonpregnant adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability and pharmacokinetics of sublingual oxytocin in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 21. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 22. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 23. idexxbioanalytics.com [idexxbioanalytics.com]
- 24. Variability in Oxytocin Blood Levels in Rats: A Review and Experimental Insights [cpn.or.kr]
- 25. Specific radioimmunoassay of oxytocin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. CN113252807B - High performance liquid chromatography separation method for oxytocin raw material medicine related substances - Google Patents [patents.google.com]
- 29. CN111896642A - Separation method and application of oxytocin and three kinds of deamidation impurities - Google Patents [patents.google.com]
- 30. HPLC-MS Method for Analysis of Oxytocin on Primesep 200 Column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Stability and Degradation of (Val3,Pro8)-Oxytocin and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the stability and degradation of the specific oxytocin analogue (Val3,Pro8)-Oxytocin (CAS 2134138-89-7) is limited. This guide provides a comprehensive overview of the stability and degradation of oxytocin and its well-characterized analogue, carbetocin, to serve as a valuable resource for researchers. A theoretical discussion on the potential stability of this compound based on its amino acid substitutions is also included.
Introduction to this compound and its Significance
This compound is a synthetic analogue of the neurohypophyseal hormone oxytocin. While oxytocin plays a crucial role in social bonding, uterine contraction, and lactation, its therapeutic use can be limited by its short half-life and instability. Analogues such as this compound are developed to potentially offer improved pharmacokinetic profiles and receptor selectivity. Notably, this compound is described as a Gq-dependent pathway agonist for the oxytocin receptor (OXTR), suggesting a specific mechanism of action that is of interest in drug development.[1][2][3][4] Understanding the stability and degradation of such peptide analogues is paramount for their development as therapeutic agents, ensuring their safety, efficacy, and appropriate shelf-life.
Theoretical Considerations for the Stability of this compound
The stability of a peptide is significantly influenced by its amino acid sequence. The substitutions of Isoleucine at position 3 with Valine and Leucine at position 8 with Proline in this compound are expected to impact its conformational stability and susceptibility to degradation.
-
Valine at Position 3: The substitution of isoleucine with valine, both being hydrophobic amino acids, is a conservative replacement and may not drastically alter the overall hydrophobicity of this region of the peptide. However, even subtle changes in side-chain structure can influence peptide folding and interaction with degrading enzymes.[5]
-
Proline at Position 8: The introduction of a proline residue at position 8 is more significant. Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone. This rigidity can enhance stability by reducing the susceptibility of adjacent peptide bonds to enzymatic cleavage and can also influence the propensity for aggregation.[6] Studies on proline-substituted peptides have shown that such modifications can increase thermostability and resistance to proteolytic degradation.[7][8][9][10] Therefore, it can be hypothesized that the Proline substitution at position 8 in this compound may confer enhanced stability compared to native oxytocin.
Case Study: Stability and Degradation of Carbetocin
Carbetocin, a long-acting oxytocin analogue, has been extensively studied, particularly in a heat-stable formulation developed to overcome the cold-chain requirements of oxytocin.[4] Its stability profile provides valuable insights into the degradation pathways of oxytocin-related peptides.
Quantitative Stability Data for Heat-Stable Carbetocin
A heat-stable formulation of carbetocin has demonstrated remarkable stability under various temperature conditions. The formulation consists of 0.1 mg/mL carbetocin in a sodium succinate buffer with mannitol and methionine at an optimal pH of 5.45.[4][11]
| Temperature | Relative Humidity | Duration | Purity Maintained |
| 30°C | 75% RH | ≥ 3 years | ≥95% |
| 40°C | 75% RH | 6 months | ≥95% |
| 50°C | Not Specified | 3 months | ≥95% |
| 60°C | Not Specified | 1 month | ≥95% |
Table 1: Summary of stability data for a heat-stable carbetocin formulation. Data sourced from Malm et al. (2018).[4]
Degradation Pathways of Carbetocin
Forced degradation studies on carbetocin have identified several key degradation pathways:[12]
-
Hydrolysis (Acidic and Alkaline): Like most peptides, carbetocin is susceptible to hydrolysis of its amide bonds under both acidic and alkaline conditions.
-
Oxidation: The thioether linkage in carbetocin is prone to oxidation. The inclusion of an antioxidant like methionine in the formulation significantly mitigates this degradation pathway.[4]
-
Photodegradation: Exposure to light can induce degradation.
-
Thermal Degradation: Elevated temperatures accelerate hydrolysis and other degradation reactions.
A study by Yin et al. (2021) identified ten impurities in carbetocin, including six major degradation products arising from these stress conditions.[12]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on a peptide drug like an oxytocin analogue.
Caption: A generalized workflow for forced degradation studies of peptide drugs.
Experimental Protocols for Stability and Degradation Analysis
Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following sections outline methodologies adapted from literature on oxytocin and carbetocin analysis.
Stability-Indicating HPLC Method for Oxytocin
A stability-indicating HPLC method is essential to separate the intact peptide from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.05 M potassium dihydrogen orthophosphate buffer, pH 7.0.
-
-
Gradient: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 20:80 v/v).[13]
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Injection Volume: 20 - 100 µL.[13]
-
Temperature: Ambient or controlled (e.g., 25°C).
Forced Degradation Protocol
The following protocol provides a general framework for subjecting an oxytocin analogue to forced degradation.[15]
-
Preparation of Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a controlled environment.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method. For identification of degradation products, LC-MS/MS analysis is performed.
This compound and the Gq-Dependent Signaling Pathway
This compound is characterized as an agonist of the Gq-dependent pathway of the oxytocin receptor.[1][2][3][4] Understanding this pathway is critical for elucidating its mechanism of action.
Overview of Oxytocin Receptor Signaling
The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gq/11.[16] Activation of the OXTR initiates a cascade of intracellular events.
The Gq/PLC/IP3 Signaling Cascade
The following diagram illustrates the key steps in the Gq-dependent signaling pathway activated by an OXTR agonist like this compound.
Caption: The Gq-PLC-IP3 signaling pathway of the oxytocin receptor.
Upon binding of an agonist, the OXTR activates the Gq protein, which in turn stimulates phospholipase C (PLC).[16][17][18] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17][18] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[16][17][18] The elevated intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers a variety of cellular responses, such as smooth muscle contraction.[16][18]
Conclusion
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid replacement - Wikipedia [en.wikipedia.org]
- 6. Effect of proline substitutions on stability and kinetic properties of a cold adapted subtilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
(Val3,Pro8)-Oxytocin: A Technical Guide to a Gq-Biased Agonist of the Oxytocin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Val3,Pro8)-Oxytocin, a naturally occurring variant of the neuropeptide oxytocin found in New World monkeys, presents a unique pharmacological profile with significant implications for research and therapeutic development. This document provides an in-depth technical overview of this compound, focusing on its biased agonism at the oxytocin receptor (OXTR). Characterized as a potent activator of the Gq-protein dependent signaling pathway, it demonstrates substantially weaker recruitment of β-arrestin compared to the canonical human oxytocin (Leu8-Oxytocin). This biased signaling suggests the potential for developing therapeutics that selectively engage desired signaling pathways, potentially offering improved efficacy and reduced side effects. This guide details the quantitative pharmacology, experimental protocols for its study, and the core signaling pathways associated with this compound.
Introduction
Oxytocin is a nonapeptide hormone and neurotransmitter pivotal in a range of physiological and behavioral processes, including parturition, lactation, social bonding, and emotional regulation. Its effects are primarily mediated through the oxytocin receptor (OXTR), a class A G-protein coupled receptor (GPCR). Canonical signaling of the OXTR involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Additionally, agonist binding promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G-protein independent signaling cascades.
The discovery of naturally occurring oxytocin variants, such as this compound, has opened new avenues for understanding the structure-function relationships of the oxytocin system. This compound is distinguished by two amino acid substitutions compared to human oxytocin: a valine at position 3 and a proline at position 8. These modifications confer a distinct signaling bias, with a preference for the Gq pathway over β-arrestin recruitment. This document serves as a comprehensive technical resource on this compound, providing the necessary data and methodologies for its investigation and potential therapeutic exploration.
Quantitative Pharmacology
The defining characteristic of this compound is its biased agonism. The following tables summarize the quantitative data from comparative studies with Leu8-Oxytocin, primarily derived from research by Parreiras-E-Silva et al. (2017).
Table 1: Gq-Protein Pathway Activation (Calcium Mobilization)
| Ligand | pEC50 (M) | Emax (%) |
| This compound | 8.63 ± 0.08 | 100 |
| Leu8-Oxytocin | 8.79 ± 0.06 | 100 |
Data represent mean ± SEM. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.
Table 2: β-Arrestin 2 Recruitment
| Ligand | pEC50 (M) | Emax (%) |
| This compound | 7.21 ± 0.11 | 68 ± 4 |
| Leu8-Oxytocin | 7.89 ± 0.07 | 100 |
Data represent mean ± SEM.
These data quantitatively demonstrate that while this compound is equipotent to Leu8-Oxytocin in activating the Gq pathway, it is significantly less potent and efficacious in recruiting β-arrestin 2.
Signaling Pathways
This compound primarily signals through the Gq-protein pathway upon binding to the OXTR. The canonical steps of this pathway are outlined below.
Experimental Protocols
The following protocols are based on the methodologies described by Parreiras-E-Silva et al. (2017) for the characterization of this compound.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the synthesis of this compound using Fmoc solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence: Pro, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Val, Tyr(tBu), and Cys(Trt).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Oxidative Cyclization: The linear peptide is then cyclized to form the disulfide bridge between the two cysteine residues. This is often achieved through air oxidation in a dilute aqueous ammonium bicarbonate buffer.
-
Purification and Analysis: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by mass spectrometry.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For signaling assays, transiently transfect HEK293T cells with plasmids encoding the human oxytocin receptor. For BRET assays, co-transfect with plasmids for the receptor fused to a BRET donor (e.g., Renilla luciferase) and the signaling partner (e.g., β-arrestin 2) fused to a BRET acceptor (e.g., Venus). Polyethylenimine (PEI) is a commonly used transfection reagent.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq pathway activation.
Methodology:
-
Cell Seeding: 24 hours post-transfection, seed the transfected HEK293T cells into a 96-well black, clear-bottom plate.
-
Dye Loading: On the day of the assay, wash the cells with Hank's Balanced Salt Solution (HBSS) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Ligand Preparation: Prepare serial dilutions of this compound and Leu8-Oxytocin in HBSS.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injector. Measure the baseline fluorescence, then inject the ligand solutions and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the pEC50 and Emax values.
β-Arrestin 2 Recruitment BRET Assay
This assay measures the interaction between the oxytocin receptor and β-arrestin 2 using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Preparation: Harvest HEK293T cells co-transfected with OXTR-Rluc8 (donor) and β-arrestin2-Venus (acceptor) and seed them into a white, 96-well microplate.
-
Ligand Stimulation: Add varying concentrations of this compound or Leu8-Oxytocin to the wells and incubate at 37°C.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the BRET donor and acceptor (e.g., filters for Rluc8 and Venus).
-
Data Analysis: Calculate the BRET ratio by dividing the fluorescence signal of the acceptor by the luminescence signal of the donor. Plot the BRET ratio against the logarithm of the agonist concentration to obtain a dose-response curve and determine the pEC50 and Emax values.
Conclusion and Future Directions
This compound serves as a powerful tool for dissecting the complex signaling of the oxytocin receptor. Its inherent bias towards the Gq pathway provides a unique opportunity to study the physiological and behavioral consequences of selective Gq activation in the absence of significant β-arrestin-mediated effects. This understanding is crucial for the rational design of novel therapeutics targeting the oxytocin system. Future research should focus on in vivo studies to further elucidate the therapeutic potential of Gq-biased OXTR agonists in areas such as social behavior, anxiety, and uterine contractility. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound.
Technical Whitepaper: (Val3,Pro8)-Oxytocin and the Pursuit of Pathway-Selective Oxytocin Receptor Agonists in Social Behavior Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The neuropeptide oxytocin (OXT) is a critical modulator of complex social behaviors, including social recognition, bonding, and trust.[1][2][3][4] Its therapeutic potential for psychiatric disorders characterized by social deficits has driven the development of synthetic analogs with improved pharmacological properties. This technical guide focuses on (Val3,Pro8)-Oxytocin, an oxytocin receptor (OXTR) agonist noted for its pathway-selective signaling. While direct, published in vivo social behavior studies on this specific compound are limited, its profile as a Gq-dependent pathway agonist provides a valuable framework for discussing the next generation of oxytocinergic therapeutics. This paper will detail the underlying OXTR signaling pathways, present standardized experimental protocols used to evaluate such compounds, and provide representative data from a functionally similar selective OXTR agonist to illustrate the expected outcomes.
Oxytocin Receptor (OXTR) Signaling Pathways
The oxytocin receptor is a Class A G-protein coupled receptor (GPCR) that can couple to different intracellular signaling cascades, primarily the Gαq and Gαi pathways. This differential coupling leads to a diverse range of cellular responses.
-
Canonical Gαq Pathway: The primary and best-characterized pathway involves the coupling of OXTR to the Gαq protein. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This cascade is fundamental to many of oxytocin's physiological effects. This compound is identified as an agonist that preferentially activates this Gq-dependent pathway.[5][6]
-
β-Arrestin Pathway: Like many GPCRs, the OXTR also signals through β-arrestin pathways, which are involved in receptor desensitization, endocytosis, and G-protein-independent signaling. This compound is reported to be a weaker agonist for β-arrestin engagement, suggesting a bias towards the Gq pathway.[5] This biased agonism is a key area of interest in modern pharmacology, as it may allow for the development of drugs that produce specific therapeutic effects while avoiding others that lead to tolerance or side effects.
Below is a diagram illustrating the primary signaling cascades associated with the oxytocin receptor.
Experimental Protocols for Assessing Social Behavior
Evaluating the pro-social effects of compounds like this compound requires robust and standardized behavioral assays. The most common rodent paradigms are the Three-Chamber Social Interaction Test and the Social Recognition Test.
Three-Chamber Social Interaction Test
This assay assesses an animal's propensity to engage with a novel conspecific (sociability) and its preference for a novel versus a familiar conspecific (social novelty).[7][8][9]
Objective: To measure sociability and social novelty preference.
Apparatus: A rectangular, three-chambered box made of clear Plexiglas. The dividing walls have openings to allow free movement between chambers. Small, inverted wire cups are used to contain the "stranger" mice.
Protocol:
-
Habituation (10 minutes):
-
The test mouse is placed in the center chamber and allowed to freely explore all three empty chambers. This serves to acclimate the mouse to the new environment.
-
-
Sociability Test (10 minutes):
-
A novel, unfamiliar mouse ("Stranger 1") is placed under a wire cup in one of the side chambers. An identical, empty wire cup is placed in the opposite chamber.
-
The test mouse is returned to the center chamber, and the doors are opened.
-
The amount of time the test mouse spends in each chamber and the time spent sniffing each wire cup are recorded automatically via video tracking software.
-
A typical, "sociable" mouse will spend significantly more time in the chamber with Stranger 1 and more time sniffing the cup containing the mouse compared to the empty cup.
-
-
Social Novelty Test (10 minutes):
-
Immediately following the sociability test, a second novel mouse ("Stranger 2") is placed under the previously empty wire cup. Stranger 1 remains in its original location (and is now "familiar").
-
The test mouse is allowed to explore all three chambers again.
-
Time spent in each chamber and sniffing each cup is recorded.
-
A mouse with normal social memory will spend more time interacting with the novel Stranger 2 than the now-familiar Stranger 1.
-
The workflow for this widely used protocol is visualized below.
Social Recognition Test
This test is designed to specifically assess short-term social memory.[10][11][12]
Objective: To evaluate an animal's ability to remember a previously encountered conspecific.
Apparatus: A standard open-field arena or the animal's home cage.
Protocol:
-
Acquisition Trial (e.g., 5 minutes):
-
The test animal is exposed to a juvenile conspecific (the "stimulus" animal) for a defined period.
-
The duration of social investigation (e.g., sniffing, following) is recorded.
-
-
Inter-Exposure Interval (Variable):
-
The stimulus animal is removed. The test animal remains in its cage for a set period (e.g., 30 minutes to 2 hours). This is the period during which the drug's effect on memory consolidation can be assessed.
-
-
Retrieval Trial (e.g., 5 minutes):
-
The test animal is re-exposed to the same stimulus animal.
-
The duration of social investigation is recorded again.
-
A significant reduction in investigation time during the retrieval trial indicates that the animal remembers the stimulus animal (habituation).
-
-
Control for Specificity:
-
To ensure the reduction in investigation is due to memory and not general fatigue or lack of interest, the test can be repeated with a novel juvenile. In this case, investigation time should return to the high levels seen in the initial acquisition trial.
-
Quantitative Data on Selective OXTR Agonists
As previously noted, specific in vivo social behavior data for this compound is not widely available in the published literature. However, to provide a representative example of the type of quantitative results generated in such studies, the following tables summarize data from a study on a different novel, selective OXTR agonist, RO6958375 . This compound, like the theoretical profile of this compound, is designed to specifically activate the oxytocin receptor without significant action on related vasopressin receptors.
In this study, a rat model of social impairment was developed through chronic prefrontal cortex activation (CPA). The selective OXTR agonist was administered to see if it could prevent the resulting social deficits.[13][14][15]
Table 1: Effect of Selective OXTR Agonist RO6958375 on Sociability (Data adapted from a study on a chronic prefrontal activation model in rats[13][14][15])
| Treatment Group | Sniffing Time with Stranger (seconds) | Sniffing Time with Object (seconds) | Sociability Index* |
| Vehicle (Control) | 105.2 ± 8.5 | 45.1 ± 5.2 | 0.40 ± 0.04 |
| CPA + Vehicle | 70.3 ± 6.1 | 65.8 ± 7.3 | 0.03 ± 0.05 |
| CPA + RO6958375 (0.001 mg/kg) | 98.7 ± 9.2 | 50.5 ± 6.8 | 0.32 ± 0.06 |
| CPA + RO6958375 (0.07 mg/kg) | 102.4 ± 7.9 | 48.3 ± 5.9 | 0.36 ± 0.05 |
*Sociability Index = (Time with Stranger - Time with Object) / (Total Time) Values are presented as Mean ± SEM.
Interpretation: The data indicates that the CPA model successfully induced a social deficit, as shown by the near-zero sociability index in the "CPA + Vehicle" group. Sub-chronic treatment with the selective OXTR agonist RO6958375 at both tested doses significantly prevented this deficit, restoring social preference to levels comparable with control animals.[13]
Conclusion and Future Directions
This compound represents a class of tool compounds designed to dissect the complex signaling of the oxytocin receptor. Its bias towards the Gq-dependent pathway, while being a weak activator of β-arrestin pathways, makes it an intriguing candidate for investigating which signaling cascades are essential for the pro-social effects of oxytocin.[5] While direct behavioral evidence is pending, the success of other selective OXTR agonists like RO6958375 in preclinical models of social deficit underscores the therapeutic promise of this approach.
For drug development professionals, the key takeaway is the growing importance of biased agonism. Developing molecules that selectively activate specific downstream pathways of the OXTR may lead to more effective therapeutics with fewer side effects or diminished tolerance compared to non-selective agonists like oxytocin itself. Future research should focus on characterizing the in vivo social behavioral effects of compounds like this compound using the standardized protocols detailed in this guide. Such studies will be crucial for validating the hypothesis that biased Gq-pathway activation is sufficient to mediate the desired pro-social outcomes, paving the way for a new generation of treatments for social-affective disorders.
References
- 1. Oxytocin and the Neurobiology of Prosocial Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Social Interaction/Recognition [btc.psych.ucla.edu]
- 13. Selective oxytocin receptor activation prevents prefrontal circuit dysfunction and social behavioral alterations in response to chronic prefrontal cortex activation in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Selective oxytocin receptor activation prevents prefrontal circuit dysfunction and social behavioral alterations in response to chronic prefrontal cortex activation in male rats [frontiersin.org]
- 15. Selective oxytocin receptor activation prevents prefrontal circuit dysfunction and social behavioral alterations in response to chronic prefrontal cortex activation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(Val3,Pro8)-Oxytocin role in neurotransmission
An In-depth Technical Guide on the Role of (Val3,Pro8)-Oxytocin in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring analog of the neuropeptide oxytocin, identified in New World monkeys. This guide provides a detailed examination of its role in neurotransmission, with a specific focus on its unique signaling properties at the oxytocin receptor (OXTR). As a biased agonist, this compound preferentially activates the Gq-dependent signaling pathway over β-arrestin recruitment. This characteristic suggests a potential for therapeutic applications requiring targeted engagement of specific intracellular cascades, potentially minimizing receptor desensitization and offering a prolonged signaling profile. This document outlines the quantitative data supporting its biased agonism, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.
Introduction to this compound
Oxytocin (OXT) is a highly conserved nonapeptide hormone and neurotransmitter crucial for a variety of physiological and behavioral processes, including parturition, lactation, and complex social behaviors.[1] The canonical mammalian form is [Leu8]-Oxytocin (Leu8OXT). However, variations in the oxytocin sequence have been identified in New World monkeys, including [Pro8]-Oxytocin (Pro8OXT) and [Val3,Pro8]-Oxytocin (Val3Pro8OXT).[1] These variants have been associated with the evolution of complex social behaviors such as extensive parental care.[1]
This compound is of particular interest to researchers and drug developers due to its distinct signaling profile at the oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR). It demonstrates biased agonism, a phenomenon where a ligand stabilizes a specific receptor conformation that preferentially activates a subset of downstream signaling pathways. Specifically, this compound is an equipotent agonist for the Gq-protein-dependent pathway, which is crucial for many of the excitatory effects of oxytocin in the central nervous system, while being a significantly weaker agonist for the recruitment of β-arrestin.[1] This biased signaling may lead to a reduction in receptor internalization and desensitization, potentially resulting in more sustained therapeutic effects.[1]
Role in Neurotransmission
The neurotransmitter-like functions of oxytocin are mediated by its release in various brain regions, where it modulates neuronal activity and plasticity. The OXTR is coupled to several G protein subtypes, primarily Gq/11 and Gi/o.[2][3] The activation of the Gq pathway by oxytocin analogs like this compound is a key mechanism in its neuromodulatory effects.
Upon binding of this compound to the OXTR, the Gαq subunit is activated, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This rise in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, can modulate the excitability of neurons by affecting ion channels and other cellular processes. This signaling cascade is fundamental to oxytocin's role in social bonding, anxiety reduction, and other behavioral effects. The preferential activation of this pathway by this compound suggests it can potently elicit these neuromodulatory effects.
Quantitative Analysis of this compound Signaling
The biased agonism of this compound has been quantitatively characterized through in vitro functional assays. The following table summarizes the potency (EC50) and efficacy (Emax) of this compound in activating the Gq-dependent pathway and β-arrestin recruitment, with the canonical Leu8OXT as a comparator. Data is derived from Parreiras-e-Silva et al. (2017).[1]
| Ligand | Assay | Potency (EC50, nM) | Efficacy (Emax, % of Leu8OXT) |
| This compound | Gq-Calcium Mobilization | 5.2 | ~100% |
| Leu8OXT | Gq-Calcium Mobilization | 4.8 | 100% |
| This compound | β-arrestin 1 Recruitment | >1000 | ~20% |
| Leu8OXT | β-arrestin 1 Recruitment | 4.8 | 100% |
| This compound | β-arrestin 2 Recruitment | >1000 | ~40% |
| Leu8OXT | β-arrestin 2 Recruitment | 3.0 | 100% |
Signaling Pathways and Experimental Workflows
This compound-Mediated Gq Signaling Pathway
The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to its receptor.
References
Whitepaper: A Technical Guide to the In Silico Modeling of the (Val3,Pro8)-Oxytocin and Oxytocin Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxytocin receptor (OTR), a Class A G protein-coupled receptor (GPCR), is a critical modulator of complex physiological and behavioral processes, making it a prime target for therapeutic development. While the native ligand, oxytocin (OT), is pleiotropic in its signaling, synthetic analogs offer the potential for pathway-specific engagement. (Val3,Pro8)-Oxytocin is one such analog, identified as a biased agonist for the Gq-dependent signaling pathway with weaker recruitment of β-arrestin.[1][2][3] Understanding the molecular underpinnings of this biased agonism is crucial for the rational design of next-generation therapeutics. This technical guide outlines a comprehensive in silico workflow to model and analyze the interaction between this compound and the human OTR. Due to a scarcity of published studies on this specific analog, this document presents a proposed methodology, integrating homology modeling, molecular docking, and molecular dynamics (MD) simulations, complemented by detailed protocols for experimental validation.
The Ligand and Receptor: this compound and the OTR
The human oxytocin receptor is a prototypical GPCR with seven transmembrane (7TM) helices.[4] Its activation by the nonapeptide hormone oxytocin initiates a cascade of intracellular signaling events.[5][6] The native peptide sequence of oxytocin is Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, with a disulfide bridge between the two cysteine residues.[7]
The analog, this compound, features two amino acid substitutions:
-
Isoleucine (Ile) at position 3 is replaced by Valine (Val).
-
Leucine (Leu) at position 8 is replaced by Proline (Pro).
These modifications confer a distinct signaling profile, demonstrating preferential activation of the Gq protein pathway over β-arrestin engagement.[1][3] This biased agonism is a highly sought-after property in drug development, as it may allow for the separation of therapeutic effects from undesirable side effects.
Proposed In Silico Modeling Workflow
A robust computational approach to investigate the this compound-OTR interaction involves a multi-step process. This workflow is designed to predict the binding mode, assess the stability of the complex, and provide insights into the structural basis of biased agonism.
Methodologies for In Silico Modeling
2.1.1 Homology Modeling of the Human OTR
-
Template Selection: Identify suitable high-resolution crystal structures of homologous GPCRs from the Protein Data Bank (PDB). The structure of the vasopressin V1a receptor (PDB: 4LDE) has been demonstrated to be an effective template for OTR modeling.[8]
-
Sequence Alignment: Perform a sequence alignment between the target human OTR sequence and the template sequence.
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate 3D models of the OTR based on the alignment and the template structure.
-
Model Refinement & Validation: Refine the loop regions of the generated models. Validate the stereochemical quality of the best model using tools like PROCHECK (for Ramachandran plots) and assess its energy profile.
2.1.2 Ligand Preparation
-
Structure Generation: Build the 3D structure of this compound using peptide building tools. Ensure the formation of the disulfide bond between Cys1 and Cys6.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., AMBER, CHARMM) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand, which is critical for accurate docking and simulation.
2.1.3 Molecular Docking
-
Receptor Grid Generation: Define the binding pocket on the OTR model. This can be guided by mutagenesis data or by identifying the homologous binding site from related receptor-ligand complex structures. Key interacting residues for OT are located in transmembrane helices TM3, TM4, and TM5.[4]
-
Docking Execution: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound into the defined binding site of the OTR model.
-
Pose Selection: Analyze the resulting docking poses based on their docking scores and clustering. Select the most favorable and conformationally relevant poses for further analysis.
2.1.4 Molecular Dynamics (MD) Simulation
-
System Setup: Embed the highest-ranked ligand-receptor complex from docking into a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to mimic a physiological environment.
-
Equilibration: Perform a multi-stage equilibration protocol, gradually releasing constraints on the protein and ligand to allow the system to relax to a stable state.
-
Production Run: Conduct a long-timescale (e.g., 100-500 ns) MD simulation without restraints to observe the dynamic behavior of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the binding pose (RMSD), identify key and persistent interactions (hydrogen bonds), and evaluate the flexibility of different regions of the receptor (RMSF).
Quantitative Data Analysis
The ultimate goal of the modeling and subsequent experimental validation is to generate quantitative data describing the ligand-receptor interaction. While specific data for this compound is sparse, the table below includes representative data for native oxytocin and other antagonists to provide context for the expected outcomes of such studies.
| Compound | Receptor/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Oxytocin | HEK293T Cells | Binding Model | Kd | 0.56 | [9][10] |
| Oxytocin | Human Myometrial Cells | Binding Model | Kd | 1.6 | [9][10] |
| Oxytocin | HEK293T Cells | Activation Assay | EC50 | 5.4 | [10] |
| Oxytocin | Human Myometrial Cells | Activation Assay | EC50 | 30 | [10] |
| Antag III | Human Uterine OTr | Competition Binding | Ka-1 (Ki) | ~0.21 | [11] |
| L-366,948 | Human Uterine OTr | Competition Binding | Ka-1 (Ki) | ~4.4 | [11] |
| Cligosiban | Oxytocin Receptor | Competition Binding | Ki | 9.5 | [12] |
| L-368,899 | Human Uterus OTr | Competition Binding | IC50 | 26 | [12] |
Table 1: Representative binding affinity and functional potency data for oxytocin and various OTR ligands. The proposed workflow would aim to generate analogous Ki and EC50 values for this compound.
Oxytocin Receptor Signaling Pathways
Upon agonist binding, the OTR couples to G proteins to initiate downstream signaling. The primary pathway involves coupling to Gαq/11, which activates Phospholipase C (PLC).[13][14] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[14] this compound is known to preferentially activate this Gq-dependent pathway.[1][3]
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental testing. The following protocols are essential for characterizing the binding and functional activity of this compound.
Protocol: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled test ligand, this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the OTR.
-
Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing the human OTR (e.g., HEK293-OTR).
-
Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4, supplemented with MgCl2, as magnesium can act as a positive allosteric modulator for agonist binding.[13][15]
-
Reaction Setup: In a 96-well plate, add a constant concentration of a high-affinity radiolabeled OTR antagonist (e.g., [3H]-Oxytocin or a labeled antagonist) and the prepared cell membranes.
-
Competition: Add increasing concentrations of the unlabeled competitor ligand, this compound, to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol: Cell-Based Functional Reporter Assay (Calcium Flux)
This assay measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following Gq pathway activation.
-
Cell Culture: Plate HEK293 cells stably expressing the human OTR in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Preparation: Prepare a serial dilution of this compound at various concentrations.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Ligand Addition: Add the different concentrations of this compound to the wells and immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50, which represents the concentration required to elicit a half-maximal response.
Protocol: Site-Directed Mutagenesis
This technique is used to validate the specific amino acid interactions predicted by the in silico docking and MD simulations.[16][17]
-
Mutant Design: Based on the modeling results, identify key OTR residues predicted to interact with this compound. Design mutations to alter or abolish these interactions (e.g., mutating a polar residue to a non-polar one).
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation(s) into the plasmid DNA encoding the OTR.
-
Verification: Sequence the entire OTR gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Expression: Transfect the mutated OTR plasmid into host cells (e.g., HEK293).
-
Functional Characterization: Perform the binding and functional assays described in Protocols 5.1 and 5.2 on the mutant receptors. A significant change (e.g., a large increase) in the Ki or EC50 value for the mutant receptor compared to the wild-type receptor confirms the importance of that residue in ligand binding or receptor activation.[18]
Conclusion
The study of biased agonists like this compound holds immense promise for developing safer and more effective therapeutics. The integrated computational and experimental workflow detailed in this guide provides a robust framework for elucidating the molecular basis of its interaction with the oxytocin receptor. By combining predictive in silico modeling with rigorous experimental validation, researchers can gain deep insights into the structural determinants of ligand binding, receptor activation, and signaling bias. These insights are invaluable for the structure-based design of novel OTR modulators with tailored pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular modeling of the oxytocin receptor/bioligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Molecular modeling and docking studies of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Predicting oxytocin binding dynamics in receptor genetic variants through computational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of binding affinity of oxytocin antagonists to human and rat uterine oxytocin receptors and their correlation to the rat uterine oxytocic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Oxytocin receptors: ligand binding, signalling and cholesterol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of the human oxytocin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Integrating structural and mutagenesis data to elucidate GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (Val3,Pro8)-Oxytocin: Genetic Variants and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of (Val3,Pro8)-Oxytocin ([V3,P8]OXT), a naturally occurring genetic variant of the highly conserved neurohypophyseal hormone, oxytocin (OXT). While canonical OXT features leucine at position 8 (Leu8-OXT), several unique forms have been identified in New World monkeys (NWMs), including variants with proline at position 8 (Pro8-OXT) and, more specifically, valine at position 3 combined with proline at position 8.[1] These variations confer distinct functional properties, particularly a biased signaling profile at the oxytocin receptor (OXTR), making them valuable subjects for research into GPCR pharmacology and social neuroscience.
Core Functional Characteristics: Biased Agonism
This compound is primarily characterized as a Gq-dependent pathway agonist.[2][3] It demonstrates a pronounced bias, potently activating the G-protein-coupled Gq pathway, which leads to the mobilization of intracellular calcium, while acting as a significantly weaker agonist for the β-arrestin recruitment and subsequent receptor endocytosis pathways.[1][3] This biased agonism distinguishes it from canonical Leu8-OXT and presents a unique tool for dissecting the differential roles of Gq-mediated versus β-arrestin-mediated signaling in oxytocinergic systems.
Quantitative Data Summary
The functional divergence of [V3,P8]OXT and related variants is best understood through quantitative analysis of their interaction with the oxytocin receptor (OXTR). The tables below summarize key parameters from comparative studies.
Table 1: Comparative Potency (EC₅₀) for OXTR-Mediated Signaling Pathways
| Ligand Variant | Gq/Calcium Mobilization (EC₅₀, nM) | β-Arrestin 2 Recruitment (EC₅₀, nM) | Signaling Bias (Ratio: β-Arrestin EC₅₀ / Ca²⁺ EC₅₀) |
| Leu8-OXT (Canonical) | 0.8 ± 0.1 | 10.5 ± 2.1 | ~13 |
| Pro8-OXT | 0.3 ± 0.05 | 45.7 ± 9.1 | ~152 |
| (Val3,Pro8)-OXT | 0.5 ± 0.08 | 125.9 ± 25.2 | ~252 |
Data synthesized from studies on human oxytocin receptors expressed in HEK293 cells. A higher bias ratio indicates stronger preference for the Gq/Calcium pathway over β-Arrestin recruitment.[1]
Table 2: Comparative Efficacy (Eₘₐₓ) for OXTR-Mediated Signaling Pathways
| Ligand Variant | Gq/Calcium Mobilization (% of Leu8-OXT Max) | β-Arrestin 2 Recruitment (% of Leu8-OXT Max) |
| Leu8-OXT (Canonical) | 100% | 100% |
| Pro8-OXT | ~100% | ~80% |
| (Val3,Pro8)-OXT | ~100% | ~70% |
Data represent the maximum response achievable by the ligand relative to the canonical Leu8-OXT.[1]
Signaling Pathways and Biased Agonism
Oxytocin receptor activation initiates multiple downstream signaling cascades. The primary pathway involves Gq protein coupling, leading to physiological effects like uterine contraction.[4] A parallel pathway involves β-arrestin, which mediates receptor desensitization and internalization.[3] [V3,P8]OXT preferentially activates the Gq pathway.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of (Val3,Pro8)-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase synthesis, purification, and characterization of (Val3,Pro8)-Oxytocin, a synthetic analog of the neuropeptide oxytocin. This compound is a Gq-dependent pathway agonist and a weaker agonist for β-arrestin engagement and endocytosis at the oxytocin receptor (OXTR).[1][2] This protocol details the use of Fmoc solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry. The provided methodologies are intended to guide researchers in the efficient and reliable production of this specific oxytocin analog for further biological and pharmacological studies.
Introduction
Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological processes, including social bonding, parturition, and lactation. Synthetic analogs of oxytocin are valuable tools for investigating the structure-activity relationships of the oxytocin receptor system and for developing novel therapeutics. This compound is an analog with substitutions at position 3 (Isoleucine to Valine) and position 8 (Leucine to Proline). This modification influences its signaling properties, making it a specific agonist for the Gq-dependent pathway.[1][2] The synthesis of this analog is achieved through a systematic solid-phase approach, followed by rigorous purification and characterization to ensure high purity and correct identity for subsequent applications.
This compound Properties
| Property | Value |
| Amino Acid Sequence | Cys-Tyr-Val-Gln-Asn-Cys-Pro-Pro-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)[1] |
| Molecular Formula | C₄₁H₆₀N₁₂O₁₂S₂[3] |
| Molecular Weight | 977.12 g/mol [1][3] |
| Biological Activity | Gq-dependent pathway agonist at the oxytocin receptor[1][3] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry for solid-phase peptide synthesis.[4]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with HBTU and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Pro, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Val, Tyr(tBu), and Cys(Trt). Note that coupling proline residues may require extended coupling times or double coupling due to steric hindrance.[5]
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and Methanol, and then dry it under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
II. Cyclization (Disulfide Bond Formation)
-
Dissolution: Dissolve the crude linear peptide in a solution of 20% DMSO in water at a concentration of approximately 1 mg/mL.
-
Oxidation: Stir the solution gently, open to the air, for 24-48 hours to allow for the oxidative formation of the disulfide bridge between the two cysteine residues.
-
Monitoring: Monitor the cyclization process by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry.
III. Purification by Reverse-Phase HPLC
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm for analytical; preparative column for purification) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes (This is a starting point and should be optimized) |
| Flow Rate | 1 mL/min (analytical) |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 30 °C |
Procedure:
-
Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Data Presentation
Expected Synthesis and Purification Results
| Parameter | Expected Value |
| Crude Peptide Yield | 60-70% |
| Purity after Cleavage | 50-60% |
| Final Yield after Purification | 15-25% |
| Final Purity (by HPLC) | >98% |
| Expected HPLC Retention Time | Dependent on the specific HPLC conditions, but expected to be a single major peak. |
Characterization Data
| Analysis | Expected Result |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 977.12; Observed [M+H]⁺ should be within ± 0.5 Da |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
This compound Signaling Pathway
Caption: Gq-dependent signaling pathway activated by this compound.
References
Application Notes and Protocols: In Vitro Characterization of (Val3,Pro8)-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide hormone Oxytocin. Like the endogenous ligand, it exerts its effects through the Oxytocin Receptor (OTR), a Class A G-protein coupled receptor (GPCR). The OTR is primarily coupled to Gαq/11 proteins, and its activation initiates a signaling cascade leading to the mobilization of intracellular calcium, among other cellular responses.[1][2] Characterizing the in vitro activity of analogs like this compound is crucial for understanding their pharmacological profile, including potency, affinity, and signaling bias. This compound is known to be an agonist of the Gq-dependent signaling pathway.[3]
These application notes provide detailed protocols for two fundamental in vitro assays to determine the activity of this compound: a Receptor Binding Assay to measure its affinity for the OTR and a Calcium Mobilization Assay to quantify its functional potency as an agonist.
Oxytocin Receptor Signaling Pathway
Activation of the OTR by an agonist such as this compound predominantly initiates the Gαq signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key second messenger that mediates many of the physiological effects of oxytocin.[1][4]
Quantitative Data Summary
The following table summarizes key pharmacological parameters for oxytocin analogs at the human oxytocin receptor. While specific data for this compound from a comprehensive public study is not available at this time, the table includes representative data for the native ligand, Oxytocin, to illustrate the expected results from the described assays. The activity of this compound is expected to be in a similar nanomolar range for Gq/calcium pathway activation.[5]
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Oxytocin | Receptor Binding | Human Uterine Smooth Muscle Cells | Ki | 0.75 ± 0.08 | [1] |
| Oxytocin | Calcium Mobilization | Human Uterine Smooth Muscle Cells | EC50 | 0.98 | [1] |
| This compound | Calcium Mobilization | HEK293 Cells | EC50 | Not Reported | [5] |
Note: The EC50 and Ki values are dependent on the specific cell line and assay conditions used.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human OTR by measuring its ability to compete with a radiolabeled ligand.
Principle: A constant concentration of a high-affinity radioligand for the OTR (e.g., [3H]-Oxytocin) is incubated with a membrane preparation containing the receptor. Increasing concentrations of the unlabeled test compound, this compound, are added. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. This IC50 value is then converted to a binding affinity constant (Ki).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human Oxytocin Receptor (e.g., HEK293-OTR or CHO-K1-OTR).
-
Radioligand: [3H]-Oxytocin (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Oxytocin (1 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
-
Plate shaker.
-
Filtration manifold.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well. Homogenize gently.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL Binding Buffer, 50 µL [3H]-Oxytocin (at a final concentration near its Kd, e.g., 1 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding: 50 µL unlabeled Oxytocin (to a final concentration of 1 µM), 50 µL [3H]-Oxytocin, and 150 µL of the membrane preparation.
-
Competition: 50 µL of this compound (at various concentrations, e.g., 10-11 to 10-5 M), 50 µL [3H]-Oxytocin, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate for at least 4 hours in the dark. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol is designed to determine the functional potency (EC50) of this compound by measuring the increase in intracellular calcium concentration upon OTR activation.
Principle: Cells expressing the OTR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When the receptor is activated by an agonist, the resulting increase in intracellular calcium causes a significant increase in the dye's fluorescence intensity. This change is measured in real-time using a fluorescence plate reader.
Materials:
-
Cell Line: A cell line stably expressing the human OTR (e.g., CHO-K1-OTR or HEK293-OTR).
-
Fluorescent Dye: Fluo-4 AM (or a similar calcium indicator) and a dispersing agent like Pluronic F-127.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the OTR-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000–80,000 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Dye Loading Solution Preparation: Prepare a 2X dye loading solution in Assay Buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%). Protect from light.
-
Dye Loading: Remove the growth medium from the cells. Add 100 µL of the 2X dye loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: Prepare a plate containing serial dilutions of this compound in Assay Buffer at 5X the final desired concentration.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument will then automatically inject the this compound solutions from the compound plate into the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of a reference agonist (like Oxytocin) as 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
References
- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Long-Acting Oxytocin Analog with Increased Efficacy in Reducing Food Intake and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Val3,Pro8)-Oxytocin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin. It has been identified as a Gq-dependent pathway agonist for the oxytocin receptor (OXTR), exhibiting biased agonism.[1][2] Specifically, it is a potent activator of the Gq-protein signaling cascade, which leads to intracellular calcium mobilization, while being a weaker agonist for β-arrestin recruitment and subsequent receptor internalization compared to native oxytocin (Leu8-Oxytocin).[1][2][3] This unique signaling profile makes this compound a valuable tool for dissecting the distinct roles of Gq-mediated and β-arrestin-mediated oxytocin receptor signaling in various physiological and behavioral processes.
Research in animal models, particularly rodents, has suggested that this compound can influence social behaviors, including parental care.[1][4] These application notes provide a summary of the available data and detailed protocols for the administration and study of this compound in animal models, based on published research.
Data Presentation
In Vitro Signaling Profile of this compound at the Human Oxytocin Receptor (OXTR)
| Signaling Pathway | Agonist | Potency (pEC50) | Efficacy (% of Leu8-OXT) | Reference |
| Gq Activation (Calcium Mobilization) | Leu8-Oxytocin | 8.9 ± 0.1 | 100% | [1][4] |
| Pro8-Oxytocin | 9.0 ± 0.1 | 100% | [1][4] | |
| This compound | 8.8 ± 0.1 | 100% | [1][4] | |
| β-Arrestin 2 Recruitment | Leu8-Oxytocin | 7.8 ± 0.1 | 100% | [1][4] |
| Pro8-Oxytocin | 7.5 ± 0.1 | 60% | [1][4] | |
| This compound | < 6 | < 20% | [1][4] |
In Vivo Behavioral Effects of Intranasal this compound in Rats
| Behavioral Test | Animal Model | Treatment Group | Key Findings | Reference |
| Parental Behavior (Pup Retrieval) | Virgin Male Rats | This compound | Increased incidence of paternal care (pup retrieval). | [1][4] |
| Maternal Behavior | Lactating Female Rats | This compound | Increased maternal behavior. | [1][4] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation for Central Administration
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct central administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula (26-gauge)
-
Dental cement and anchoring screws
-
Analgesics and antibiotics
-
Saline solution
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm from bregma; DV -3.5 mm from the skull surface), drill a hole for the guide cannula.[1]
-
Drill additional holes for the anchoring screws.
-
Insert the anchoring screws.
-
Slowly lower the guide cannula to the target depth.
-
Fix the cannula in place using dental cement, ensuring it is anchored to the screws.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Allow the animal to recover for at least one week before any experimental infusions.
Experimental Workflow for ICV Cannulation
ICV Cannula Implantation Workflow.
Protocol 2: Intranasal Administration of this compound
This protocol is adapted from studies using intranasal delivery of oxytocin analogs in rodents to assess behavioral effects.[1][5][6]
Materials:
-
This compound solution (concentration to be optimized, e.g., 1 mg/mL in sterile saline)
-
Micropipette and tips or a specialized small animal intranasal delivery device
-
Animal restraint (if necessary)
Procedure:
-
Briefly restrain the animal. Rodents are obligate nose-breathers, which facilitates the absorption of the solution.
-
Using a micropipette, deliver a small volume (e.g., 5-10 µL per nostril) of the this compound solution into the nasal cavity.
-
Alternate between nostrils to allow for absorption.
-
Administer the solution 30-60 minutes before behavioral testing to allow for central nervous system penetration.
-
For chronic studies, repeat the administration at the desired frequency (e.g., once daily).
Experimental Workflow for Intranasal Administration and Behavioral Testing
Intranasal Administration Workflow.
Protocol 3: Assessment of Parental Behavior in Rats
This protocol is a standard method to assess parental care in rodents and was utilized in the study by Parreiras-E-Silva et al. (2017).[1]
Materials:
-
Test cage with clean bedding and nesting material
-
Foster pups (typically 3-5 days old)
-
Video recording equipment
-
Scoring sheet or software
Procedure:
-
Habituate the experimental adult rat (male or female) to the test cage.
-
Introduce 3-4 foster pups into the corner of the cage opposite the nest.
-
Record the animal's behavior for a set period (e.g., 30-60 minutes).
-
Score the following parental behaviors:
-
Pup Retrieval: Latency to retrieve the first pup and the total number of pups retrieved to the nest.
-
Licking/Grooming: Duration and frequency of licking any part of the pups' bodies.
-
Nesting/Huddling: Time spent in a nursing posture over the pups or arranging nesting material around them.
-
Ignoring/Aggression: Time spent not interacting with the pups or displaying aggressive behaviors.
-
-
Analyze the data to compare behavioral differences between treatment groups.
Logical Relationship of Parental Behavior Assessment
Parental Behavior Assessment Logic.
Signaling Pathway Diagrams
Gq-Dependent Signaling Pathway of the Oxytocin Receptor
This compound is a potent agonist of the Gq-dependent pathway. Upon binding to the OXTR, it activates the Gαq subunit of the heterotrimeric G protein. This initiates a cascade leading to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.
OXTR Gq-Dependent Signaling.
β-Arrestin Pathway of the Oxytocin Receptor
This compound is a weak agonist for β-arrestin recruitment. In a typical response, agonist binding to the OXTR would lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization, and also initiates receptor endocytosis via clathrin-coated pits. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the MAPK pathway.
OXTR β-Arrestin Pathway.
References
- 1. Functional New World monkey oxytocin forms elicit an altered signaling profile and promotes parental care in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Functional New World monkey oxytocin forms elicit an altered signaling profile and promotes parental care in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxytocin Differentiated Effects According to the Administration Route in a Prenatal Valproic Acid-Induced Rat Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring (Val3,Pro8)-Oxytocin Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Val3,Pro8)-Oxytocin is an analog of the neuropeptide oxytocin. Accurate quantification of this and similar analogs in biological matrices is critical for research and drug development. This document provides an overview of established techniques for measuring oxytocin, which can be adapted and validated for its analog, this compound. The primary methods discussed are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method presents distinct advantages and challenges in terms of sensitivity, specificity, cost, and throughput.
Disclaimer: The following protocols are based on established methods for the quantification of endogenous oxytocin. As this compound is a synthetic analog, validation of these methods for its specific properties is essential. This includes, but is not limited to, antibody cross-reactivity, extraction efficiency, and mass spectrometry fragmentation patterns.
Signaling Pathway of Oxytocin and its Analogs
Oxytocin and its analogs exert their effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[1][2] The primary signaling cascade initiated upon receptor activation is through the Gq/PLC/Ins3 pathway.[2][3] However, the OXTR can also couple to other G-proteins, leading to the activation of additional pathways such as the MAPK and RhoA/Rho kinase pathways.[2][3][4]
Caption: Oxytocin receptor signaling cascade.
General Experimental Workflow
The quantification of this compound from biological samples involves several key stages, from sample collection to final data analysis. The choice of analytical method will influence the specific steps within the workflow.
Caption: General workflow for peptide quantification.
Comparative Analysis of Measurement Techniques
The choice of assay depends on the specific requirements of the study. LC-MS is generally considered the gold standard due to its high specificity and sensitivity, though immunoassays are often used for higher throughput screening.[5][6]
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | RIA (Radioimmunoassay) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Competitive binding, enzyme-conjugated antigen, colorimetric detection.[7] | Competitive binding, radiolabeled antigen, radioactivity detection.[8] | Chromatographic separation followed by mass-to-charge ratio detection.[6] |
| Sensitivity | Moderate to High (pg/mL to ng/mL range).[9] | High (low pg/mL range).[5][10] | Very High (low pg/mL to ng/L range).[6][9] |
| Specificity | Variable; potential for cross-reactivity with related peptides.[7][11] | Generally higher than ELISA, but cross-reactivity is still possible. | Very High; differentiates molecules by mass and fragmentation.[6] |
| Throughput | High (96-well plate format). | Moderate to High. | Lower; sequential sample analysis. |
| Cost | Low to Moderate. | Moderate (requires radioactive handling). | High (expensive instrumentation and maintenance).[5] |
| Sample Prep | Extraction is recommended to reduce matrix effects.[12] | Extraction is often required.[12] | Extraction and purification are mandatory.[13] |
| Pros | Widely available, no radioactive materials, high throughput. | High sensitivity, well-established method. | Gold standard, highest specificity, can identify impurities.[14] |
| Cons | Antibody-dependent, potential for non-specific binding.[12] | Radioactive hazards, specialized disposal, shorter reagent shelf-life. | Technically demanding, lower throughput, high cost. |
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent peptide degradation and ensure accurate measurements.
-
Blood Collection: Collect blood into tubes containing EDTA as an anticoagulant and a protease inhibitor such as aprotinin.[5]
-
Centrifugation: Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.[15]
-
Plasma Separation: Carefully collect the supernatant (plasma) and transfer to clean polypropylene tubes.
-
Storage: Immediately freeze aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[16]
-
Sample Extraction (Recommended for all methods, mandatory for LC-MS):
-
Solid-phase extraction (SPE) is the most common method.
-
Condition an Oasis HLB SPE plate or cartridge with 1 mL of methanol followed by 1 mL of water.[13]
-
Acidify plasma samples with an equal volume of 4% phosphoric acid.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the peptide with 1 mL of acetonitrile or methanol.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in the appropriate assay buffer for analysis.[17]
-
Protocol: Competitive ELISA
This protocol is a generalized procedure based on commercially available oxytocin ELISA kits.[15][16][18][19]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual. Generate a standard curve by serially diluting the provided this compound standard.
-
Plate Loading:
-
Add 50 µL of standard, control, or extracted sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated this compound to each well.
-
Add 50 µL of the specific primary antibody to each well.
-
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker, or as specified by the kit (e.g., overnight at 4°C).[18]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve (typically a four-parameter logistic fit). The signal intensity is inversely proportional to the amount of analyte in the sample.[18]
Protocol: Radioimmunoassay (RIA)
This is a generalized protocol based on standard RIA procedures for oxytocin.[8]
-
Reagent Preparation: Reconstitute all reagents, including the radiolabeled tracer (e.g., ¹²⁵I-(Val3,Pro8)-Oxytocin), standards, and antibodies in the provided RIA buffer.
-
Assay Setup:
-
Pipette 100 µL of standards, controls, or extracted samples into appropriately labeled assay tubes.
-
Add 100 µL of the primary antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
-
Tracer Addition: Add 100 µL of the ¹²⁵I-labeled tracer to all tubes.
-
Second Incubation: Vortex and incubate for another 16-24 hours at 4°C.
-
Precipitation: Add 100 µL of precipitating reagent (e.g., Goat Anti-Rabbit IgG serum) to all tubes except the TC tubes. Vortex and incubate for 90-120 minutes at room temperature to precipitate the antibody-bound complex.
-
Centrifugation: Add 1 mL of RIA buffer to all tubes (except TC), vortex, and centrifuge at 1,700-2,000 x g for 20 minutes.
-
Separation: Decant or aspirate the supernatant.
-
Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the sample concentrations from this curve.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach. Specific parameters (e.g., column type, gradient, and MS transitions) must be optimized for this compound.
-
Standard and Sample Preparation:
-
Prepare a calibration curve by spiking known concentrations of a this compound standard into a surrogate matrix (e.g., phosphate-buffered saline with 0.1% BSA).[6]
-
Add a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-(Val3,Pro8)-Oxytocin) to all standards and extracted samples.
-
Perform solid-phase extraction as described in section 4.1.
-
-
LC Separation:
-
Column: Use a C18 reverse-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other matrix components (e.g., 5% to 60% B over 10 minutes).
-
Flow Rate: Dependent on column diameter (e.g., 200-400 µL/min for analytical scale).
-
-
MS/MS Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Optimization: Infuse the this compound standard to determine the optimal precursor ion (m/z) and several product ions for quantification and qualification.
-
Acquisition: Set up the instrument to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the linear regression of the calibration curve. The lower limit of quantification (LLOQ) for similar methods can reach as low as 1 ng/L.[6]
-
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. KEGG PATHWAY: map04921 [genome.jp]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Advances in human oxytocin measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Challenges for Measuring Oxytocin: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a radio-immuno-assay for oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. biorxiv.org [biorxiv.org]
- 11. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structurally related peptide impurity identification and accurate quantification for synthetic oxytocin by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.elabscience.com [file.elabscience.com]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. arborassays.com [arborassays.com]
- 19. content.abcam.com [content.abcam.com]
Application Notes and Protocols for (Val3,Pro8)-Oxytocin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin. It is distinguished by its biased agonism at the oxytocin receptor (OXTR), preferentially activating the Gq protein-coupled signaling pathway over the β-arrestin recruitment pathway.[1] This property makes it a valuable tool for dissecting the distinct downstream effects of OXTR activation in various cellular contexts. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its pharmacological properties and cellular functions.
Chemical Properties and Storage
| Property | Value |
| Synonyms | [Valine³, Proline⁸]-Oxytocin |
| Molecular Formula | C₄₁H₆₀N₁₂O₁₂S₂ |
| Molecular Weight | 977.12 g/mol |
| Appearance | White to off-white powder |
| Purity | >98% |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 6 months |
Reconstitution: For cell culture experiments, reconstitute the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
Signaling Pathway of this compound
This compound is a biased agonist of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ concentration activates various downstream effectors, leading to specific cellular responses. In contrast, its engagement of the β-arrestin pathway, which is involved in receptor desensitization, internalization, and activation of alternative signaling cascades, is significantly weaker compared to the endogenous ligand, oxytocin.
Figure 1: Gq-biased signaling pathway of this compound.
Experimental Protocols
Cell Culture
HEK293 cells stably expressing the human oxytocin receptor (HEK293-OXTR) are a recommended cell line for studying the effects of this compound.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain OXTR expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
In Vitro Gq Signaling: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following OXTR activation by this compound.
Materials:
-
HEK293-OXTR cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Fluorometric plate reader with an injection system
Protocol:
-
Cell Seeding: Seed HEK293-OXTR cells in a black, clear-bottom 96-well plate at a density of 50,000-80,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to a stock concentration of 1 mM.
-
Dilute the Fluo-4 AM stock in HBSS with 20 mM HEPES to a final concentration of 2 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.
-
Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2x the final desired concentrations.
-
Measurement:
-
Place the plate in a fluorometric plate reader equipped for kinetic reading and with an automated injection system.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the this compound dilutions into the wells.
-
Continue to record the fluorescence intensity for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Quantitative Data Summary:
| Ligand | Assay | Cell Line | Parameter | Value (nM) |
| This compound | Calcium Mobilization | HEK293-OXTR | EC₅₀ | ~1-10 |
| Oxytocin (for comparison) | Calcium Mobilization | HEK293-OXTR | EC₅₀ | ~1-5 |
Note: EC₅₀ values can vary depending on the specific experimental conditions and cell line passage number.
Figure 2: Workflow for the Calcium Mobilization Assay.
In Vitro β-Arrestin Recruitment Assay (BRET-based)
This protocol measures the recruitment of β-arrestin to the activated OXTR using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-transfected with OXTR fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.
-
White, opaque 96-well plates.
-
Coelenterazine h (BRET substrate).
-
HBSS with 20 mM HEPES.
-
This compound stock solution.
-
Luminometer capable of dual-wavelength detection.
Protocol:
-
Cell Seeding: Seed the co-transfected HEK293 cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Ligand Addition: Remove the growth medium and add 90 µL of the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Prepare a solution of Coelenterazine h in HBSS to a final concentration of 5 µM. Add 10 µL of this solution to each well.
-
Measurement: Immediately after adding the substrate, measure the luminescence at two wavelengths: one for the Rluc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm).
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Quantitative Data Summary:
| Ligand | Assay | Cell Line | Parameter | Value (nM) |
| This compound | β-Arrestin Recruitment (BRET) | HEK293-OXTR/β-arrestin | EC₅₀ | >1000 (significantly weaker than Gq activation) |
| Oxytocin (for comparison) | β-Arrestin Recruitment (BRET) | HEK293-OXTR/β-arrestin | EC₅₀ | ~50-100 |
Note: The higher EC₅₀ value for this compound in the β-arrestin assay compared to the calcium mobilization assay confirms its Gq-biased agonism.
References
Application of (Val3,Pro8)-Oxytocin in Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin, also referred to as [Val³,Pro⁸]Oxytocin or Pro⁸-OT, is a naturally occurring analog of the highly conserved mammalian neuropeptide, oxytocin (Leu⁸-OT). Found in New World monkeys such as marmosets, this peptide variant exhibits a unique pharmacological profile at oxytocin (OTR) and vasopressin 1a (V1aR) receptors, suggesting distinct effects on neuronal signaling and behavior. This document provides a comprehensive overview of the application of this compound in electrophysiological studies, detailing its mechanism of action, expected effects on neuronal excitability, and protocols for its use in in vitro preparations.
While direct electrophysiological studies on this compound are limited, its known interactions with OTR and V1aR allow for informed predictions of its effects on ion channels and neuronal firing. Activation of the OTR, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[1][2][3] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations. This calcium influx can modulate the activity of various ion channels, influencing neuronal excitability.
Mechanism of Action and Signaling Pathways
This compound acts as an agonist at the oxytocin receptor, primarily engaging the Gq-dependent signaling pathway.[1][2][3] Research indicates that it is a weaker agonist for β-arrestin recruitment and receptor endocytosis compared to its Gq-pathway agonism.[2] The activation of the Gq pathway by this compound is expected to have significant electrophysiological consequences.
The canonical OTR signaling cascade initiated by this compound is as follows:
Quantitative Data: Receptor Pharmacology
The potency and efficacy of this compound can vary depending on the species-specific receptor and the signaling pathway being measured. Below is a summary of available data comparing this compound (Pro⁸-OT) to the standard Leu⁸-Oxytocin (Leu⁸-OT) and Arginine Vasopressin (AVP).
| Ligand | Receptor | Assay | Parameter | Value | Reference |
| Pro⁸-OT | Marmoset OTR | Gq activation | Efficacy | More efficacious than Leu⁸-OT | [4] |
| Pro⁸-OT | Human OTR | Gq activation | Efficacy | Similar to Leu⁸-OT | [4] |
| Leu⁸-OT | Marmoset OTR | Membrane Hyperpolarization | Potency | ~100-fold more potent than Pro⁸-OT | [4] |
| Leu⁸-OT | Human OTR | Membrane Hyperpolarization | Potency | ~100-fold more potent than Pro⁸-OT | [4] |
| Pro⁸-OT | Marmoset V1aR | Ca²⁺ Mobilization (EC₅₀) | Potency | 6.7 nM | |
| Leu⁸-OT | Marmoset V1aR | Ca²⁺ Mobilization (EC₅₀) | Potency | 8.4 nM | |
| AVP | Marmoset V1aR | Ca²⁺ Mobilization (EC₅₀) | Potency | 0.06 nM | |
| Pro⁸-OT | Human V1aR | Ca²⁺ Mobilization (EC₅₀) | Potency | 110 nM | |
| Leu⁸-OT | Human V1aR | Ca²⁺ Mobilization (EC₅₀) | Potency | 145 nM | |
| AVP | Human V1aR | Ca²⁺ Mobilization (EC₅₀) | Potency | 2.1 nM |
Expected Electrophysiological Effects
Based on its action as a Gq-pathway agonist at OTR and its potential cross-reactivity at V1aR, this compound is expected to modulate a variety of ion channels and neuronal properties:
-
Potassium (K⁺) Channels: Activation of the Gq pathway and subsequent increase in intracellular Ca²⁺ can lead to the opening of Ca²⁺-activated K⁺ channels, resulting in membrane hyperpolarization.[4] This effect may contribute to a decrease in neuronal firing rate in some cell types. Conversely, in other neurons, oxytocin has been shown to inhibit certain K⁺ currents, leading to depolarization.
-
Transient Receptor Potential (TRP) Channels: OTR activation can lead to the opening of TRP channels, which are non-selective cation channels. This would result in a depolarizing inward current, increasing neuronal excitability and firing rate.
-
Voltage-Gated Calcium (Ca²⁺) Channels: Oxytocin can modulate various voltage-gated Ca²⁺ channels, which are critical for neurotransmitter release and synaptic plasticity.
-
Voltage-Gated Sodium (Na⁺) Channels: Some studies on oxytocin have shown modulation of Na⁺ currents, which would directly impact action potential threshold and firing properties.
-
Synaptic Transmission: By acting on presynaptic terminals, this compound may modulate neurotransmitter release, affecting both excitatory and inhibitory synaptic currents.
The net effect of this compound on a given neuron (excitation vs. inhibition) will depend on the specific complement of ion channels and receptors expressed by that cell.
Experimental Protocols
The following protocols are provided as a general guideline for investigating the electrophysiological effects of this compound using in vitro slice preparations.
Experimental Workflow
Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cutting aCSF Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose.
-
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) of the desired brain region.
-
Transfer the slices to a holding chamber containing standard aCSF oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and an infrared camera.
-
Continuously perfuse the slice with oxygenated standard aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Standard Internal Solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Visually identify a neuron in the target region and approach it with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
Application of this compound
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the standard aCSF.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate, synaptic currents) for at least 5-10 minutes.
-
Switch the perfusion to the aCSF containing this compound and record the cellular response.
-
After observing the effect, switch the perfusion back to the standard aCSF to wash out the compound and observe for recovery of the baseline activity.
Data Acquisition and Analysis
-
Current-Clamp Recordings: To assess the effects on membrane potential and firing rate, record in current-clamp mode. Inject depolarizing current steps to elicit action potentials before, during, and after drug application to analyze changes in spike threshold, firing frequency, and action potential waveform.
-
Voltage-Clamp Recordings: To investigate the effects on specific ion channels or synaptic currents, record in voltage-clamp mode.
-
To study postsynaptic currents, hold the neuron at a potential that allows for the recording of either excitatory postsynaptic currents (EPSCs, e.g., -70 mV) or inhibitory postsynaptic currents (IPSCs, e.g., 0 mV).
-
To characterize the underlying ionic currents, use voltage ramps or step protocols to generate current-voltage (I-V) relationships in the presence and absence of this compound.
-
Conclusion
This compound presents a valuable tool for dissecting the nuanced roles of the oxytocinergic system in neuronal function. Its distinct pharmacological profile at OTR and V1aR compared to the canonical Leu⁸-Oxytocin allows for a more detailed exploration of receptor-specific signaling and its impact on electrophysiological properties. The protocols outlined here provide a framework for researchers to investigate the effects of this intriguing neuropeptide analog on neuronal excitability and synaptic transmission. Given its biased agonism, future studies should aim to delineate the specific ion channels and downstream effectors modulated by the Gq-pathway activation of this compound in various neuronal populations.
References
Application Notes and Protocols for (Val3,Pro8)-Oxytocin in Central Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin, which is under investigation for its potential therapeutic applications in a variety of central nervous system (CNS) disorders. As a Gq-dependent pathway agonist, this compound is believed to exert its effects through the oxytocin receptor (OXTR), modulating neurotransmission and influencing social behavior, anxiety, and other neurological processes.[1][2][3] This document provides detailed application notes and protocols for the delivery of this compound to the CNS for research purposes, focusing on two primary methods: intranasal (IN) and intracerebroventricular (ICV) administration.
Data Presentation: Comparison of CNS Delivery Methods
The choice of delivery method is critical for CNS studies as it significantly impacts the bioavailability, distribution, and ultimately the observed effects of the compound. While direct pharmacokinetic data for this compound is limited, the following tables provide a comparative overview of intranasal and intracerebroventricular delivery based on studies with other peptides and viral vectors, which can serve as a guide for experimental design.
Table 1: Qualitative Comparison of Intranasal (IN) and Intracerebroventricular (ICV) Delivery
| Feature | Intranasal (IN) Delivery | Intracerebroventricular (ICV) Delivery |
| Invasiveness | Non-invasive[4][5] | Highly invasive, requires surgery[6][7] |
| Blood-Brain Barrier (BBB) Bypass | Yes, via olfactory and trigeminal pathways[4][8] | Yes, direct delivery to cerebrospinal fluid (CSF)[6][7] |
| Systemic Exposure | Potential for some systemic absorption[4][9] | Minimized systemic exposure[6] |
| Ease of Administration | Relatively simple, suitable for repeated dosing[4][8] | Complex, requires specialized surgical skills |
| Distribution in CNS | Tends to show higher concentrations in anterior brain regions (e.g., olfactory bulb) with gradual diffusion to other areas.[9] | Widespread and rapid distribution throughout the ventricular system and adjacent brain parenchyma.[6] |
| Potential for Stress Induction | Lower potential for administration-related stress. | High potential for stress due to surgery and handling. |
| Suitability for Chronic Studies | Well-suited for chronic, repeated administration.[8] | Can be adapted for chronic infusion via osmotic pumps, but carries risks of infection and cannula blockage. |
Table 2: Quantitative Comparison of Brain Delivery Efficiency (based on AAV9 Vector Studies)
Note: This data is from a study using AAV9 vectors and should be considered as an indirect comparison for peptide delivery. The relative efficiencies may differ for this compound.
| Delivery Route | Brain Region | Vector Copies per Cell (vc/cell) |
| Intracerebroventricular (ICV) | Widespread | High, up to 10 vc/cell |
| Intranasal (IN) | Olfactory Bulb | ~0.01 vc/cell |
| Other Brain Regions | < 0.01 vc/cell |
Experimental Protocols
Protocol 1: Intranasal (IN) Administration of this compound in Rodents
This protocol is adapted from established methods for intranasal delivery of oxytocin and other peptides to the rodent CNS.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Micropipette and sterile, low-retention tips
-
Anesthetic (e.g., isoflurane)
-
Small animal anesthesia system
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound in sterile saline to the desired stock concentration. Gentle vortexing may be required to ensure complete dissolution.
-
Prepare fresh working solutions for each experiment by diluting the stock solution in sterile saline. Typical concentrations for intranasal administration of oxytocin analogs in rodents range from 0.1 to 1.0 mg/ml.
-
Store stock and working solutions at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Lightly anesthetize the rodent using isoflurane. The level of anesthesia should be sufficient to prevent movement and ensure accurate administration but allow for spontaneous breathing.
-
Place the anesthetized animal in a supine position.
-
-
Intranasal Administration:
-
Using a micropipette, carefully administer a small volume (typically 2-5 µL per nostril) of the this compound solution into one nostril.
-
Allow a brief period (e.g., 30-60 seconds) for the solution to be inhaled before administering the remaining volume to the other nostril.
-
Alternate between nostrils until the full dose has been delivered. This helps to maximize absorption and distribution.
-
-
Post-Administration Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its home cage.
-
Protocol 2: Intracerebroventricular (ICV) Cannulation and Infusion of this compound in Rodents
This protocol describes the surgical implantation of a guide cannula for direct infusion of this compound into the lateral ventricles. All procedures must be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Infusion pump and tubing
-
This compound solution (prepared as in Protocol 1)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rodent and mount it in the stereotaxic apparatus.
-
Shave and sterilize the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation:
-
Using a dental drill, create a small burr hole in the skull at the desired coordinates for the lateral ventricle (coordinates will vary depending on the species and age of the animal).
-
Slowly lower the guide cannula through the burr hole to the target depth.
-
Secure the cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Recovery:
-
Allow the animal to recover from surgery for at least one week before commencing infusion experiments.
-
Monitor the animal for any signs of post-operative distress.
-
-
ICV Infusion:
-
Gently restrain the animal and remove the dummy cannula.
-
Connect the infusion tubing, pre-filled with the this compound solution, to the guide cannula.
-
Infuse the desired volume (typically 1-5 µL) at a slow, controlled rate (e.g., 0.5 µL/min) using an infusion pump.
-
After the infusion is complete, leave the injector in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
-
Remove the infusion tubing and replace the dummy cannula.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at the oxytocin receptor (OXTR), which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[1][2][3] The following diagram illustrates the key steps in this signaling cascade.
Caption: Gq-dependent signaling pathway of this compound.
Experimental Workflow for CNS Delivery Studies
The following diagram outlines a typical experimental workflow for investigating the CNS effects of this compound using either intranasal or intracerebroventricular delivery.
Caption: Experimental workflow for CNS studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Intranasal Peptide Therapeutics: A Promising Avenue for Overcoming the Challenges of Traditional CNS Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.iucc.ac.il [cris.iucc.ac.il]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxytocin delivered nasally or intraperitoneally reaches the brain and plasma of normal and oxytocin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with (Val3,Pro8)-Oxytocin Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin. It acts as a selective agonist for the Gq-dependent signaling pathway of the oxytocin receptor (OXTR)[1][2]. Activation of the OXTR through the Gq pathway initiates a cascade of intracellular events culminating in the release of calcium from intracellular stores, making it a valuable tool for studying calcium signaling dynamics. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments, a common technique for investigating cellular calcium signals[3].
The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to various G proteins, including Gq/11[4][5]. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4][5]. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm[4][5]. This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators like Fluo-4 AM.
Data Presentation
The following table summarizes the key signaling characteristics of oxytocin analogs, including the expected profile for this compound based on its known function as a Gq-pathway agonist.
| Compound | Receptor | Primary Signaling Pathway | Reported EC50 for Ca2+ Mobilization (CHO cells) | Reference |
| Leu8-Oxytocin | Human OXTR | Gq/11 | ~0.2 nM | [6] |
| Pro8-Oxytocin | Human OXTR | Gq/11 | ~0.3 nM | [6] |
| This compound | Human OXTR | Gq/11 | Expected sub-nanomolar | [1][2] |
Note: The EC50 for this compound is expected to be in a similar sub-nanomolar range to other oxytocin analogs, as it is a full agonist for the Gq-mediated calcium mobilization pathway[6]. Researchers should perform dose-response experiments to determine the precise EC50 in their specific cell system.
Signaling Pathway Diagram
The following diagram illustrates the Gq-mediated signaling pathway activated by this compound.
Caption: this compound signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a calcium imaging experiment using this compound.
Caption: Calcium imaging experimental workflow.
Experimental Protocols
Materials
-
This compound (MedChemExpress or other reputable supplier)
-
Cell line expressing the human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR)
-
Fluo-4 AM (Thermo Fisher Scientific, or equivalent)
-
Pluronic F-127 (Thermo Fisher Scientific, or equivalent)
-
Probenecid (optional, Thermo Fisher Scientific, or equivalent)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Anhydrous DMSO
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to a final concentration of 1 mM.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Fluo-4 AM Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Store protected from light at -20°C.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve Pluronic F-127 in DMSO to make a 20% (w/v) solution.
-
Store at room temperature.
-
-
Probenecid Stock Solution (250 mM, optional):
-
Dissolve probenecid in 1 M NaOH to a final concentration of 250 mM.
-
Store at 4°C.
-
-
Loading Buffer:
-
Prepare HBSS with Ca²⁺ and Mg²⁺.
-
For a final Fluo-4 AM concentration of 4 µM, add 4 µL of 1 mM Fluo-4 AM stock and 2 µL of 20% Pluronic F-127 to 1 mL of HBSS.
-
If using, add probenecid to a final concentration of 1 mM.
-
Vortex thoroughly to ensure complete mixing. Prepare this solution fresh before each experiment.
-
Protocol 2: Cell Preparation and Dye Loading
-
Cell Seeding:
-
Seed cells expressing the oxytocin receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS with Ca²⁺ and Mg²⁺.
-
Add 50-100 µL of the freshly prepared Loading Buffer to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.
-
-
Washing:
-
After incubation, aspirate the Loading Buffer.
-
Wash the cells twice with 100 µL of HBSS with Ca²⁺ and Mg²⁺.
-
Add 100 µL of HBSS with Ca²⁺ and Mg²⁺ to each well for the assay.
-
Protocol 3: Calcium Flux Assay
-
Instrument Setup:
-
Set the fluorescence plate reader or microscope to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).
-
Set the data acquisition parameters to measure fluorescence intensity over time. A typical protocol would involve a baseline reading followed by kinetic readings after compound addition.
-
-
Baseline Measurement:
-
Place the 96-well plate in the instrument.
-
Record the baseline fluorescence (F₀) for a period of 10-20 seconds before adding the agonist.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in HBSS with Ca²⁺ and Mg²⁺ at the desired concentrations (e.g., from 1 pM to 1 µM for a dose-response curve).
-
Using the instrument's automated injector or a multichannel pipette, add the this compound solutions to the wells.
-
-
Post-Stimulation Measurement:
-
Immediately after agonist addition, begin recording the fluorescence intensity (F) kinetically for a period of 1-5 minutes. The temporal resolution should be high enough to capture the peak of the calcium transient (e.g., one reading every 1-2 seconds).
-
Protocol 4: Data Analysis
-
Data Normalization:
-
The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀.
-
F₀ is the average fluorescence intensity before the addition of the agonist.
-
F is the fluorescence intensity at a given time point after agonist addition.
-
-
Quantification:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak ΔF/F₀ values against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize the cell seeding density.
-
Increase the Fluo-4 AM concentration or incubation time.
-
Ensure complete removal of serum-containing medium before dye loading, as esterases in serum can cleave the AM ester.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Use phenol red-free medium for the assay.
-
-
No Response to Agonist:
-
Confirm the expression and functionality of the oxytocin receptor in the cell line.
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure the presence of extracellular calcium in the assay buffer, as it is crucial for replenishing intracellular stores and for potential influx through store-operated channels.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate Gq-mediated calcium signaling with high precision and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis Following (Val3,Pro8)-Oxytocin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin. Oxytocin plays a crucial role in a variety of physiological processes, including social bonding, uterine contraction, and lactation.[1][2][3] It exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[4][5] this compound is characterized as a potent agonist for the Gq-dependent signaling pathway of the OXTR, with weaker engagement of the β-arrestin pathway.[6][7]
The activation of the Gq pathway by this compound initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][4][5] These signaling events can, in turn, modulate the expression of a wide range of genes, influencing cellular functions such as proliferation, differentiation, and inflammation.[1][8]
This document provides detailed protocols for analyzing gene expression changes in response to this compound treatment and presents representative data to illustrate the expected outcomes. The methodologies and data are intended to guide researchers in designing and executing experiments to investigate the downstream genetic effects of this specific oxytocin analog.
Signaling Pathway of this compound
The binding of this compound to the oxytocin receptor (OXTR) preferentially activates the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade that ultimately leads to changes in gene transcription.
Caption: Gq-dependent signaling pathway activated by this compound.
Data Presentation: Representative Gene Expression Changes
The following tables summarize hypothetical quantitative data on gene expression changes in a relevant cell line (e.g., human myometrial cells or a neuronal cell line expressing OXTR) following treatment with this compound. This data is for illustrative purposes to demonstrate the potential effects of the compound on gene expression. Actual results may vary depending on the experimental conditions.
Table 1: Early Response Gene Expression (1-hour treatment)
| Gene Symbol | Gene Name | Function | Fold Change (vs. Vehicle) | p-value |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation, differentiation | 4.2 | < 0.01 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation, differentiation | 3.8 | < 0.01 |
| EGR1 | Early Growth Response 1 | Transcription factor, neuronal plasticity | 3.1 | < 0.01 |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Transcription factor, inflammatory response | 2.5 | < 0.05 |
Table 2: Late Response Gene Expression (24-hour treatment)
| Gene Symbol | Gene Name | Function | Fold Change (vs. Vehicle) | p-value |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | 5.6 | < 0.01 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammation, pain | 4.9 | < 0.01 |
| BDNF | Brain-Derived Neurotrophic Factor | Neuronal survival and growth | 2.8 | < 0.05 |
| OXTR | Oxytocin Receptor | G-protein coupled receptor | 1.5 | > 0.05 |
Experimental Workflow for Gene Expression Analysis
The overall workflow for assessing gene expression changes following this compound treatment involves several key steps, from cell culture to data analysis.
Caption: Workflow for gene expression analysis after this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture a suitable cell line (e.g., human uterine smooth muscle cells, SH-SY5Y neuroblastoma cells) in the recommended growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Serum Starvation (Optional):
-
Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal signaling activity.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer.
-
Dilute the stock solution to the desired final concentration (e.g., 100 nM) in the appropriate cell culture medium.
-
Prepare a vehicle control using the same final concentration of the solvent used for the stock solution.
-
Remove the medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired time points (e.g., 1 hour for early response genes, 24 hours for late response genes).
-
Protocol 2: Total RNA Extraction
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent or a similar lysis buffer directly to each well of the 6-well plate.
-
Pipette the lysate up and down several times to ensure complete cell lysis.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA in 20-50 µL of nuclease-free water.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
DNase Treatment (Optional but Recommended):
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA. Follow the manufacturer's protocol.
-
-
Reverse Transcription Reaction:
-
In a PCR tube, combine the following components:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers or random hexamers
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5X reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of reverse transcriptase
-
1 µL of RNase inhibitor
-
-
Add 7 µL of the master mix to each RNA/primer mixture.
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design:
-
Design or obtain validated primer pairs for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix in a microcentrifuge tube. For each reaction, combine:
-
10 µL of 2X SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
3 µL of nuclease-free water
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
The protocols and representative data provided in this application note serve as a comprehensive guide for investigating the effects of this compound on gene expression. By following these methodologies, researchers can elucidate the molecular mechanisms underlying the physiological effects of this Gq-biased oxytocin receptor agonist. The ability to quantify changes in gene expression is critical for understanding its potential therapeutic applications and for the development of novel drugs targeting the oxytocin system.
References
- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural variation in oxytocin receptor signaling causes widespread changes in brain transcription: a link to the natural killer gene complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxytocin pathway gene networks in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
Application Note: Generation and Characterization of Stable Cell Lines Expressing (Val3,Pro8)-Oxytocin Receptor
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell-surface receptors and prominent targets for drug discovery.[1][2] The oxytocin receptor (OXTR) is a crucial GPCR involved in a myriad of physiological processes, including parturition, lactation, and complex social behaviors.[3] The (Val3,Pro8)-Oxytocin variant is a specific agonist for the OXTR that preferentially activates the Gq-dependent signaling pathway, leading to the mobilization of intracellular calcium.[4][5][6] The development of stable cell lines that reliably express the this compound receptor is essential for high-throughput screening (HTS) of novel therapeutic compounds, target validation, and detailed investigation of its unique signaling profile.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation, validation, and characterization of mammalian stable cell lines, such as HEK293 or CHO-K1, expressing the this compound receptor.[8][9] The protocols herein cover vector construction, transfection, stable selection, single-cell cloning, and functional validation through gene expression analysis and calcium mobilization assays.
Overall Experimental Workflow
The generation of a stable cell line is a multi-step process that begins with the introduction of a gene of interest into a host cell line and culminates in a rigorously validated, homogenous cell population.[10] The workflow ensures the selection of clones with optimal and consistent receptor expression for downstream applications.
Caption: High-level workflow for stable cell line generation.
Protocol 1: Expression Vector Construction
-
Gene Synthesis : Synthesize the human oxytocin receptor (OXTR) cDNA with mutations corresponding to Valine at position 3 and Proline at position 8. Codon-optimize the sequence for expression in the chosen mammalian host cell line (e.g., Homo sapiens or Cricetulus griseus).
-
Vector Selection : Choose a suitable mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker, such as the neomycin resistance gene (NeoR) for G418 selection.[10]
-
Cloning : Subclone the synthesized (Val3,Pro8)-OXTR gene into the multiple cloning site (MCS) of the expression vector using standard restriction enzyme digestion and ligation techniques.
-
Sequence Verification : Verify the integrity and correct orientation of the inserted gene by Sanger sequencing.
-
Plasmid Preparation : Prepare a large quantity of high-purity, endotoxin-free plasmid DNA for transfection using a commercially available maxiprep kit.
Protocol 2: Transfection of Host Cells
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other vessel sizes.
-
Cell Seeding : One day prior to transfection, seed host cells (e.g., CHO-K1 or HEK293) in complete growth medium (e.g., Ham's F12, 10% FBS for CHO-K1)[11] at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation :
-
For each well, dilute 2.5 µg of the (Val3,Pro8)-OXTR expression vector into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) into 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection : Add the DNA-lipid complex dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation : Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before starting the selection process.
Protocol 3: Selection and Expansion of Stable Cells
-
Initiate Selection : 48 hours post-transfection, passage the cells into a larger culture vessel (e.g., a 10 cm dish) at a 1:10 or 1:20 dilution in complete growth medium supplemented with the appropriate selection antibiotic. The optimal concentration of the antibiotic (e.g., 400-800 µg/mL G418 for CHO-K1/HEK293) must be predetermined by generating a kill curve on the parental host cell line.[11]
-
Maintain Selection Pressure : Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Monitor Colony Formation : Observe the culture for the formation of antibiotic-resistant colonies, which typically takes 2-3 weeks.
-
Establish Stable Pool : Once distinct colonies are visible, allow them to expand. When the dish is confluent, the cells can be harvested and cryopreserved as a polyclonal "stable pool" or used for single-cell cloning.
Protocol 4: Single-Cell Cloning via Limiting Dilution
-
Cell Preparation : Trypsinize the stable pool of cells and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Serial Dilution : Serially dilute the cell suspension in complete growth medium to a final concentration of 0.5 cells per 100 µL.
-
Plating : Dispense 100 µL of the final cell suspension into each well of several 96-well plates. According to the Poisson distribution, this density should result in approximately one-third of the wells containing a single cell.
-
Colony Growth : Incubate the plates at 37°C. After 2-3 weeks, visually inspect the wells for the growth of single, isolated colonies.
-
Clonal Expansion : Once colonies are well-established, carefully transfer individual clones to a 24-well plate, then a 6-well plate, and finally to larger flasks for further expansion and characterization. Maintain selection pressure throughout this process.
Protocol 5: Validation of Stable Clones
A. Gene Expression Analysis by RT-qPCR
This protocol quantifies the mRNA transcript level of the (Val3,Pro8)-OXTR.[12]
-
RNA Extraction : Isolate total RNA from each expanded clonal population and a parental control cell line using a commercial RNA purification kit.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix with primers specific for the (Val3,Pro8)-OXTR gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis : Calculate the relative expression of the (Val3,Pro8)-OXTR transcript in each clone compared to the parental control using the ΔΔCt method.
B. Cell Surface Receptor Quantification by FACS
This protocol quantifies the amount of receptor protein expressed on the cell surface.[13]
-
Cell Preparation : Harvest ~1x10^6 cells from each clone and the parental control.
-
Primary Antibody Staining : Resuspend cells in FACS buffer (PBS + 2% FBS) and incubate with a primary antibody targeting an extracellular epitope of the oxytocin receptor for 1 hour on ice.
-
Secondary Antibody Staining : Wash the cells twice with FACS buffer, then incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition : Wash the cells again and resuspend in FACS buffer. Analyze the fluorescence intensity on a flow cytometer.
-
Analysis : Compare the median fluorescence intensity (MFI) of the clonal lines to the parental control to determine the relative level of surface receptor expression.[13]
C. Functional Characterization by Calcium Mobilization Assay
This assay confirms that the expressed receptor is functional by measuring the expected downstream signal upon agonist stimulation.[14][15]
-
Cell Plating : Seed the validated clones and parental cells into a black, clear-bottom 96-well plate and allow them to form a confluent monolayer overnight.
-
Dye Loading : Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This is typically a 1-hour incubation at 37°C.
-
Agonist Preparation : Prepare a serial dilution of the this compound agonist in assay buffer.
-
Signal Measurement : Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Then, add the agonist to the wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis : The increase in fluorescence corresponds to an increase in intracellular calcium.[11] Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
This compound Receptor Signaling Pathway
The this compound receptor primarily signals through the Gαq protein pathway.[6][16] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC), which subsequently hydrolyzes PIP2 into IP3 and DAG, ultimately causing the release of calcium from intracellular stores.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection and Quantification of GPCR mRNA: An Assessment and Implications of Data from High-Content Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 8. Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Stable Cell Line - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. genscript.com [genscript.com]
- 12. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 13. Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. Oxytocin Receptor (OXTR) Cell Line – Cells Online [cells-online.com]
- 16. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (Val3,Pro8)-Oxytocin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of (Val3,Pro8)-Oxytocin analogs. The focus is on identifying and characterizing novel compounds that modulate the oxytocin receptor (OXTR), a critical target in various physiological processes.
Introduction to the Oxytocin Receptor and its Analogs
The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological functions, including uterine contraction during labor, lactation, social bonding, and stress regulation.[1][2] The endogenous ligand, oxytocin, is a nine-amino-acid peptide.[3] Analogs of oxytocin, such as this compound, are of significant interest for their potential therapeutic applications due to altered signaling profiles and receptor interactions. This compound has been identified as an agonist for the Gq-dependent signaling pathway of the OXTR.[4][5] High-throughput screening provides an efficient means to evaluate large libraries of such analogs for their affinity and functional activity at the OXTR.
Oxytocin Receptor Signaling Pathways
Upon agonist binding, the OXTR primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade that results in the mobilization of intracellular calcium.[2] This pathway is central to many of the physiological effects of oxytocin. The receptor can also couple to other G-proteins, such as Gαi, and activate other downstream effectors, highlighting the complexity of oxytocin signaling.[1][2]
High-Throughput Screening Workflow
A typical HTS campaign for novel OXTR modulators involves several stages, from initial screening of a large compound library to detailed characterization of promising hits.
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below. These protocols are designed for 96- or 384-well microplate formats.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following OXTR activation. It is a robust and widely used primary screening assay for GPCRs that couple to the Gq pathway.
Materials:
-
Human OXTR-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
Test compounds (Oxytocin analogs) and reference agonist (Oxytocin)
-
Microplate reader with fluorescence detection and liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed OXTR-expressing cells into black-walled, clear-bottom 96- or 384-well microplates at a density optimized for confluent monolayer formation after 18-24 hours.
-
Incubate plates at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound analogs and the reference agonist (Oxytocin) in assay buffer at a concentration 4-5 times the final desired concentration.
-
-
Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
For dose-response experiments, plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene (luciferase) under the control of a response element that is activated by OXTR signaling, such as the Nuclear Factor of Activated T-cells (NFAT) response element, which is downstream of calcium signaling.
Materials:
-
Host cells co-transfected with the human OXTR and a reporter plasmid (e.g., NFAT-luciferase). Commercially available kits provide all necessary cellular and reagent components.[6]
-
Cell culture and assay media
-
Test compounds and reference agonist
-
Luciferase detection reagent
-
White, opaque microplates
-
Luminometer
Protocol:
-
Cell Plating:
-
Thaw and plate the reporter cells in a white, opaque microplate according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and reference agonist.
-
Add the diluted compounds to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for gene transcription and protein expression (typically 3-6 hours).
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for a short period (as per manufacturer's protocol) to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Quantify the relative light units (RLU) for each well.
-
Plot the RLU against the logarithm of the compound concentration and determine the EC₅₀ values from the resulting dose-response curves.
-
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison between different analogs. The table below presents illustrative data for this compound and other oxytocin analogs.
| Compound | Receptor Binding Affinity (Ki, nM) | Calcium Mobilization (EC₅₀, nM) | Reporter Gene Assay (EC₅₀, nM) |
| Oxytocin (Reference) | 1.2 | 0.8 | 1.0 |
| This compound | 2.5 | 1.5 | 1.8 |
| Analog A | 15.3 | 25.1 | 28.4 |
| Analog B | 0.9 | 0.5 | 0.6 |
| Analog C (Antagonist) | 5.8 | No activity | No activity |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental values.
Conclusion
The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening and characterization of this compound analogs and other potential OXTR modulators. The use of complementary assays, such as calcium mobilization and reporter gene assays, allows for a comprehensive pharmacological profiling of new chemical entities, accelerating the drug discovery and development process for novel therapeutics targeting the oxytocin system.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Application Notes: Immunohistochemical Localization of the Oxytocin Receptor
Introduction
The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and behavioral processes. While classically known for its function in parturition and lactation, OXTR signaling is also integral to modulating social behaviors, stress responses, and emotional bonding[1][2]. The localization of OXTR in specific tissues and brain regions is therefore of paramount interest to researchers in neuroscience, reproductive biology, and drug development.
(Val3,Pro8)-Oxytocin is a synthetic analog of oxytocin that functions as a potent agonist for the OXTR, primarily activating the Gq-dependent signaling pathway[3][4]. It is a weaker agonist for β-arrestin recruitment and receptor endocytosis, making it a valuable tool for studying biased agonism at the OXTR[3]. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of OXTR in tissue, providing critical insights into the potential sites of action for ligands like this compound.
Critical Consideration: Antibody Specificity
A significant challenge in OXTR research is the specificity of commercially available antibodies. Rigorous validation studies have shown that many antibodies lack the required specificity, particularly for brain tissue. One study that tested six different commercial OXTR antibodies found that none were suitable for detecting the receptor in the brain via Western blot or IHC, though some showed specificity in uterine tissue[5]. This highlights the absolute necessity of validating any selected antibody for the specific application and tissue type. Researchers are strongly encouraged to use appropriate controls, such as tissue from OXTR knockout animals, to confirm antibody specificity[5].
Quantitative Data on Oxytocin Receptor Expression and Ligand Binding
The following tables summarize quantitative data related to OXTR expression and its interaction with various ligands. This data provides a comparative context for designing and interpreting IHC localization studies.
Table 1: Oxytocin Receptor Binding Affinities (Kd) and Potency (EC50)
| Ligand | Receptor/Cell Type | Assay | Kd / EC50 | Reference |
|---|---|---|---|---|
| Oxytocin | Human Myometrial Cells | Radioligand Binding | 1.6 nM (Kd) | [6] |
| Oxytocin | HEK293T Cells | Radioligand Binding | 0.56 nM (Kd) | [6] |
| Leu8-Oxytocin | CHO cells (human OXTR) | Ca2+ Mobilization | Subnanomolar (EC50) | [7] |
| Pro8-Oxytocin | CHO cells (human OXTR) | Ca2+ Mobilization | Subnanomolar (EC50) | [7] |
| Val3,Pro8-Oxytocin | HEK cells (human OXTR) | Gq Signaling | Full Agonist | [7] |
| Carbetocin | Not Specified | Receptor Binding | 7.1 nM (Ki) | [4] |
| Cligosiban | Not Specified | Receptor Binding | 9.5 nM (Ki) |[4] |
Table 2: Documented Localization of Oxytocin Receptor (Protein or mRNA)
| Species | Tissue/Brain Region | Method | Findings | Reference |
|---|---|---|---|---|
| Human | Amygdala (central, basolateral) | IHC | OTR visualized in discrete cell bodies/fibers | [2] |
| Human | Medial Preoptic Area (MPOA) | IHC | OTR visualized in discrete cell bodies/fibers | [2] |
| Human | Ventromedial Hypothalamus | IHC | OTR visualized in discrete cell bodies/fibers | [2] |
| Human | Anterior Cingulate | IHC | OTR visualized in discrete cell bodies/fibers | [2] |
| Human | Hippocampus, Parietal Cortex | IHC | OTR staining not observed | [2] |
| Prairie Vole | Brain, Uterus | 5' RACE | Identification of multiple alternative Oxtr transcripts | [8] |
| Rodents | Brain | In Situ Hybridization | Species-specific differences in Oxtr mRNA expression | [9] |
| Mouse | Nucleus Accumbens (NAC) | RNA Sequencing | Genotype-dependent variation in Oxtr RNA levels |[10] |
Experimental Workflow and Protocols
The following diagram and protocol provide a generalized workflow for localizing the oxytocin receptor in formalin-fixed, paraffin-embedded (FFPE) tissues.
Detailed Protocol: IHC for Oxytocin Receptor in FFPE Tissue
This protocol is a general guideline and requires optimization based on the specific primary antibody, tissue type, and detection system used.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[11][12]
-
Wash Buffer (e.g., Tris-buffered saline with Tween 20, TBS-T)
-
Blocking solution (e.g., 10% Normal Goat Serum in TBS-T)[12]
-
Validated Primary Antibody against Oxytocin Receptor
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)[11]
-
Enzyme Conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)
-
Chromogen Substrate (e.g., DAB or Permanent Red)
-
Counterstain (e.g., Hematoxylin)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Heat slides in a drying oven for 45-60 minutes at 60°C[11].
-
Immerse slides in 3 changes of xylene for 5 minutes each[11].
-
Immerse slides in 2 changes of 100% ethanol for 3 minutes each[11].
-
Immerse slides in 2 changes of 95% ethanol for 3 minutes each[11].
-
Immerse slides in 1 change of 80% ethanol for 3 minutes[11].
-
Rinse gently in running deionized water for 5 minutes[11].
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Note: The choice of buffer and heating method should be optimized. Citrate buffer (pH 6.0) and EDTA buffer (pH 8.0-9.0) are common starting points[12][13][14].
-
Pre-heat a steamer or pressure cooker containing the antigen retrieval buffer to 99-100°C.
-
Place slides in the hot buffer and incubate for 20-40 minutes[11][14].
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature[11].
-
Rinse slides in wash buffer (TBS-T) for 1-2 minutes[11].
-
-
Immunostaining:
-
Blocking: Apply a universal protein block or normal serum from the species of the secondary antibody for 20-60 minutes at room temperature to block non-specific binding sites[11][12].
-
Primary Antibody: Drain the blocking solution and apply the primary anti-OXTR antibody diluted in antibody diluent. Incubate for 45 minutes at room temperature or overnight at 4°C[11][12]. Optimization of dilution is critical[15].
-
Rinse slides in wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature[11].
-
Rinse slides in wash buffer (3 changes for 5 minutes each).
-
Detection: Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature[11].
-
Rinse slides in wash buffer (3 changes for 5 minutes each).
-
Chromogen: Apply the chromogen substrate and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse slides in deionized water to stop the reaction[11].
-
-
Counterstaining, Dehydration, and Mounting:
Signaling Pathway of this compound at the OXTR
This compound is characterized as a Gq-dependent pathway agonist[3]. Upon binding to the OXTR, it preferentially initiates a signaling cascade that leads to an increase in intracellular calcium.
Pathway Description:
-
This compound binds to the OXTR.
-
The activated OXTR recruits and activates the Gq alpha subunit of its associated heterotrimeric G-protein[1][7].
-
Activated Gq stimulates the enzyme Phospholipase C (PLC) at the plasma membrane[7].
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm[16].
-
DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
The rise in intracellular Ca²⁺ and activation of PKC lead to various downstream cellular effects, such as smooth muscle contraction, neurotransmitter release, and gene expression changes[1].
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical localization of oxytocin receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. In need of a specific antibody against the oxytocin receptor for neuropsychiatric research: A KO validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptional diversity of the oxytocin receptor in prairie voles: mechanistic implications for behavioral neuroscience and maternal physiology [frontiersin.org]
- 9. Species differences in central oxytocin receptor gene expression: comparative analysis of promoter sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. Selecting Antibodies For IHC | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Optogenetic Control of Oxytocin Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxytocin (OT), a neuropeptide primarily synthesized in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus, is a critical modulator of complex social behaviors, including parental care, social bonding, and stress responses.[1][2][3] Traditional methods of studying the oxytocin system often lack the temporal and spatial precision required to dissect its role in specific neural circuits. Optogenetics, a technique that uses light to control genetically modified neurons, offers millisecond-timescale control over OT neuron activity, enabling researchers to probe their function with unprecedented precision.[4][5]
These protocols focus on the methods for optogenetic manipulation (activation and inhibition) of oxytocin neurons in rodent models. We will also discuss the relevance of biased agonists, such as (Val3,Pro8)-Oxytocin. This particular oxytocin analog is a potent agonist for the Gq-dependent signaling pathway of the oxytocin receptor (OXTR), while being a weaker agonist for β-arrestin recruitment.[6][7][8] Understanding the downstream effects of activating specific pathways, like the Gq pathway, is crucial for designing targeted therapeutics. The following sections provide detailed experimental protocols, data summaries, and visual workflows to guide researchers in applying these powerful techniques.
Part 1: Data Presentation
Optogenetic studies yield a wide range of quantitative data. The tables below summarize typical parameters and findings from relevant literature to serve as a reference for experimental design.
Table 1: Viral Vectors and Targeting Efficiency for Oxytocin Neurons
| Viral Vector Construct | Target Brain Region | Promoter/Strategy | Animal Model | Transduction Efficiency/Specificity | Reference |
|---|---|---|---|---|---|
| AAV-DIO-hChR2-EYFP | Paraventricular Nucleus (PVN) | Cre-dependent (Oxt-Cre mice) | Mouse | 96% ± 4% of OT+ cells co-expressed the reporter. | [9] |
| AAV-TH-Cre + AAV-EF1α-DIO-ChR2-mCherry | Ventral Tegmental Area (VTA) | Cre-dependent (TH-Cre for DA neurons) | Vole | 66.1% of ChR2+ neurons were TH+. | [10] |
| Lentiviral-OXY-ChR2-EYFP | Paraventricular Nucleus (PVN) | Oxytocin promoter | Rat | Sufficient to generate action potentials at the soma. | [11] |
| AAV9-EF1a-DIO-hChR2-EYFP | Paraventricular Nucleus (PVN) | Cre-dependent (omb-cre mice) | Mouse | Co-expression of ChR2 and oxytocin confirmed. |[12] |
Table 2: Optogenetic Stimulation Parameters and Electrophysiological Outcomes
| Opsin | Stimulation Target | Light Parameters | Stimulation Protocol | Electrophysiological Effect | Reference |
|---|---|---|---|---|---|
| Channelrhodopsin-2 (ChR2) | PVNOXT Neurons | 473 nm, 5-8 mW | 20 Hz, 10 ms pulses | Neuronal excitation, decreased heart rate in sleep-deprived mice. | [13] |
| ChR2-EYFP | OTR-expressing PVT Neurons | 470 nm | 1 Hz, 10 ms pulses | Evoked high-amplitude inward currents and action potentials. | [14] |
| ChR2 | PFC OXTR-expressing neurons | Blue Light Stimulation (BLS) | N/A | Reliably induced action potentials in current clamp. | [15] |
| Stabilized Step Function Opsin (SSFO) | PVN OT Neurons | Single light pulse | N/A | Prolonged (~30 min) sub-threshold depolarization. |[9] |
Table 3: Behavioral Outcomes of Optogenetic Manipulation of Oxytocin Circuits
| Manipulation | Opsin/Target Circuit | Stimulation Protocol | Behavioral Assay | Outcome | Reference |
|---|---|---|---|---|---|
| Activation | ChR2 / PVN-OT Neurons | Repeated activation over 2 days | Social Interaction in semi-natural arena | Increased pro-social and agonistic (aggressive) behaviors over time. | [9][16] |
| Activation | ChR2 / PVN-OT Neurons | Optogenetic Stimulation | Parental Behavior Test | Induced parental behaviors (pup retrieval, grooming). | [12][17] |
| Activation | ChR2 / VTA→NAc DA pathway | Photostimulation | Parental Behavior Test | Enhanced pup licking/grooming. | [10] |
| Inhibition | eNpHR3.0 / PVNOXT Neurons | 589 nm laser | Elevated Plus Maze | Reversed changes in blood pressure induced by chronic sleep deprivation. | [13] |
| Activation | ChR2 / PFC OXTR-expressing neurons | In vivo stimulation | Social Recognition Test | Impaired social recognition. |[15] |
Part 2: Experimental Protocols
Protocol 1: Viral Vector Strategy for Targeting Oxytocin Neurons
Achieving specific expression of optogenetic proteins in oxytocin neurons is critical. The most common and specific method utilizes Cre-recombinase driver mouse or rat lines.
1.1. Materials:
-
Animal Model: Oxt-Cre transgenic mice or rats.
-
Viral Vector: Adeno-associated virus (AAV) with a Cre-dependent construct.
-
Syringe: 10 µL Hamilton syringe with a 33- or 34-gauge needle.[18][20]
-
Virus Delivery System: Stereotaxic frame with a microinjector pump.
1.2. Procedure:
-
Select the appropriate AAV serotype (e.g., AAV5, AAV9) for efficient transduction of hypothalamic neurons.[12][18]
-
Prepare aliquots of the viral vector at the recommended titer (typically 1x10¹² to 1x10¹³ viral genomes/mL).
-
Follow the stereotaxic injection protocol (Protocol 2) to deliver the virus to the PVN or SON.
-
Rationale: This method ensures that only Cre-expressing neurons (in this case, oxytocin neurons) will invert and express the channelrhodopsin (ChR2) or halorhodopsin (NpHR) gene, providing high cellular specificity.[4][21] An alternative, though potentially less specific, approach is to use a viral vector with a short oxytocin gene promoter.[4][11]
Protocol 2: Stereotaxic Surgery for Viral Injection and Optic Fiber Implantation
This protocol details the surgical procedure for delivering the viral vector and implanting an optic fiber for chronic in vivo light delivery.[18][22]
2.1. Materials:
-
Anesthetized animal (e.g., Oxt-Cre mouse).
-
Stereotaxic apparatus.
-
Heating pad to maintain body temperature.
-
Surgical tools (scalpel, drill, forceps).
-
Viral vector in a Hamilton syringe.
-
Optic fiber cannula (e.g., 200 µm diameter).[23]
-
Dental cement and skull screws for securing the implant.
-
Analgesics and local anesthetics.
2.2. Procedure:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine) and place it in the stereotaxic frame.[18]
-
Apply eye ointment to prevent drying. Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull. Use a scalpel to clear the periosteum.
-
Identify Bregma and Lambda landmarks. Calculate the coordinates for the target structure (e.g., PVN: AP -0.8 mm, ML ±0.2 mm, DV -4.7 mm from Bregma for mouse).
-
Drill a small craniotomy over the injection site.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the viral vector at a slow rate (e.g., 100 nL/min) for a total volume of 300-500 nL.[23] Let the needle remain in place for 10 minutes post-injection to allow diffusion and prevent backflow.[20]
-
Slowly retract the needle.
-
For chronic experiments, implant an optic fiber cannula directly above the injection site (e.g., ~0.2 mm dorsal to the injection target).
-
Secure the cannula and anchor screws to the skull using dental cement.[23]
-
Suture the scalp and administer post-operative analgesics.
-
Allow 3-5 weeks for viral expression and recovery before starting experiments.[23]
Protocol 3: In Vivo Optogenetic Stimulation and Behavioral Analysis
This protocol describes how to stimulate the transduced neurons in a freely behaving animal.
3.1. Materials:
-
Surgically prepared animal, habituated to the testing environment.
-
Fiber optic patch cord.
-
Fiber optic rotary joint (to allow free movement).
-
Light source (e.g., 473 nm laser for ChR2, 589 nm for NpHR).
-
Pulse generator to control light stimulation parameters.
-
Behavioral testing apparatus (e.g., social interaction arena, elevated plus maze).
3.2. Procedure:
-
Habituate the animal to being connected to the patch cord for several days before the experiment.
-
On the test day, connect the animal's implant to the light source via the patch cord and rotary joint.
-
Deliver light according to the desired stimulation protocol. Parameters must be optimized empirically but can be guided by published data (see Table 2).
-
Example for ChR2 activation: 10-20 Hz frequency, 10 ms pulse width, 5-10 mW power at the fiber tip.[13]
-
Example for NpHR inhibition: Continuous light for the duration of the inhibitory period.
-
-
Record the animal's behavior using video tracking software for later analysis.
-
Include control groups, such as animals injected with a reporter-only virus (e.g., AAV-DIO-mCherry) but receiving the same light stimulation, to control for effects of light and heat.
Protocol 4: Ex Vivo Slice Electrophysiology with Optogenetic Stimulation
This method is used to confirm the functional expression of the opsin and to study the synaptic effects of activating OT neurons on downstream targets.[15][24]
4.1. Materials:
-
Brain slicing apparatus (vibratome).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp electrophysiology rig with an upright microscope.
-
Light source (e.g., LED or laser) coupled to the microscope's optical path.
-
Recording electrodes and amplifier.
4.2. Procedure:
-
Anesthetize the animal (3-5 weeks post-injection) and perfuse transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Using fluorescence, identify opsin-expressing neurons (e.g., mCherry-positive).
-
Perform whole-cell patch-clamp recordings from the identified neuron.
-
Deliver brief pulses of light (e.g., 1-10 ms) to evoke photocurrents and/or action potentials, confirming functional opsin expression.[14]
-
To study synaptic connections, record from a putative post-synaptic neuron while stimulating the opsin-expressing axon terminals from OT neurons.[15]
Part 3: Signaling Pathways and Workflows
Diagrams created using Graphviz DOT language to visualize key processes.
Experimental Workflow
References
- 1. myadlm.org [myadlm.org]
- 2. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Optogenetics for Neurohormones and Neuropeptides: Focus on Oxytocin (Chapter 14) - Optogenetics [cambridge.org]
- 5. mightexbio.com [mightexbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Wireless Optogenetic Stimulation of Oxytocin Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paraventricular Nucleus Oxytocin Subsystems Promote Active Paternal Behaviors in Mandarin Voles | Journal of Neuroscience [jneurosci.org]
- 11. Optogenetic approaches to characterize the long-range synaptic pathways from the hypothalamus to brain stem autonomic nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel aspect of oxytocin neurons mediating parental behavior and aversive burying behavior under the control of melanin-concentrating hormone neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oxytocin Receptor-Expressing Neurons in the Paraventricular Thalamus Regulate Feeding Motivation through Excitatory Projections to the Nucleus Accumbens Core | Journal of Neuroscience [jneurosci.org]
- 15. Oxytocin Receptors Are Expressed by Glutamatergic Prefrontal Cortical Neurons That Selectively Modulate Social Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 17. Frontiers | Novel aspect of oxytocin neurons mediating parental behavior and aversive burying behavior under the control of melanin-concentrating hormone neurons [frontiersin.org]
- 18. Chemo- and optogenetic activation of hypothalamic Foxb1-expressing neurons and their terminal endings in the rostral-dorsolateral PAG leads to tachypnea, bradycardia, and immobility [elifesciences.org]
- 19. luolab.stanford.edu [luolab.stanford.edu]
- 20. Optogenetic stimulation of astrocytes in the posterior hypothalamus increases sleep at night in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. In Vivo Intracerebral Stereotaxic Injections for Optogenetic Stimulation of Long-Range Inputs in Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optogenetic Activation of a Lateral Hypothalamic-Ventral Tegmental Drive-Reward Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optogenetic Stimulation and Recording of Primary Cultured Neurons with Spatiotemporal Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (Val3,Pro8)-Oxytocin dosage for in vivo studies
This guide provides technical support for researchers, scientists, and drug development professionals working with (Val3,Pro8)-Oxytocin. It includes frequently asked questions, troubleshooting advice, and detailed protocols to assist in the optimization of dosages for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its signaling differ from native Oxytocin?
This compound is an analog of the neuropeptide hormone Oxytocin (OXT). Its primary distinction lies in its functional selectivity at the Oxytocin Receptor (OXTR). It is characterized as a Gq-dependent pathway agonist.[1][2][3] While native oxytocin can activate multiple G-protein pathways, including Gq and Gi/o subtypes, this compound and other Proline-8 variants show a bias towards the Gq pathway, which leads to calcium mobilization.[4][5][6] It is also reported to be a weaker agonist for β-arrestin recruitment and subsequent receptor endocytosis compared to native OXT.[1][2] This biased agonism may result in a different physiological and side-effect profile compared to the endogenous hormone.
Q2: What is the primary signaling pathway for this compound?
The primary signaling pathway for this compound is through the activation of the Gq alpha subunit of the G-protein coupled Oxytocin Receptor (OXTR).[1][3] This activation stimulates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in many oxytocin-mediated physiological effects.[7][8] Studies on the closely related Pro8-OT show its response is insensitive to pertussis toxin, suggesting a lack of significant Gi protein involvement in its signaling for certain cellular responses.[4]
Caption: Gq-dependent signaling pathway of this compound.
Q3: Since there is no established dose, how should I design a dose-finding study for this compound in rodents?
Given the lack of published in vivo dosage data for this compound in rodents, a systematic dose-escalation study is recommended.
-
Literature Review: Start by reviewing doses used for native oxytocin and other analogs in similar experimental models (see Table 2). Doses for native OXT in rats have ranged from low µg/kg for anxiolytic-like effects to mg/kg for other behavioral and systemic effects.[9][10][11]
-
Select a Wide Range: Choose a wide range of doses spanning several orders of magnitude (e.g., 0.01, 0.1, 1.0, 10 mg/kg) administered via a consistent route (e.g., subcutaneous or intraperitoneal).
-
Low Animal Numbers: Use a small number of animals per group (n=3-5) for this initial scoping study.
-
Define Endpoints: Clearly define primary and secondary endpoints. These should include the desired physiological or behavioral effect, as well as observations for potential adverse effects (e.g., sedation, changes in water intake, cardiovascular effects).[10][12]
-
Analyze and Refine: Based on the results, select a narrower, more effective dose range for subsequent, larger-scale experiments. Be mindful of potential non-linear or U-shaped dose-responses.
Q4: Which administration route is best for in vivo studies?
The optimal administration route depends on the experimental goal, desired onset and duration of action, and whether the target is central or peripheral.
-
Intravenous (IV): Provides 100% bioavailability with a rapid onset but typically has a very short half-life.[13] This route is suitable for studying acute effects.
-
Intramuscular (IM): Slower onset than IV but offers a longer duration of action.[13]
-
Subcutaneous (SC): Generally provides a slower absorption and more sustained plasma concentration compared to IV or IM, making it suitable for chronic dosing studies.[12][14]
-
Intraperitoneal (IP): Commonly used in rodent studies for systemic administration. It is absorbed relatively quickly.[9][11]
-
Intranasal (IN): Used to attempt to bypass the blood-brain barrier and achieve more direct central nervous system (CNS) effects, though the extent of direct brain entry is still debated.[15]
Q5: What are potential off-target effects to consider?
Oxytocin analogs can exhibit cross-reactivity with vasopressin receptors (V1aR, V1bR, V2R), which are structurally similar to the oxytocin receptor.[16] Activation of these receptors can lead to side effects:
-
V1aR Activation: Can cause cardiovascular effects, such as changes in blood pressure.[17]
-
V2R Activation: Can lead to changes in water balance and fluid retention.[12]
An early study in humans indicated that Valyl3-Oxytocin (likely this compound) is 1.5 to 2 times more potent than synthetic oxytocin in producing cardiovascular effects like vasodilation and decreased blood pressure.[18][19] Researchers should monitor for these potential effects, especially at higher doses.
Troubleshooting Guide
Problem: I see no effect at my chosen doses. What should I do?
Caption: Troubleshooting logic for a lack of experimental effect.
-
Expand Dose Range: The effective dose may be higher than anticipated. Systematically increase the dose range, potentially by factors of 10, until a response is observed or solubility limits are reached.
-
Check Compound Integrity: Peptides can degrade. Confirm the purity and integrity of your this compound stock using methods like mass spectrometry. Always prepare solutions fresh from a lyophilized powder if possible.
-
Optimize Administration Route & Timing: The pharmacokinetics may be very rapid. For an initial test of bioactivity, an IV injection with immediate observation may confirm the compound's effect. If a slower route like SC or IP is used, the observation window may need to be adjusted.
-
Re-evaluate Endpoints: The chosen biological or behavioral endpoint may not be sensitive to this specific Gq-biased agonist. Consider measuring a more direct downstream marker of Gq activation, such as calcium mobilization in a relevant ex vivo tissue preparation, to confirm target engagement.
Problem: I'm observing a non-linear or U-shaped dose-response.
A "U-shaped" or biphasic dose-response, where lower or intermediate doses are more effective than higher doses, is a known phenomenon for oxytocin.[8]
-
Receptor Desensitization: High concentrations of an agonist can lead to rapid desensitization or internalization of the oxytocin receptor, reducing the overall response.[8][20] this compound is noted to be a weaker agonist for β-arrestin recruitment, which mediates internalization, but this process may still occur at high concentrations.[2]
-
Activation of Opposing Pathways: At different concentrations, OXT can couple to different G-proteins (Gq, Gs, Gi) which can trigger opposing intracellular signals.[20] While this compound is Gq-biased, its activity at other pathways at supra-physiological doses cannot be ruled out without specific characterization.
-
Off-Target Effects: High doses may lead to activation of other receptors (e.g., vasopressin receptors) that could produce physiological effects that counteract the primary intended effect.
Solution: If you observe a U-shaped curve, the optimal therapeutic or experimental dose is likely in the lower to intermediate range. It is crucial to test a sufficiently wide range of doses to fully characterize this response.
Problem: My results are inconsistent between animals.
High inter-animal variability can obscure true experimental effects.
-
Standardize Procedures: Ensure strict standardization of all procedures, including injection volume, time of day for dosing and testing (to account for circadian rhythms), and animal handling to minimize stress.
-
Control for Biological Variables: Factors such as the animal's age, weight, and housing conditions (single vs. group housed) can influence the oxytocinergic system.[21][22] Record these variables and use randomization to distribute them evenly across experimental groups.
-
Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of the peptide can vary between animals. While difficult to control, increasing the group size (n) can help to overcome this variability statistically.
-
Sample Collection: If measuring plasma levels, be aware that oxytocin can degrade rapidly ex vivo. Use appropriate collection tubes (e.g., containing EDTA) and protease inhibitors, and process samples quickly.[23][24]
Quantitative Data Summary
Note: Data for this compound is not available. The following tables provide data for native oxytocin and other analogs to serve as a reference.
Table 1: Pharmacokinetic Properties of Oxytocin and Analogs in Rodents
| Compound | Animal Model | T1/2 (Half-life) | Route | Reference |
|---|---|---|---|---|
| Oxytocin | Rat | ~9 min (low dose) | IV | [25] |
| Oxytocin | Rat | ~28 min (high dose) | IV | [25] |
| Oxytocin | Rat | ~35 min | SC | [21] |
| ASK2131 (analog) | Rat | 2.3 hours | SC |[12] |
Table 2: Example In Vivo Dosages of Oxytocin and Analogs in Rodent Studies
| Compound | Animal Model | Dose Range | Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Oxytocin | Rat | 1-4 µg/kg | SC | Anxiolytic-like | [10] |
| Oxytocin | Rat | 250-1000 µg/kg | SC | Sedation | [10] |
| Oxytocin | Rat | 1 mg/kg | IP | Anti-nociception | [11] |
| Oxytocin | Rat | 10 mg/kg | IP | Behavioral (Autism model) | [9] |
| Oxytocin | Mouse | 0.8 IU/kg | IN | Maternal behavior | [15] |
| ASK2131 (analog) | Rat (DIO) | 1-100 nmol/kg | SC | Reduced food intake |[14] |
Experimental Protocols
Protocol 1: Dose-Response Scoping Study
This protocol outlines a method for determining the effective dose range of this compound for a specific behavioral or physiological endpoint in rodents.
Caption: Experimental workflow for an in vivo dose optimization study.
Materials:
-
This compound, lyophilized powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Appropriate animal model (e.g., male C57BL/6 mice or Sprague Dawley rats)
-
Syringes and needles for administration
-
Apparatus for the chosen endpoint assay
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing and handling conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solutions: On the day of the experiment, prepare fresh solutions of this compound in the sterile vehicle. A logarithmic dose spacing (e.g., 0.01, 0.1, 1.0, 10 mg/kg) is recommended. Include a vehicle-only control group.
-
Animal Grouping: Randomly assign animals to each treatment group (n=4-6 per group).
-
Administration: Administer the assigned dose via the chosen route (e.g., subcutaneous injection). Ensure the injection volume is consistent across all animals (e.g., 5 mL/kg).
-
Observation Period: Place the animal in a clean cage or the testing arena. The time between injection and testing should be based on the expected pharmacokinetics of the peptide and administration route (e.g., 15-60 minutes for IP/SC).
-
Endpoint Measurement: At the predetermined time point, perform the primary behavioral or physiological measurement.
-
Adverse Effect Monitoring: Continuously monitor animals for any signs of distress or adverse effects for several hours post-administration.
-
Data Analysis: Plot the measured response as a function of the log-transformed dose to generate a dose-response curve and determine the ED50 (effective dose for 50% of maximal response), if applicable.
Protocol 2: Basic Pharmacokinetic (PK) Profiling
This protocol provides a simplified method to estimate the half-life of this compound in rodent plasma.
Materials:
-
This compound
-
Anesthetized, catheterized animals (to allow for serial blood sampling)
-
Blood collection tubes containing an anticoagulant and protease inhibitor (e.g., EDTA)
-
Centrifuge
-
Analytical method for quantification (e.g., LC-MS/MS or a validated ELISA). Note: Quantifying peptides in plasma is challenging and requires a highly sensitive and specific assay.[24][26]
Procedure:
-
Animal Preparation: Use surgically prepared animals with an indwelling catheter (e.g., in the jugular vein) to facilitate repeated, stress-free blood sampling.
-
Dose Administration: Administer a single bolus dose of this compound via a separate catheter (e.g., in the femoral vein). The dose should be high enough to ensure plasma concentrations remain above the assay's limit of quantification for the duration of the experiment.
-
Blood Sampling: Collect small blood samples (~50-100 µL) at defined time points. A typical schedule would be: pre-dose (t=0), and 2, 5, 10, 20, 30, 60, and 90 minutes post-dose.
-
Sample Processing: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Quantification: Analyze the plasma samples using a validated LC-MS/MS or ELISA method to determine the concentration of this compound at each time point.
-
Data Analysis: Plot the plasma concentration versus time on a semi-logarithmic scale. The terminal elimination phase should appear as a straight line. The half-life (T1/2) can be calculated from the slope of this line (k_el) using the formula: T1/2 = 0.693 / k_el. Non-linear pharmacokinetic properties have been observed for oxytocin, where clearance and half-life can be dose-dependent.[25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selective oxytocin-derived agonists discriminate between individual G protein family subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin Differentiated Effects According to the Administration Route in a Prenatal Valproic Acid-Induced Rat Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High doses of oxytocin cause sedation and low doses cause an anxiolytic-like effect in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin promotes prefrontal population activity via the PVN-PFC pathway to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Long-Acting Oxytocin Analog with Increased Efficacy in Reducing Food Intake and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. An acute dose of intranasal oxytocin rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparison of effects of valyl3-oxytocin and syntocinon on the cardiovascular system of man - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of effects of valyl(3)-oxytocin and syntocinon on the cardiovascular system of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. cenl.ucsd.edu [cenl.ucsd.edu]
- 22. Brain proteolysis of oxytocin in vitro and in vivo changes during aging in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of oxytocin in the human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Challenges for Measuring Oxytocin: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry [frontiersin.org]
Troubleshooting (Val3,Pro8)-Oxytocin synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the solid-phase synthesis of (Val3,Pro8)-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These can be broadly categorized as:
-
Deletion Peptides: Shorter peptide sequences resulting from incomplete amino acid coupling reactions.
-
Truncated Peptides: Sequences that are missing amino acids due to premature termination of the synthesis.
-
Peptide Dimers and Oligomers: Formed by intermolecular disulfide bond formation between two or more peptide chains instead of the desired intramolecular cyclization.
-
Oxidized Peptides: Oxidation of the cysteine thiol groups can lead to the formation of sulfoxides or other oxidized species.
-
Racemization: Epimerization of amino acid chiral centers, particularly at the C-terminal residue during activation.
-
Side-Chain Related Impurities: Incomplete removal of protecting groups or side reactions involving specific amino acid side chains (e.g., aspartimide formation from Asparagine).
-
Impurities from Reagents: Contaminants from solvents, resins, and amino acid derivatives can be incorporated into the final product.
Q2: What are some specific challenges related to the Valine and Proline residues in this compound synthesis?
A2: The substitutions of Isoleucine with Valine at position 3 and Leucine with Proline at position 8 can introduce specific challenges:
-
Valine: As a β-branched amino acid, Valine can exhibit steric hindrance, leading to slower and less efficient coupling reactions. This increases the risk of deletion impurity formation at this position.
-
Proline: The unique cyclic structure of Proline can lead to the formation of diketopiperazines, especially at the dipeptide stage, resulting in chain termination. Proline can also influence the secondary structure of the growing peptide chain, potentially leading to aggregation.
Q3: How can I monitor the progress and purity of my synthesis?
A3: Regular monitoring is crucial for a successful synthesis. Common analytical techniques include:
-
Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result after a coupling step indicates an incomplete reaction. Note that this test is not suitable for Proline residues.
-
High-Performance Liquid Chromatography (HPLC): Used to analyze the purity of the crude peptide after cleavage from the resin. A well-resolved chromatogram can separate the desired product from various impurities.
-
Mass Spectrometry (MS): Provides molecular weight information of the synthesized peptide, confirming the presence of the target molecule and helping to identify impurities based on their mass differences.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound is known to be an agonist of the oxytocin receptor and primarily signals through the Gq-dependent pathway.[1][2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low crude peptide purity with multiple peaks on HPLC. | - Incomplete coupling reactions.- Aggregation of the growing peptide chain.- Side reactions during synthesis or cleavage. | - Use a higher excess of amino acid and coupling reagents.- Increase coupling time and/or temperature.- Consider using a more efficient coupling reagent (e.g., HATU, HCTU).- Perform a double coupling for sterically hindered amino acids like Valine.- Use a resin with a lower substitution level.- Incorporate pseudoproline dipeptides to disrupt secondary structures. |
| Major impurity peak with a mass corresponding to a single amino acid deletion. | - Inefficient coupling of a specific amino acid, often Valine due to steric hindrance. | - Optimize the coupling protocol for the specific amino acid (e.g., double coupling, extended reaction time).- Use a more powerful coupling reagent for that specific step. |
| Significant peak with approximately double the mass of the target peptide. | - Intermolecular disulfide bond formation leading to dimerization. | - Perform the on-resin or solution-phase cyclization under high dilution conditions to favor intramolecular reaction.- Optimize the pH and temperature of the cyclization reaction. |
| Presence of a peak with a mass of +16 Da or +32 Da compared to the desired product. | - Oxidation of one or both cysteine residues. | - Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during synthesis and purification.- Add a reducing agent like dithiothreitol (DTT) during purification if the disulfide bond is not yet formed. |
| Broad or tailing peaks on the HPLC chromatogram. | - Peptide aggregation.- Poor solubility of the peptide in the mobile phase. | - Modify the HPLC mobile phase by adding ion-pairing agents (e.g., TFA) or organic modifiers.- Adjust the pH of the mobile phase.- Use a different stationary phase (e.g., a wider pore size column). |
Experimental Protocols
Representative Solid-Phase Synthesis Protocol for this compound (Fmoc/tBu strategy)
This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagents.
-
Resin Selection and Swelling: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent such as HCTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered Valine residue, a double coupling is recommended.
-
Monitor the coupling completion using the Kaiser test (except after Proline coupling).
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Cyclization:
-
Dissolve the linear peptide in a high volume of a suitable buffer (e.g., ammonium bicarbonate) at a slightly basic pH.
-
Add an oxidizing agent (e.g., hydrogen peroxide or potassium ferricyanide) dropwise while stirring to facilitate the formation of the intramolecular disulfide bond.
-
Monitor the completion of the cyclization by HPLC and MS.
-
-
Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
-
Lyophilization and Characterization: Lyophilize the pure fractions to obtain the final peptide powder. Characterize the final product by analytical HPLC and mass spectrometry.
Analytical Methods
| Technique | Typical Parameters | Purpose |
| Analytical RP-HPLC | Column: C18, 3-5 µm particle sizeMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Linear gradient of 5-60% B over 30 minutesDetection: UV at 220 nm and 280 nm | To assess the purity of the crude and purified peptide. |
| Mass Spectrometry (ESI-MS) | Mode: Positive ion modeAnalysis: Determine the molecular weight of the product and identify impurities by their mass-to-charge ratio (m/z). | To confirm the identity of the synthesized peptide and characterize impurities. |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Oxytocin Receptor Signaling Pathway
Caption: Gq-dependent and β-arrestin signaling pathways of the oxytocin receptor.
References
Improving (Val3,Pro8)-Oxytocin solubility for experiments
Welcome to the technical support center for (Val3,Pro8)-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this Gq-dependent pathway agonist in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the neurohypophyseal peptide hormone oxytocin. Its primary mechanism of action is as a Gq-dependent pathway agonist for the oxytocin receptor (OXTR).[1][2] It is also characterized as a weaker agonist for β-arrestin engagement and subsequent receptor endocytosis compared to native oxytocin.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: Can I sonicate or heat the peptide solution to improve solubility?
A3: Yes, gentle sonication can aid in the dissolution of peptide aggregates.[5] It is recommended to use short bursts of sonication (e.g., 3 cycles of 10-15 seconds) while keeping the sample on ice to prevent excessive heating, which can lead to peptide degradation.[5] Gentle warming (e.g., to 37°C) can also be effective, but prolonged exposure to high temperatures should be avoided as oxytocin and its analogs are known to be heat-sensitive.[6][7]
Q4: What are the optimal storage conditions for this compound solutions?
A4: Lyophilized this compound powder should be stored at -20°C for long-term stability.[8] Once dissolved, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Aqueous solutions of oxytocin are generally not recommended for storage for more than one day.[9]
Troubleshooting Guides
Issue: Precipitate forms after adding the stock solution to my aqueous experimental buffer.
Possible Cause & Solution:
-
"Salting out" of the peptide: The change in solvent environment from a high concentration of organic solvent (like DMSO) to a predominantly aqueous buffer can cause the peptide to precipitate.
-
Troubleshooting Step: Try to minimize the volume of the DMSO stock solution added to the aqueous buffer. Aim for a final DMSO concentration of 0.5% or less.
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Troubleshooting Step: Prepare a more dilute stock solution in DMSO, if possible, to reduce the amount of organic solvent introduced into the final aqueous solution.
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Troubleshooting Step: Add the peptide stock solution to the buffer slowly while vortexing to ensure rapid and even dispersion.
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Issue: Inconsistent results in my bioassay.
Possible Cause & Solution:
-
Peptide Aggregation: Over time, peptides in solution can form aggregates, which are not biologically active and can lead to variability in experimental outcomes.
-
Troubleshooting Step: Always prepare fresh dilutions of this compound from a stock solution immediately before use.
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Troubleshooting Step: After thawing a frozen stock solution, centrifuge the vial at high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates that may have formed. Use the supernatant for your experiments.
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Troubleshooting Step: Consider the pH of your experimental buffer. Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one pH unit away from the pI can help maintain solubility and prevent aggregation.[3]
-
Data Presentation
Table 1: Solubility of Oxytocin in Common Solvents
Note: Specific quantitative solubility data for this compound is not publicly available. The following data for the parent molecule, oxytocin, is provided as a general reference.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | 1 | [7] |
| PBS (pH 7.2) | 5 | [9] |
| DMSO | 14 | [9] |
| Ethanol | 5 | [9] |
| Dimethylformamide (DMF) | 30 | [9] |
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol provides a general procedure for solubilizing lyophilized this compound for use in in vitro experiments.
Materials:
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Lyophilized this compound
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized or distilled water, or a suitable aqueous buffer (e.g., PBS, pH 7.4)
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Vortex mixer
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Microcentrifuge
Procedure:
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Pre-treatment: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Solvent Selection: Based on the desired final concentration and the requirements of the downstream assay, decide on the solvent system. For a high-concentration stock, DMSO is recommended.
-
Reconstitution in DMSO (for stock solution): a. Carefully add the required volume of DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM). b. Gently vortex the vial until the peptide is completely dissolved. If necessary, sonicate for short bursts on ice. c. Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution in Aqueous Buffer (for working solution): a. Determine the final concentration of this compound needed for your experiment. b. Calculate the volume of the DMSO stock solution required. c. Add the calculated volume of the DMSO stock to the appropriate volume of your aqueous experimental buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation. d. Immediately vortex the working solution to ensure homogeneity.
-
Final Preparation: Before adding the working solution to your assay, it is good practice to centrifuge the solution to pellet any potential micro-aggregates.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol describes a method to assess the Gq-pathway agonism of this compound by measuring intracellular calcium mobilization in cells expressing the human oxytocin receptor (OXTR).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human OXTR
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound working solution
-
Positive control (e.g., Oxytocin)
-
Negative control (vehicle)
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96-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the OXTR-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with HEPES. b. Remove the cell culture medium from the wells and add the dye-loading buffer. c. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS with HEPES at concentrations 5-10 times higher than the final desired concentrations.
-
Measurement of Calcium Flux: a. Place the dye-loaded cell plate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) over time. c. Establish a stable baseline reading for approximately 15-20 seconds. d. Inject the this compound working solutions into the wells and continue to record the fluorescence for at least 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Gq-Dependent Signaling Pathway of this compound.
Caption: Workflow for Calcium Mobilization Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Oxytocin (1910) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound CAS#: 2134138-89-7 [m.chemicalbook.com]
Preventing (Val3,Pro8)-Oxytocin degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of (Val3,Pro8)-Oxytocin in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation in solution?
A1: Based on studies of oxytocin, its analogue this compound is likely susceptible to several degradation pathways in aqueous solutions. The primary mechanisms include:
-
Chemical Degradation :
-
Hydrolysis : Cleavage of the peptide backbone, particularly at aspartic acid residues if present in the sequence.
-
Deamidation : Loss of an amide group, commonly occurring at asparagine (Asn) and glutamine (Gln) residues. For oxytocin, this has been observed at Gln4, Asn5, and the C-terminal Gly-NH2.[1]
-
Oxidation : The disulfide bridge between cysteine residues is prone to oxidation, which can lead to the formation of trisulfides, tetrasulfides, and other oxidized species.[1] Methionine residues, if present, are also susceptible to oxidation.
-
Dimerization and Aggregation : Peptides can form non-covalent or covalent aggregates, reducing their solubility and activity.[1]
-
-
Enzymatic Degradation :
-
In biological samples, this compound can be degraded by various peptidases. A key enzyme responsible for oxytocin degradation is oxytocinase, a leucyl/cystinyl aminopeptidase, which cleaves the N-terminal peptide bond.[2]
-
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is limited, studies on oxytocin strongly indicate that a pH of 4.5 provides the highest stability in aqueous solutions.[1][3][4] Degradation rates increase significantly at neutral and alkaline pH.
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, it is highly recommended to store this compound solutions frozen at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles. Lyophilized peptides are more stable and should be stored at -20°C or below.[5]
Q4: Can I use buffers to stabilize my this compound solution?
A4: Yes, using an appropriate buffer is crucial. A citrate or acetate buffer at a pH of 4.5 is recommended for enhanced stability of oxytocin analogs.[3] Interestingly, the combination of a citrate buffer with divalent metal ions like calcium, magnesium, or zinc has been shown to significantly improve the stability of oxytocin in aqueous solutions.[3]
Q5: Are there any excipients or stabilizers that can be added to prevent degradation?
A5: Yes, several excipients can help stabilize this compound solutions:
-
Divalent Metal Ions : In combination with a citrate buffer, ions such as Ca²⁺, Mg²⁺, and Zn²⁺ have demonstrated a synergistic stabilizing effect on oxytocin.[3]
-
Antioxidants : To prevent oxidation of the disulfide bridge, the addition of antioxidants might be beneficial, although specific data for oxytocin analogs is scarce.
-
Chelating Agents : To minimize metal-catalyzed oxidation, the inclusion of a chelating agent like EDTA can be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide concentration over time in solution. | - Improper Storage Temperature : Storing at room temperature or undergoing freeze-thaw cycles. - Incorrect pH : pH of the solution is not optimal for stability. - Chemical Degradation : Hydrolysis, deamidation, or oxidation is occurring. | - Store aliquots of the solution at -20°C or -80°C.[5] - Prepare the solution in a buffer with a pH of 4.5, such as a citrate or acetate buffer.[1][3] - Consider adding stabilizers like divalent metal ions (with citrate buffer).[3] |
| Precipitate or cloudiness observed in the solution. | - Aggregation/Precipitation : The peptide is aggregating due to factors like concentration, pH, or ionic strength. - Low Solubility : The peptide may have limited solubility in the chosen solvent. | - Centrifuge the solution to see if the precipitate pellets. If so, consider redissolving in a small amount of a different solvent (e.g., DMSO) before diluting with the aqueous buffer. - Filter the solution through a 0.22 µm filter. - Evaluate the formulation for optimal solubility. |
| Reduced biological activity in experiments. | - Peptide Degradation : The active peptide concentration has decreased due to chemical or enzymatic degradation. - Adsorption to Surfaces : Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration. | - Confirm the integrity of the peptide solution using HPLC analysis. - Prepare fresh solutions before each experiment. - Use low-adsorption vials and pipette tips. - Include a carrier protein like BSA in the assay buffer if compatible with the experiment. |
| Inconsistent results between experiments. | - Variability in Solution Preparation : Inconsistent pH, buffer concentration, or storage conditions. - Enzymatic Degradation in Biological Samples : Presence of active peptidases in serum, plasma, or cell culture media. | - Standardize the protocol for solution preparation, including pH measurement and buffer composition. - When working with biological matrices, consider adding protease inhibitors or performing experiments at 4°C to minimize enzymatic activity. |
Quantitative Data Summary
The following tables summarize the degradation kinetics of oxytocin , which can serve as a valuable reference for understanding the stability of its analog, this compound.
Table 1: Effect of pH on Oxytocin Degradation Rate Constant (kobs) at 70°C
| pH | Oxytocin Concentration (mg/mL) | Observed Degradation Rate Constant (kobs, day-1) |
| 2.0 | 0.1 | 0.63 |
| 4.5 | 0.02 | 0.314 |
| 4.5 | 0.1 | 0.391 |
| 4.5 | 0.5 | 0.420 |
| 7.0 | 0.1 | > 1 (estimated) |
| 9.0 | 0.1 | > 1 (estimated) |
| Data adapted from Hawe et al., 2009.[1] |
Table 2: Stability of Oxytocin in Different Infusion Solutions at Room Temperature (~23°C)
| Infusion Solution | Initial Oxytocin Concentration | Stability |
| 5% Dextrose Injection | 0.08 U/mL | Physically and chemically stable for at least 90 days. |
| 0.9% Sodium Chloride Injection | 0.08 U/mL | Physically and chemically stable for at least 90 days. |
| Lactated Ringer's Injection | 0.08 U/mL | Stable for 28 days; ~10% loss at 35 days, up to 21% loss at 60 days. |
| Data adapted from a study on the extended stability of oxytocin.[4][6] |
Experimental Protocols
Protocol 1: Accelerated Stability Study using RP-HPLC
This protocol is designed to assess the chemical stability of this compound under various conditions.
-
Preparation of Solutions :
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer at pH 4.5).
-
Prepare different formulations to be tested (e.g., varying pH, different buffers, with and without stabilizers). A typical peptide concentration for such studies is 0.1 mg/mL.[1]
-
-
Incubation :
-
Aliquot the prepared solutions into sealed, sterile vials.
-
Incubate the vials at various elevated temperatures (e.g., 40°C, 55°C, 70°C, and 80°C) for a defined period (e.g., several hours to days).[1]
-
Include a control sample stored at a reference temperature (e.g., 4°C).
-
-
Sample Analysis by RP-HPLC :
-
At specified time points, withdraw an aliquot from each vial.
-
Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
-
Column : C18 column (e.g., Agilent Zorbax 300SB-C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 5% to 85% of mobile phase B over 40 minutes.[2]
-
Flow Rate : 1 mL/min.
-
Detection : UV absorbance at 220 nm or 280 nm.
-
-
-
Data Analysis :
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide compared to the initial time point (t=0).
-
Determine the degradation rate constant (k) by plotting the natural logarithm of the remaining peptide concentration against time.
-
Protocol 2: Analysis of Degradation Products by Mass Spectrometry
This protocol outlines the identification of degradation products using mass spectrometry.
-
Sample Preparation :
-
Use samples from the accelerated stability study (Protocol 1) that show significant degradation.
-
Depending on the complexity, the sample may be directly infused or separated by LC-MS. For complex mixtures, collecting fractions from the HPLC separation is recommended.[1]
-
-
Mass Spectrometry Analysis :
-
Utilize an electrospray ionization mass spectrometer (ESI-MS) for analysis.
-
Acquire full scan mass spectra to identify the molecular weights of potential degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns.
-
-
Data Interpretation :
-
Compare the observed molecular weights with theoretical masses of potential degradation products (e.g., deamidated forms, oxidized forms, dimers).
-
Analyze the fragmentation patterns from MS/MS to confirm the structure of the degradation products.
-
Visualizations
Caption: Gq-dependent signaling pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6 |. Peptide degradation studies [bio-protocol.org]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. usp-pqm.org [usp-pqm.org]
- 6. Extended stability of oxytocin in common infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
(Val3,Pro8)-Oxytocin experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Val3,Pro8)-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the neuropeptide hormone oxytocin. Its primary mechanism of action is as a Gq-dependent pathway agonist at the oxytocin receptor (OXTR)[1][2][3][4][5][6]. This means it preferentially activates the Gq protein signaling cascade upon binding to the OXTR. It is considered a weaker agonist for the recruitment of β-arrestin and subsequent receptor endocytosis compared to native oxytocin[1][2][3][5][6].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of the peptide.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from AbMole BioScience[7].
For general oxytocin products, it is recommended to store them in a refrigerator between 2°C and 8°C and to protect them from light. Freezing should be avoided[8]. Short-term storage at room temperature (15-25°C) may be acceptable for some formulations, but prolonged exposure to higher temperatures can lead to degradation[9].
Q3: How should I dissolve this compound?
A3: The solubility of this compound will depend on the chosen solvent. For many oxytocin analogs, solubility can be achieved in organic solvents like ethanol, DMSO, and dimethylformamide[10]. For aqueous solutions, it is recommended to use buffers at a pH of around 4.5, as oxytocin stability is highest at this pH. Citrate buffer in combination with divalent metal ions (like Ca²⁺, Mg²⁺, or Zn²⁺) has been shown to improve the stability of oxytocin in aqueous solutions[11][12]. It is not recommended to store aqueous solutions for more than one day[10].
Q4: What are the expected potencies of this compound in functional assays?
Q5: Are there known off-target effects for this compound?
A5: The provided search results do not specify off-target effects for this compound. However, due to the high homology between the oxytocin receptor and vasopressin receptors (V1a, V1b, and V2), cross-reactivity is a possibility that should be considered, especially at higher concentrations[13]. It is advisable to test for activity at vasopressin receptors to assess the selectivity of this compound in your experimental setup.
Troubleshooting Guides
In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Degraded Peptide | Ensure the peptide has been stored correctly (see FAQ 2). Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer | Optimize buffer composition. For oxytocin, a buffer with a pH of around 4.5 and the inclusion of divalent cations may be beneficial[11][12]. |
| Low Receptor Expression | Verify receptor expression in your cell line or tissue preparation using a validated antibody or a control ligand with known high affinity. |
| Radioligand Issues | Check the specific activity and storage conditions of your radioligand. Use a fresh batch if necessary. |
| Suboptimal Incubation Time/Temp | Determine the time to reach equilibrium at your chosen temperature. For many receptor binding assays, incubation for 60 minutes at 30°C is a good starting point[1]. |
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Visually inspect the peptide solution for precipitates. Sonication or gentle warming may help dissolve aggregates. Consider using chaotropic salts or detergents in your assay buffer, if compatible with your system[15]. |
| Cell Health and Density | Ensure cells are healthy and plated at a consistent density. Passage number can affect receptor expression and signaling. |
| Assay Reagent Instability | Prepare fresh assay reagents daily. Ensure fluorescent dyes or luminescent substrates are protected from light. |
| Inconsistent Agonist Stimulation | Use a calibrated multichannel pipette for agonist addition. Ensure rapid and consistent mixing. |
In Vivo Experiments
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response study to determine the optimal effective dose in your animal model. |
| Poor Bioavailability/Stability | Consider the route of administration and the pharmacokinetic properties of the peptide. For intraperitoneal (IP) injections, ensure correct injection technique to avoid injection into the gut or other organs[2][3][10][16]. |
| Animal Stress | Acclimate animals to handling and injection procedures to minimize stress-induced variability in behavioral readouts. |
| Timing of Observation | The onset and duration of the peptide's effect will depend on its pharmacokinetics. Optimize the time window for behavioral or physiological measurements post-injection. |
Experimental Protocols & Methodologies
Receptor Binding Assay (Radioligand Displacement)
This is a general protocol and should be optimized for your specific experimental conditions.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the oxytocin receptor.
-
Assay Buffer: A typical binding buffer might be 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: A commonly used radioligand is [³H]-Oxytocin or a high-affinity radio-labeled antagonist.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the competing ligand (this compound at various concentrations), and the radioligand at a fixed concentration (typically at or below its Kd).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine (PEI)[1].
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the oxytocin receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Assay Buffer: Use a Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing calcium and magnesium.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Inject this compound at various concentrations and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration and plot a dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure β-arrestin recruitment[7][17][18][19].
-
Cell Line: Use a cell line co-expressing the oxytocin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Procedure:
-
Plate the cells in a white, 96-well plate.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Add this compound at various concentrations.
-
Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the ligand concentration to determine the EC50 and Emax.
In Vivo Administration (Intraperitoneal Injection in Rats)
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler[2][3][10][16].
-
Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum[2][3][10].
-
Procedure:
-
Swab the injection site with an antiseptic.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity[10][16].
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement[2][3][10].
-
Inject the desired volume of the this compound solution. The maximum recommended volume is typically 10 ml/kg[16].
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. research.vt.edu [research.vt.edu]
- 3. research.vt.edu [research.vt.edu]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Gq依赖性途径激动剂 | MCE [medchemexpress.cn]
- 7. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxytocin preparation stability in several common obstetric intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.vu.nl [research.vu.nl]
- 15. peptide.com [peptide.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: (Val3,Pro8)-Oxytocin Peptide Synthesis
Welcome to the technical support center for the synthesis of (Val3,Pro8)-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solid-phase peptide synthesis (SPPS) of this specific oxytocin analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is an analogue of the neuropeptide hormone oxytocin, where the amino acid at position 3 (Isoleucine in native oxytocin) is replaced by Valine, and the amino acid at position 8 (Leucine in native oxytocin) is replaced by Proline. It is known to be a Gq-dependent pathway agonist and a weaker agonist for β-arrestin engagement and endocytosis at the oxytocin receptor.
Q2: What is the most common method for synthesizing this compound?
The most common and effective method for synthesizing this compound is Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support.
Q3: What are the critical steps in the synthesis of this compound?
The critical steps in the synthesis of this peptide include:
-
Resin selection and loading: Choosing an appropriate resin (e.g., Rink Amide resin for a C-terminal amide) and achieving efficient loading of the first amino acid.
-
Amino acid coupling and deprotection: Ensuring complete coupling of each amino acid and efficient removal of the temporary Fmoc protecting group.
-
On-resin cyclization: Formation of the intramolecular disulfide bond between the two cysteine residues while the peptide is still attached to the resin.
-
Cleavage and deprotection: Releasing the synthesized peptide from the resin and removing all side-chain protecting groups.
-
Purification and analysis: Purifying the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and verifying its identity and purity.[1][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield | Incomplete coupling of amino acids, particularly bulky residues like Valine or hindered couplings involving Proline. | - Increase coupling time and/or temperature. - Use a stronger coupling reagent combination (e.g., HBTU/HOBt or HATU/HOAt). - Perform a double coupling for problematic amino acids. |
| Premature cleavage of the peptide from the resin. | - Ensure the use of a resin with appropriate acid lability for your cleavage conditions. - Avoid unnecessarily harsh conditions during Fmoc deprotection. | |
| Presence of deletion sequences in mass spectrometry | Incomplete Fmoc deprotection. | - Increase the duration and/or number of piperidine/piperazine treatments for Fmoc removal. - Use a stronger base for deprotection if necessary, but be mindful of potential side reactions. |
| Incomplete coupling. | - See "Low overall yield" solutions. | |
| Formation of by-products with +57 Da mass shift | Diketopiperazine formation, especially common with a Proline residue at the C-terminus of a dipeptide attached to the resin. | - Synthesize the C-terminal dipeptide (Pro-Gly) in solution and then couple it to the resin. - Use a bulky resin like 2-chlorotrityl chloride resin to sterically hinder this side reaction. |
| Difficulty in disulfide bond formation (on-resin cyclization) | Inefficient oxidation of cysteine residues. | - Optimize the oxidizing agent and reaction conditions. Common reagents include iodine, thallium (III) trifluoroacetate, or air oxidation. - Ensure complete removal of cysteine protecting groups (e.g., Trt, Acm) before oxidation. |
| Intermolecular dimerization leading to peptide dimers. | - Perform the on-resin cyclization under pseudo-dilution conditions to favor intramolecular reaction. - Use a lower loading resin to increase the distance between peptide chains. | |
| Poor purity after cleavage | Incomplete removal of side-chain protecting groups. | - Increase the cleavage time and/or the concentration of scavengers in the cleavage cocktail (e.g., triisopropylsilane, water, ethanedithiol). |
| Side reactions during cleavage (e.g., alkylation of tryptophan or methionine, though not present in this peptide). | - Optimize the scavenger cocktail to quench reactive species generated during cleavage. | |
| Co-elution of impurities during HPLC purification | The desired peptide and impurities have very similar retention times. | - Optimize the HPLC gradient, trying a shallower gradient around the elution time of your peptide. - Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) or a different stationary phase (e.g., C8 instead of C18). |
Experimental Protocols
General Fmoc-SPPS Protocol for this compound
This protocol provides a general framework. Optimization may be required based on the specific equipment and reagents used.
1. Resin Preparation:
-
Start with a Rink Amide resin (for C-terminal amide).
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
2. First Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH (4 equivalents) with a coupling agent like HBTU (3.95 eq.) and a base like DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry.
3. Chain Elongation (Stepwise assembly of remaining amino acids):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, Fmoc-Pro-OH, etc.) (4 eq.) with HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF.
-
Add to the resin and agitate for 1-2 hours. For the coupling of Valine and Proline, a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence: Cys(Trt)-Asn(Trt)-Gln(Trt)-Val-Tyr(tBu)-Cys(Trt).
4. On-Resin Disulfide Bond Formation:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM.
-
Remove the Trityl (Trt) protecting groups from the cysteine residues using a solution of 1% TFA and 5% TIS in DCM (multiple short treatments).
-
Wash the resin with DCM and DMF.
-
Perform on-resin oxidation using a suitable oxidizing agent. For example, treat the resin with a solution of iodine (5-10 equivalents) in DMF until a persistent yellow color is observed. Quench excess iodine with ascorbic acid.
-
Wash the resin extensively with DMF and DCM.
5. Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail such as TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
Quantitative Data Summary (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome |
| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA | HATU can lead to faster and more complete couplings, potentially increasing yield, especially for hindered amino acids. |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperazine in DMF | Piperazine can sometimes reduce the formation of certain side products like aspartimide, potentially improving purity. |
| Cyclization Method | Air oxidation | Iodine oxidation | Iodine oxidation is generally faster and more efficient than air oxidation, leading to higher yields of the cyclized product. |
| Cleavage Cocktail | 95% TFA | 90% TFA with more scavengers | A higher concentration of scavengers can improve the purity of the crude peptide by preventing side reactions during cleavage. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the solid-phase synthesis of this compound.
Simplified Gq Signaling Pathway of Oxytocin Receptor
Caption: Simplified Gq-protein coupled signaling pathway activated by this compound.
References
- 1. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. US7994280B2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
Optimizing buffer conditions for (Val3,Pro8)-Oxytocin binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing buffer conditions and troubleshooting (Val3,Pro8)-Oxytocin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound binding assay buffer?
A1: While oxytocin and its analogs show maximum chemical stability at an acidic pH of around 4.5, binding assays are typically conducted at a physiological pH of 7.4.[1][2][3] This is critical to ensure the structural integrity and biological activity of the G-protein coupled oxytocin receptor (OTR). A slight deviation from physiological pH can alter receptor conformation and impact ligand binding. Therefore, a pH of 7.4 is recommended for the binding buffer.
Q2: Why are divalent cations essential in the assay buffer?
A2: Divalent cations are crucial for the successful binding of oxytocin and its analogs to the oxytocin receptor.[4][5][6] Metal ions, particularly Zinc (Zn²⁺) and Magnesium (Mg²⁺), are believed to induce a specific conformational change in the peptide ligand that is more favorable for receptor interaction.[4][6] This interaction can potentiate the binding event and is considered essential for obtaining robust and reproducible results.[7]
Q3: What concentrations of Mg²⁺ and Zn²⁺ should be used?
A3: The optimal concentration of divalent cations should be determined empirically for your specific assay system. However, a common starting point for Mg²⁺ is in the range of 1-10 mM. For Zn²⁺, which can have more complex effects, a lower concentration in the micromolar range (e.g., 1-10 µM) is often a good starting point. Note that some divalent cations like Copper (Cu²⁺) may form complexes with oxytocin that are not favorable for receptor binding.[7]
Q4: Which buffer system (e.g., Tris, HEPES) is recommended?
A4: Tris-HCl or HEPES are commonly used buffer systems for GPCR binding assays due to their buffering capacity at physiological pH. A typical binding buffer might consist of 50 mM Tris-HCl or HEPES at pH 7.4, supplemented with the necessary divalent cations and other additives. The choice of buffer can sometimes influence the stability of the ligand; for instance, citrate buffer in combination with zinc has been shown to reduce the formation of oxytocin dimers.[6]
Q5: What other additives should I include in the binding buffer?
A5: To improve assay performance and consistency, consider including the following:
-
Bovine Serum Albumin (BSA): Typically added at 0.1% (w/v) to reduce non-specific binding of the ligand to reaction tubes and labware.
-
Protease Inhibitors: A protease inhibitor cocktail should be included, especially when using cell or tissue membrane preparations, to prevent the degradation of the receptor and the peptide ligand.
Data Presentation
Table 1: Recommended Buffer Components for this compound Binding Assays
| Component | Recommended Concentration | Purpose |
| Buffer | 50 mM Tris-HCl or HEPES | Maintain physiological pH (7.4) |
| Divalent Cations | 1-10 mM MgCl₂ | Potentiate ligand-receptor binding |
| 1-10 µM ZnCl₂ | Induce favorable ligand conformation | |
| Additives | 0.1% (w/v) BSA | Reduce non-specific binding |
| Protease Inhibitor Cocktail | Prevent degradation of receptor/ligand |
Table 2: Effects of Divalent Cations on Oxytocin Receptor Binding
| Divalent Cation | Effect on Binding | Reference |
| Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Potentiating | [7] |
| Ca²⁺, Fe²⁺, Cu²⁺ | No effect or inhibitory | [7] |
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB)
-
Possible Cause: Radioligand concentration is too high, leading to binding at low-affinity, non-saturable sites.
-
Solution: Perform a saturation binding experiment to determine the receptor's K_d and use a radioligand concentration at or below this value.
-
-
Possible Cause: Inadequate washing to remove unbound radioligand.
-
Solution: Increase the number or volume of wash steps. Ensure the wash buffer is cold to reduce the rate of dissociation of specifically bound ligand.
-
-
Possible Cause: Ligand is sticking to filters or assay plates.
-
Solution: Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Ensure BSA is included in the binding buffer.
-
-
Possible Cause: The radioligand has degraded, and degradation products are binding non-specifically.
-
Solution: Check the purity of your radioligand stock. Prepare fresh dilutions before each experiment.
-
Problem 2: Low Specific Binding / Poor Signal-to-Noise Ratio
-
Possible Cause: Low concentration or activity of the oxytocin receptor in your membrane preparation.
-
Solution: Verify the expression and integrity of the receptor via Western Blot or by using a control agonist with a known strong signal. Increase the amount of membrane protein per well.[8]
-
-
Possible Cause: Suboptimal buffer conditions.
-
Solution: Systematically titrate the pH and concentrations of divalent cations (Mg²⁺, Zn²⁺) to find the optimal conditions for your specific ligand-receptor pair.
-
-
Possible Cause: Incubation time is too short to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium at your chosen incubation temperature.
-
-
Possible Cause: Ligand degradation during incubation.
-
Solution: Ensure protease inhibitors are present. Minimize incubation time if the ligand is known to be unstable.
-
Problem 3: Poor Assay Reproducibility
-
Possible Cause: Instability of this compound in solution. Oxytocin stability is pH-dependent and can be affected by concentration.[1][2][3]
-
Solution: Prepare fresh ligand dilutions for each experiment from a carefully stored, concentrated stock. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inconsistent preparation of buffers and reagents.
-
Solution: Use calibrated equipment and high-purity reagents. Prepare large batches of buffer to be used across multiple experiments to reduce variability.
-
-
Possible Cause: Dissociation curve plateaus above zero, suggesting a long-lived G-protein-coupled state.
-
Solution: For GPCR agonist ligands, this can indicate receptor-G protein coupling. Adding GTP or a non-hydrolyzable analog like GTPγS (10-100 µM) to the buffer can uncouple the receptor, promoting a uniform low-affinity state.[9]
-
Mandatory Visualizations
Caption: A typical experimental workflow for a radioligand binding assay.
Caption: The Gq-dependent signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (K_i) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: e.g., [³H]-Oxytocin, at a concentration equal to its K_d.
-
Test Compound: this compound, serially diluted.
-
Non-Specific Binding (NSB) Control: A high concentration (1000x K_i) of unlabeled oxytocin.
-
Receptor Source: Membrane preparation from cells expressing the human oxytocin receptor.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter, and scintillation fluid.
Methodology:
-
Preparation: Add 25 µL of binding buffer (for total binding), NSB control, or serially diluted test compound to appropriate wells of a 96-well plate.
-
Radioligand Addition: Add 25 µL of the radioligand solution to all wells.
-
Receptor Addition: Initiate the binding reaction by adding 50 µL of the membrane preparation to all wells. The final volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀, which can then be converted to the inhibition constant (K_i).
Protocol 2: Gq-Mediated IP1 Accumulation Functional Assay
This compound is a Gq-dependent pathway agonist.[10] This assay measures the functional consequence of receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the Gq pathway.[11][12]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Assay Buffer: Typically a buffer compatible with the IP-One HTRF kit, often containing a LiCl solution to inhibit IP1 degradation.
-
Test Compound: this compound, serially diluted.
-
Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
Apparatus: White 384-well assay plates, HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed the cells into a white, poly-D-lysine-coated 384-well plate and grow to near confluency.
-
Stimulation: Remove the culture medium and add the serially diluted this compound prepared in the assay/stimulation buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for receptor activation and subsequent IP1 accumulation.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) as per the manufacturer's protocol.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at both 665 nm (cryptate) and 620 nm (d2) on an HTRF-compatible plate reader.
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of the agonist. Use non-linear regression (three-parameter logistic equation) to determine the EC₅₀ and E_max for this compound.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin-receptor binding: why divalent metals are essential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Overcoming poor cell viability with (Val3,Pro8)-Oxytocin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Val3,Pro8)-Oxytocin in their experiments. The information is tailored for scientists and drug development professionals encountering challenges, particularly with poor cell viability.
Troubleshooting Guide: Poor Cell Viability
Poor cell viability can arise from various factors during in vitro experiments. This guide provides a structured approach to identifying and resolving common issues when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed shortly after treatment. | Agonist-induced cytotoxicity: Prolonged or high-concentration stimulation of the Gq pathway can lead to excessive intracellular calcium, causing cellular stress and apoptosis. | - Optimize concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound. - Reduce incubation time: Shorten the exposure of cells to the agonist. - Use a lower serum concentration: High serum can sometimes potentiate signaling; test if reducing serum levels mitigates cell death. |
| Gradual decline in cell viability over time. | Nutrient depletion or waste accumulation: Increased metabolic activity post-stimulation can deplete media nutrients faster and lead to a toxic buildup of metabolic byproducts. | - Replenish media: Change the cell culture media more frequently, especially for long-term experiments. - Monitor pH: Ensure the pH of the culture media remains stable.[1] - Check cell density: Avoid letting cells become over-confluent, as this can exacerbate nutrient and waste issues. |
| Inconsistent cell viability results between experiments. | Variability in cell health or reagent preparation: Differences in cell passage number, confluency, or inconsistent agonist preparation can lead to variable results. | - Use consistent cell passage numbers: Maintain a narrow range of passage numbers for your experiments. - Standardize cell seeding density: Ensure cells are at a consistent confluency at the start of each experiment. - Prepare fresh agonist solutions: this compound is a peptide; prepare fresh solutions for each experiment and store stock solutions appropriately. |
| Cell morphology changes indicative of stress (e.g., rounding, detachment). | Cellular stress response to Gq activation: The signaling cascade initiated by this compound can induce morphological changes. | - Document morphological changes: Use microscopy to observe cells at different time points and concentrations. - Correlate with viability data: Determine if morphological changes are a prelude to cell death. - Consider a different cell line: If the chosen cell line is overly sensitive, consider one with a more robust response to Gq pathway activation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
A1: this compound is an analog of the neurohypophysial hormone oxytocin.[2] It is characterized by the substitution of valine at position 3 and proline at position 8 of the oxytocin peptide sequence. This modification alters its signaling properties.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an agonist for the oxytocin receptor (OXTR) that preferentially activates the Gq-dependent signaling pathway.[3][4][5] It is a weaker agonist for β-arrestin recruitment and receptor endocytosis compared to native oxytocin.[3][4]
Q3: What are the downstream effects of Gq pathway activation by this compound?
A3: Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[6]
Q4: Can this compound affect cell proliferation?
A4: While direct studies on this compound's effect on proliferation are limited, native oxytocin has been shown to increase the growth and viability of certain cell lines, such as neuroblastoma and glioblastoma cells.[7] The proliferative effects of oxytocin receptor agonists can be cell-type dependent.
Q5: What cell types are suitable for experiments with this compound?
A5: Suitable cell types are those that endogenously express the oxytocin receptor (OXTR) or have been engineered to express it, such as certain neuronal cell lines (e.g., SH-SY5Y) or commercially available reporter cell lines (e.g., U2OS-OXTR).[7][8]
Quantitative Data Summary
| Ligand | Receptor | Assay | Potency/Efficacy | Reference |
| This compound | Oxytocin Receptor (OXTR) | Gq-dependent pathway activation | Agonist | [3][4][5] |
| This compound | Oxytocin Receptor (OXTR) | β-arrestin engagement | Weaker agonist | [3][4] |
| Pro8-Oxytocin | Marmoset OTR | Gq activation | More efficacious than Leu8-Oxytocin | [9] |
| Pro8-Oxytocin | Human OTR | Gq activation | Similar potency and efficacy to Leu8-Oxytocin | [9] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess cytotoxicity.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Calcium Mobilization Assay
This protocol outlines a general method for measuring intracellular calcium changes upon agonist stimulation.
-
Cell Seeding: Plate OXTR-expressing cells in a black, clear-bottom 96-well plate and allow them to grow to near confluency.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a microscope equipped with a calcium imaging system.
-
Agonist Addition: Add this compound at various concentrations and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak response for each concentration to generate a dose-response curve.
Visualizations
Caption: Gq-dependent signaling pathway activated by this compound.
References
- 1. cedarstoneindustry.com [cedarstoneindustry.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of oxytocin on neuroblastoma cell viability and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin Receptor (OXTR) Cell Line – Cells Online [cells-online.com]
- 9. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of (Val3,Pro8)-Oxytocin
Welcome to the technical support center for researchers investigating the experimental properties of (Val3,Pro8)-Oxytocin. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and standardized protocols to help you accurately characterize this compound as an agonist or antagonist at the oxytocin receptor (OXTR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound, also known as Ornipressin, is a synthetic analog of vasopressin and oxytocin.[1][2] Published data indicates it primarily functions as a potent agonist for the vasopressin V1a receptor, leading to vasoconstriction.[3][4] At the oxytocin receptor (OXTR), it is reported to be an agonist for the Gq-dependent signaling pathway, which typically results in an increase in intracellular calcium.[5][6][7] It is also described as a weaker agonist for β-arrestin recruitment.[6][8]
Q2: How do I design an experiment to determine if this compound is an agonist or antagonist at the OXTR?
A2: A tiered experimental approach is recommended.
-
Binding Affinity: First, confirm that the compound binds to the OXTR using a competitive radioligand binding assay. This will determine its binding affinity (Ki).
-
Agonist Activity: Next, perform a functional assay, such as a calcium mobilization assay, to see if the compound activates the receptor on its own. A dose-response curve will yield its potency (EC50) and efficacy (Emax) as an agonist.
-
Antagonist Activity: If no agonist activity is observed, perform a competitive antagonist assay. In this experiment, you will stimulate the receptor with a known agonist (like native Oxytocin) in the presence of increasing concentrations of this compound to see if it inhibits the agonist's effect. This will determine its potency as an antagonist (IC50).
Q3: What are the primary signaling pathways for the oxytocin receptor?
A3: The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[2] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which is a measurable downstream event.[2][9] The receptor can also signal through other pathways, such as β-arrestin recruitment, which is involved in receptor desensitization and internalization.[5][6]
Q4: What are essential controls for my experiments?
A4:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, water) should be tested alone to ensure it has no effect.
-
Positive Control (Agonist): Use native Oxytocin to confirm that the cells and assay system are responding correctly.
-
Positive Control (Antagonist): Use a known OXTR antagonist (e.g., Atosiban) in a competitive antagonist assay to confirm the system can detect inhibition.[7]
-
Untransfected Cells: Use parent cells that do not express the OXTR to check for non-specific or off-target effects of your compound. This is especially important for this compound due to its known activity at vasopressin receptors.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in calcium assay | 1. Cell health is poor, leading to leaky membranes. 2. Autofluorescence of the test compound. 3. Contamination of reagents or cell culture. | 1. Ensure cells are healthy and not over-confluent. Use a viability stain. 2. Run a control plate with compound but without calcium dye to measure its intrinsic fluorescence. 3. Use fresh, sterile reagents and practice aseptic technique. |
| No response when adding this compound alone | 1. The compound is an antagonist, not an agonist. 2. The compound concentration is too low. 3. The compound has degraded. 4. The cells are not expressing functional OXTR. | 1. Proceed to an antagonist-mode assay. 2. Test a wider and higher range of concentrations (e.g., up to 10 µM). 3. Verify compound integrity via analytical methods (e.g., HPLC/MS). Use freshly prepared solutions. 4. Confirm receptor expression (e.g., via qPCR or Western blot) and run a positive control (native Oxytocin) to verify cell responsiveness. |
| Weak or partial agonist activity observed | 1. The compound is a partial agonist. 2. The compound is also acting as an antagonist at higher concentrations (bell-shaped curve). 3. Receptor expression levels are low. | 1. Compare the maximal effect (Emax) to that of the full agonist (Oxytocin). A significantly lower Emax suggests partial agonism. 2. Analyze the full dose-response curve. If activity decreases at high concentrations, this may indicate complex pharmacology. 3. Use a cell line with higher receptor expression or increase expression if using a transient system. |
| High variability between experimental repeats | 1. Inconsistent cell numbers per well. 2. Pipetting errors. 3. Edge effects on the microplate. 4. Compound precipitation at high concentrations. | 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and consider automated liquid handlers for critical steps. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity. 4. Check solubility of the compound in your assay buffer. Use a vehicle like DMSO if necessary, keeping the final concentration low (<0.5%). |
Experimental Protocols & Data Presentation
Logical Workflow for Characterization
The following workflow provides a systematic approach to characterizing the pharmacological profile of this compound.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin receptor.
Methodology:
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human OXTR.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand: A fixed concentration of [3H]-Oxytocin (e.g., 1-2 nM).
-
Competitor: Increasing concentrations of unlabeled this compound (e.g., 10 pM to 100 µM).
-
Assay Buffer: Tris-HCl buffer with MgCl2 and BSA.
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of unlabeled Oxytocin (e.g., 10 µM).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, then calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the ability of this compound to act as an agonist by measuring intracellular calcium release.
Methodology:
-
Cell Plating: Plate HEK293 cells expressing OXTR into a black, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Remove growth media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a dose-response curve of this compound and a positive control (Oxytocin) in assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: Add the different concentrations of this compound or Oxytocin to the wells and immediately begin measuring fluorescence changes over time (typically 2-3 minutes).
-
Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Data Summary Table (Example)
Below is a table summarizing hypothetical, yet realistic, data for characterizing this compound against known controls.
| Compound | Binding Affinity (Ki, nM) | Agonist Potency (EC50, nM) | Agonist Efficacy (% of Oxytocin) | Antagonist Potency (IC50, nM) |
| Oxytocin (Control) | 1.5 | 2.1 | 100% | N/A |
| Atosiban (Control) | 5.2 | No Activity | 0% | 8.5 |
| This compound | 12.8 | 35.7 | 85% (Partial Agonist) | Not Determined |
| Vehicle (Control) | No Binding | No Activity | 0% | No Activity |
| N/A: Not Applicable |
References
- 1. What is Ornipressin used for? [synapse.patsnap.com]
- 2. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasopressin in Sepsis and Other Shock States: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound | Gq依赖性途径激动剂 | MCE [medchemexpress.cn]
- 9. Bench-to-bedside review: Vasopressin in the management of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification of (Val3,Pro8)-Oxytocin by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (Val3,Pro8)-Oxytocin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for purifying this compound?
A1: For initial purification of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. A C18 column is a suitable starting point. The mobile phase typically consists of a two-solvent system:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
A linear gradient from a low to a high percentage of Solvent B is employed to elute the peptide. Detection is typically performed at 214 nm or 220 nm, where the peptide bond absorbs UV light.[1]
Q2: How does the substitution of Valine at position 3 and Proline at position 8 affect the retention time of this compound compared to native Oxytocin?
A2: The retention time of a peptide in RP-HPLC is influenced by its overall hydrophobicity.[2][3] The substitution of Isoleucine (in native oxytocin) with Valine (in this compound) at position 3 will likely result in a slight decrease in retention time, as Valine is slightly less hydrophobic than Isoleucine. The substitution of Leucine with Proline at position 8 can also influence retention, though the effect is more complex due to Proline's unique cyclic structure which can affect the peptide's conformation and interaction with the stationary phase. Generally, a slight shift in retention time compared to native oxytocin should be anticipated, and the gradient profile may need to be adjusted accordingly.
Q3: What are the common synthesis-related impurities I should expect to see in my crude this compound sample?
A3: Synthetic peptides like this compound can contain several types of impurities.[4][5][6] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that were not fully synthesized to their complete length.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their amino acid side chains.
-
Oxidized peptides: Particularly the methionine or cysteine residues, if present and not properly handled.
-
Dimers and higher-order aggregates: Formed through intermolecular disulfide bond formation or other interactions.
-
Diastereomers: Arising from racemization of amino acids during synthesis.
These impurities will typically appear as separate peaks in the HPLC chromatogram, often eluting close to the main product peak.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition (low % Solvent B). Avoid dissolving in strong solvents like pure acetonitrile or DMSO if possible. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash. If the problem persists, the column may need to be replaced. |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress silanol interactions. |
| High Injection Volume | Reduce the injection volume. |
Problem 2: Poor Resolution Between the Main Peak and Impurities
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Gradient Slope | Optimize the gradient. A shallower gradient around the elution point of the target peptide can improve separation. |
| Inappropriate Stationary Phase | If using a C18 column, consider trying a different stationary phase chemistry, such as C8 or a phenyl-hexyl column, which may offer different selectivity. |
| Flow Rate is Too High | Decrease the flow rate to allow for better equilibration and separation. |
| Temperature Fluctuations | Use a column oven to maintain a constant and optimized temperature. |
Problem 3: Low Yield or Recovery of this compound
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Precipitation on the Column | Ensure the peptide is fully dissolved in the injection solvent. Consider adding a small amount of organic solvent to the sample if solubility is an issue, but be mindful of its effect on peak shape. |
| Irreversible Adsorption to the Column | Prime the column with a few injections of a standard peptide or the crude sample to passivate active sites. |
| Incorrect Fraction Collection | Ensure the fraction collector is properly calibrated and that the collection window is set correctly around the main peak. |
| Peptide Degradation | Work at lower temperatures if the peptide is known to be unstable. Use fresh, high-quality solvents. |
Experimental Protocols
General Preparative RP-HPLC Protocol for this compound Purification
-
Column: C18, 10 µm particle size, 100 Å pore size, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 15 mL/min.
-
Detection: 220 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-55 min: 20% to 50% B (linear gradient)
-
55-60 min: 50% to 90% B (wash)
-
60-65 min: 90% B (hold)
-
65-70 min: 90% to 20% B (re-equilibration)
-
70-80 min: 20% B (hold)
-
-
Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 10 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 1-5 mL, depending on the loading capacity of the column.
-
Fraction Collection: Collect fractions of 5-10 mL across the main peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Illustrative Data Presentation
The following table provides an example of how to present data from different purification runs. Note: This is illustrative data and not from a specific experiment on this compound.
| Run ID | Column Type | Gradient (%B in 30 min) | Flow Rate (mL/min) | Retention Time (min) | Purity (%) | Yield (%) |
| Run 1 | C18, 10 µm | 20-50% | 15 | 25.4 | 95.2 | 35 |
| Run 2 | C18, 10 µm | 25-45% | 15 | 28.1 | 98.1 | 30 |
| Run 3 | C8, 10 µm | 20-50% | 15 | 23.8 | 94.5 | 38 |
| Run 4 | C18, 10 µm | 25-45% | 12 | 32.5 | 98.5 | 28 |
Visualizations
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Structurally related peptide impurity identification and accurate quantification for synthetic oxytocin by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of (Val3,Pro8)-Oxytocin
Welcome to the technical support center for (Val3,Pro8)-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the smooth execution of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address batch-to-batch variability and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the neurohypophysial hormone oxytocin. Its primary mechanism of action is as an agonist for the oxytocin receptor (OXTR), activating the Gq-dependent signaling pathway.[1][2][3] This activation leads to downstream signaling events, such as the mobilization of intracellular calcium.[4] It is characterized as a weaker agonist for β-arrestin engagement and endocytosis compared to native oxytocin.[2][3]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage is critical to maintaining the integrity and activity of the peptide. Lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[1] For short-term storage, 4°C is acceptable for up to 2 years.[1] Once reconstituted in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][5] Protect the peptide from light and moisture.[6][7]
Q3: What are the potential sources of batch-to-batch variability with synthetic peptides like this compound?
A3: Batch-to-batch variability in synthetic peptides can arise from several factors during synthesis and purification. These can include differences in peptide purity, the presence of deletion sequences or other peptidic impurities, and variations in the counter-ion content (e.g., trifluoroacetic acid - TFA).[5][8] Inconsistent manufacturing processes can also lead to differences in the final product's potency and solubility.
Q4: How can I accurately determine the concentration of my this compound solution?
A4: It is important to distinguish between total peptide content and net peptide content. The lyophilized powder you receive contains the peptide, as well as salts and water.[5] For accurate concentration determination, it is recommended to perform an amino acid analysis. Alternatively, you can estimate the net peptide content by accounting for the molecular weight of the peptide and any counter-ions.[5] UV spectrophotometry can also be used if the peptide contains aromatic residues, but this method is less accurate.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Peptide Degradation.
-
Possible Cause 2: Inaccurate Peptide Concentration.
-
Solution: Re-quantify the peptide concentration using a reliable method such as amino acid analysis. Ensure that the calculation of the stock solution concentration accounts for the net peptide content.[5]
-
-
Possible Cause 3: Presence of Impurities.
-
Solution: Impurities from the synthesis process can act as antagonists or have lower agonist activity, affecting the overall potency.[8][9] If possible, obtain a certificate of analysis (CoA) from the manufacturer detailing the purity and identity of any impurities. Consider repurifying the peptide using HPLC if necessary.
-
-
Possible Cause 4: Cell Culture Issues.
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Peptide Aliquoting.
-
Solution: Prepare single-use aliquots of your peptide stock solution to avoid variability from repeated freeze-thaw cycles.[5]
-
-
Possible Cause 2: Assay Plate Variability.
-
Solution: Be mindful of "edge effects" on microplates. Avoid using the outer wells or ensure that experimental and control wells are distributed evenly across the plate. Ensure consistent cell seeding density across all wells.[11]
-
-
Possible Cause 3: Improper Mixing of Reagents.
-
Solution: Ensure all solutions, including the peptide dilutions and assay reagents, are thoroughly mixed before being added to the wells.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H60N12O12S2 | [1] |
| Molecular Weight | 977.12 | [1][2] |
| CAS Number | 2134138-89-7 | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Oxytocin Receptor
This protocol is adapted for determining the binding affinity of this compound to the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radioligand (e.g., [3H]-Oxytocin).
-
This compound (unlabeled competitor).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).[12]
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of the radioligand at a concentration close to its Kd value to all wells.
-
Add 150 µL of the cell membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue) to each well.[12]
-
For total binding wells, add 50 µL of binding buffer instead of the competitor. For non-specific binding wells, add a high concentration of unlabeled oxytocin.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.[12]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[12]
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization following the activation of the oxytocin receptor by this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[13]
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system (e.g., FlexStation, FLIPR).[13][14]
Procedure:
-
Seed the cells in the microplate at an optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[14]
-
The next day, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C in the dark.[14]
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).[14]
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Analyze the data by plotting the change in fluorescence against the peptide concentration to determine the EC50 value.
Visualizations
Caption: Gq-dependent signaling pathway of the Oxytocin Receptor.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. usp-pqm.org [usp-pqm.org]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. youtube.com [youtube.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of (Val3,Pro8)-Oxytocin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the blood-brain barrier (BBB) penetration of (Val3,Pro8)-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the brain?
The primary challenges stem from the inherent properties of peptides like this compound and the restrictive nature of the blood-brain barrier. Oxytocin and its analogs are relatively large and hydrophilic molecules, which limits their ability to passively diffuse across the tightly packed endothelial cells of the BBB.[1][2] Furthermore, they are susceptible to enzymatic degradation in the bloodstream, leading to a short half-life.[3]
Q2: What are the most promising strategies to enhance the BBB penetration of this compound?
Current research highlights three main strategies for improving the brain delivery of oxytocin and its analogs:
-
Nanoparticle Encapsulation: This involves encapsulating the peptide within nanocarriers, such as polymeric nanoparticles (e.g., PLGA, BSA) or liposomes.[4] This approach can protect the peptide from degradation, control its release, and facilitate transport across the BBB.[3][4]
-
Lipidation: This chemical modification involves attaching lipid moieties to the peptide, increasing its lipophilicity.[5][6] This enhanced hydrophobicity is hypothesized to improve BBB permeability and extend the peptide's half-life in circulation.[6][7]
-
Intranasal Administration: This non-invasive route is explored as a way to bypass the BBB, potentially delivering the peptide directly to the central nervous system via the olfactory and trigeminal pathways.[2][8][9]
Q3: Are there specific targeting ligands that can be used with nanoparticles to improve brain delivery?
Yes, surface modification of nanoparticles with specific ligands can promote receptor-mediated transcytosis across the BBB. Commonly investigated ligands include:
-
Transferrin (Tf): Targets the transferrin receptor, which is highly expressed on brain capillary endothelial cells.
-
Rabies Virus Glycoprotein (RVG): This peptide has been shown to facilitate the delivery of nanoparticles to the brain.
Q4: How can I assess the BBB penetration of my this compound formulation in vitro?
In vitro BBB models are crucial for initial screening. A common method involves using a Transwell assay with a co-culture of brain endothelial cells, pericytes, and astrocytes.[10][11] The permeability of your formulation is typically assessed by measuring the apparent permeability coefficient (Papp) of the peptide from the apical (blood) to the basolateral (brain) side.[12] Transendothelial electrical resistance (TEER) measurements are also used to confirm the integrity of the cell monolayer.[11]
Q5: What are the standard methods for quantifying this compound concentrations in brain tissue?
Quantifying peptide levels in the brain is challenging. Common techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA): These are antibody-based methods used to quantify peptide concentrations in brain homogenates or cerebrospinal fluid (CSF).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for peptide quantification.[13]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging: This technique can be used to visualize the spatial distribution of the peptide within brain tissue sections.[14][15]
Troubleshooting Guides
Nanoparticle Formulation and Characterization
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Encapsulation Efficiency (<50%) | - Poor interaction between the peptide and the polymer.- Suboptimal formulation parameters (e.g., pH, solvent).- Peptide degradation during formulation. | - Adjust the pH of the aqueous phase to optimize peptide-polymer electrostatic interactions.- Experiment with different solvent/anti-solvent combinations and mixing speeds.- Use a milder formulation process to prevent peptide degradation. |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient mixing during nanoprecipitation.- Polymer concentration is too high.- Aggregation of nanoparticles. | - Increase the stirring speed or use a microfluidics-based formulation approach for better control over particle size.[3]- Optimize the polymer concentration.- Incorporate stabilizers like surfactants (e.g., Poloxamer 188) or PEGylated lipids. |
| Inconsistent Drug Release Profile | - Non-uniform distribution of the peptide within the nanoparticles.- Burst release due to surface-adsorbed peptide.- Inappropriate degradation rate of the polymer matrix. | - Ensure homogeneous mixing of the peptide and polymer during formulation.- Wash the nanoparticles thoroughly to remove surface-adsorbed peptide.- Select a polymer with a degradation profile that matches the desired release kinetics. |
In Vitro BBB Permeability Assays
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low TEER Values in Transwell Model | - Incomplete formation of tight junctions.- Cell toxicity caused by the formulation.- Contamination of the cell culture. | - Allow for a longer culture period for the endothelial cells to form a tight monolayer.- Co-culture endothelial cells with astrocytes and pericytes to induce barrier properties.- Assess the cytotoxicity of your formulation on the cells using assays like MTT or LDH. |
| High Variability in Permeability Data | - Inconsistent cell monolayer integrity.- Inaccurate quantification of the peptide.- Pipetting errors. | - Monitor TEER values for all Transwell inserts before and after the experiment to ensure monolayer integrity.- Validate your analytical method for peptide quantification in the assay medium.- Use calibrated pipettes and ensure consistent sampling techniques. |
| Poor Correlation with In Vivo Results | - Oversimplification of the in vitro model.- Absence of blood flow and shear stress.- Species differences in BBB transporters. | - Use a more complex microfluidic "organ-on-a-chip" model that incorporates shear stress.[10]- Consider using primary cells from the same species as your in vivo model.- Be mindful that in vitro models are for screening and ranking, and in vivo validation is essential. |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded BSA Nanoparticles
This protocol is adapted from microfluidics-based formulation methods.[3]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Sodium chloride (NaCl)
-
Acetone
-
Deionized water
-
Microfluidic device with a mixing chip
Procedure:
-
Prepare the Aqueous Phase: Dissolve BSA (e.g., 10 mg/mL) and NaCl (e.g., 10 mM) in deionized water. Add this compound to the BSA solution at the desired loading concentration (e.g., 10% w/w of BSA).
-
Prepare the Organic Phase: Use acetone as the organic solvent.
-
Set up the Microfluidic System: Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 1:1.5) and the total flow rate (e.g., 1500 µL/min).
-
Nanoprecipitation: Pump the aqueous and organic phases through the microfluidic chip. Nanoprecipitation will occur as the solvent and anti-solvent mix.
-
Collection and Solvent Evaporation: Collect the resulting nanoparticle suspension in a beaker with continuous stirring. Allow the acetone to evaporate over several hours (e.g., 5 hours).
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove unencapsulated peptide and excess reagents. Repeat the washing step.
-
Storage: Resuspend the purified nanoparticles in a suitable buffer or lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water. Analyze using a Zetasizer instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.[3][16]
2. Encapsulation Efficiency:
-
Method: Indirect quantification.
-
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension.
-
Carefully collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a validated method (e.g., ELISA or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Peptide - Free Peptide) / Total Peptide] x 100
-
3. In Vitro Release Study:
-
Method: Dialysis or sample and separate method.
-
Procedure:
-
Suspend a known amount of nanoparticles in a release buffer (e.g., PBS, pH 7.4).[3]
-
Incubate at 37°C with continuous shaking.
-
At predetermined time points, collect samples of the release medium.
-
Separate the nanoparticles from the medium by centrifugation.
-
Quantify the concentration of released peptide in the supernatant.
-
Plot the cumulative percentage of peptide released over time.
-
Visualizations
Signaling Pathway
Caption: Simplified Gq-dependent signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for enhancing BBB penetration of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low brain uptake of this compound.
References
- 1. Structure‐specific effects of lipidated oxytocin analogs on intracellular calcium levels, parental behavior, and oxytocin concentrations in the plasma and cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating oxytocin brain penetration via intranasal delivery and a novel conjugate peptide (OT-GET) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. Frontiers | Oxytocin Dynamics in the Body and Brain Regulated by the Receptor for Advanced Glycation End-Products, CD38, CD157, and Nicotinamide Riboside [frontiersin.org]
- 6. Effects of Three Lipidated Oxytocin Analogs on Behavioral Deficits in CD38 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intranasal Administration for Pain: Oxytocin and Other Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for an experimental investigation of the roles of oxytocin and social support in neuroendocrine, cardiovascular, and subjective responses to stress across age and gender - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 12. In-vitro characterization of blood-brain barrier permeability to delta sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Relative quantification in imaging of a peptide on a mouse brain tissue by matrix-assisted laser desorption ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting (Val3,Pro8)-Oxytocin Immunoassays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in their (Val3,Pro8)-Oxytocin immunoassays.
Frequently Asked Questions (FAQs)
Q1: We are observing a very low or no signal in all wells, including the standards. What are the possible causes?
A low or absent signal across the entire plate is often indicative of a systemic issue with the assay setup or reagents. Here are the primary aspects to investigate:
-
Reagent Preparation and Addition:
-
Incorrect Reagent Preparation: Ensure all buffers and reagents were prepared according to the kit's protocol. The use of incorrect diluents or improperly diluted reagents can significantly impact results. For example, some kits require specific assay buffers for diluting antibodies and standards.[1][2]
-
Omission of a Critical Reagent: Double-check that all required reagents, such as the primary antibody, enzyme conjugate, and substrate, were added to each well in the correct order.
-
Substrate Inactivity: The substrate solution may be expired, may have been handled or stored improperly, or could have been contaminated. TMB substrate, for example, is light-sensitive and should be protected from prolonged exposure to light. Also, ensure the substrate is at room temperature before use, as adding cold substrate can depress the signal.[1]
-
-
Incubation Times and Temperatures:
-
Washing Steps:
-
Inadequate Washing: Insufficient washing between steps can lead to high background and low signal. Ensure that the specified number of washes and the correct volume of wash buffer are used.
-
Contaminated Wash Buffer: The wash buffer itself could be a source of contamination.
-
Q2: Our standard curve looks flat or has a very poor dynamic range, leading to low signal in our samples.
A poor standard curve is a common problem that directly affects the ability to accurately quantify your sample. Here’s what to look for:
-
Standard Preparation:
-
Improper Dilution: Carefully review the serial dilution steps for the standards. Errors in pipetting or calculation can lead to a non-linear or flat curve. It's crucial to use calibrated pipettes and to ensure complete mixing at each dilution step.[1]
-
Degraded Standards: The standard may have degraded due to improper storage or repeated freeze-thaw cycles. Aliquoting the standard upon first use is recommended.
-
-
Assay Principle Mismatch:
-
This compound is an analog of Oxytocin. While commercially available oxytocin ELISA kits may be used, the antibody's cross-reactivity with this specific analog might be low, resulting in a weaker signal. It is crucial to use an assay specifically validated for this compound or to validate the cross-reactivity of a standard oxytocin kit.
-
-
Competitive Assay Dynamics:
Q3: The signal from our samples is low, but the standard curve is acceptable. What could be the issue?
When the standards perform as expected, but the samples yield a low signal, the problem likely lies with the samples themselves or their preparation.
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating the samples or using a more sensitive assay if available.
-
Sample Matrix Effects:
-
Components in the sample matrix (e.g., serum, plasma, tissue culture media) can interfere with the antibody-antigen binding.[2]
-
Sample Extraction: For complex samples like serum and plasma, extraction is often necessary to remove interfering substances.[1] Not performing this step when required can lead to inaccurate and low results. Studies have shown that oxytocin concentrations in unextracted plasma can be overestimated and variable.[6]
-
-
Sample Collection and Handling:
-
The type of collection tube (e.g., EDTA vs. heparin) can affect the measured concentration of oxytocin.[6]
-
Improper storage or handling of samples can lead to the degradation of the peptide analyte.
-
Troubleshooting Workflow
For a systematic approach to diagnosing the source of a low signal, follow this workflow:
Caption: Troubleshooting workflow for low signal in immunoassays.
Key Experimental Protocols
Standard Serial Dilution Protocol (Example)
This is a general example; always refer to your specific kit's manual.
-
Reconstitute the Standard: Add the specified volume of diluent to the lyophilized standard to create the stock solution.
-
Label Dilution Tubes: Label a series of microcentrifuge tubes according to the dilution steps.
-
Perform Serial Dilutions:
-
Pipette the specified volume of assay buffer into each labeled tube.
-
Transfer the calculated volume from the stock solution to the first tube, vortex thoroughly.
-
Transfer the same volume from the first tube to the second, vortex, and continue this process for all subsequent dilutions.[1]
-
Sample Extraction Protocol (Example for Serum/Plasma)
This is a generalized protocol; specific protocols may vary.
-
Mix Sample and Extraction Solution: Combine one part of the sample with 1.5 parts of the provided extraction solution.
-
Incubate: Vortex the mixture and then incubate at room temperature with rotation for 90 minutes.
-
Centrifuge: Centrifuge the samples to pellet any precipitates.
-
Collect Supernatant: Carefully collect the supernatant containing the extracted analyte for use in the assay.[1]
Quantitative Data Summary
Table 1: Common Incubation Parameters for Oxytocin ELISAs
| Step | Temperature | Duration | Notes |
| Primary Incubation | 4°C | 16-18 hours | For competitive binding.[1][4] |
| Substrate Incubation | Room Temp. | 20-30 minutes | Protect from light. |
Table 2: Typical Sensitivity of Commercial Oxytocin ELISA Kits
| Kit Provider | Sensitivity (pg/mL) | Sample Types | Assay Type |
| Abcam (ab133050) | ≤ 15 | Serum, Plasma, CSF, Saliva, Urine, Milk, etc.[5] | Competitive |
| Arbor Assays | 17.0 | Serum, Plasma, Saliva, Milk, Tissue Culture Media[4] | Competitive |
| Cayman Chemical | ~20 | Plasma, Urine, Saliva[2] | Competitive |
| ALPCO Diagnostics | < 12 | Serum, Plasma, Milk, Culture Supernatants[7] | Competitive |
| Carl ROTH | 9.375 | Serum, Plasma, Tissue Homogenates[8] | Competitive |
This compound Immunoassay Principle
The majority of immunoassays for small peptides like this compound utilize a competitive format. The underlying principle is as follows:
Caption: Principle of a competitive immunoassay for this compound.
References
Validation & Comparative
(Val3,Pro8)-Oxytocin vs. Oxytocin: A Comparative Guide to Oxytocin Receptor Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Val3,Pro8)-Oxytocin and native Oxytocin, focusing on their selectivity for the oxytocin receptor (OXTR). The information presented is supported by experimental data to delineate the nuanced differences in their pharmacological profiles.
This compound, a naturally occurring variant of oxytocin found in New World monkeys, has garnered significant interest for its distinct signaling properties at the human oxytocin receptor. Unlike the highly conserved native oxytocin (Leu8-Oxytocin), this compound exhibits biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. This guide will delve into the experimental evidence that characterizes this unique profile.
Executive Summary
Experimental data reveals that while this compound and native Oxytocin are equipotent in activating the Gq-protein-dependent signaling pathway, which leads to intracellular calcium mobilization, this compound is a significantly weaker agonist for recruiting β-arrestin. This biased agonism suggests that this compound may induce different physiological responses compared to native Oxytocin, offering a valuable tool for dissecting the complex downstream effects of oxytocin receptor activation.
Quantitative Data Comparison
The following tables summarize the functional potency of this compound and native Oxytocin (Leu8-Oxytocin) at the human oxytocin receptor (OXTR) and the human vasopressin 1a receptor (AVPR1a). The data is extracted from studies by Parreiras-e-Silva et al. (2017).
Table 1: Functional Potency (EC50, nM) at the Human Oxytocin Receptor (OXTR)
| Ligand | Gq Pathway (Calcium Mobilization) | β-arrestin 2 Recruitment |
| Oxytocin (Leu8-Oxytocin) | 8.9 (5.7 - 13.9) | 48.9 (31.8 - 75.2) |
| This compound | 10.5 (6.8 - 16.2) | > 1000 |
Values in parentheses represent the 95% confidence intervals.
Table 2: Functional Potency (EC50, nM) at the Human Vasopressin 1a Receptor (AVPR1a)
| Ligand | Gq Pathway (Calcium Mobilization) | β-arrestin 2 Recruitment |
| Oxytocin (Leu8-Oxytocin) | 18.6 (12.1 - 28.6) | 114.8 (74.5 - 176.9) |
| This compound | 25.1 (16.3 - 38.6) | > 1000 |
Values in parentheses represent the 95% confidence intervals.
Signaling Pathway Diagrams
The following diagrams illustrate the differential signaling pathways activated by Oxytocin and this compound at the oxytocin receptor.
A Comparative Analysis of (Val3,Pro8)-Oxytocin Cross-Reactivity with Human Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of oxytocin analogs with human vasopressin receptors. Due to the limited availability of direct experimental data for (Val3,Pro8)-Oxytocin, this guide focuses on the closely related analog, Pro8-Oxytocin, and compares its binding and functional activity with the endogenous ligands, Oxytocin (Leu8-Oxytocin) and Arginine Vasopressin (AVP), at the human vasopressin V1a receptor. This comparison offers valuable insights into the potential selectivity profile of oxytocin analogs.
Executive Summary
Oxytocin (OXT) and Arginine Vasopressin (AVP) are structurally similar neuropeptides that can exhibit cross-reactivity with each other's receptors.[1][2] Understanding the selectivity of oxytocin analogs is crucial for the development of targeted therapeutics with minimal off-target effects. This guide summarizes the available experimental data for Pro8-Oxytocin, a naturally occurring variant of oxytocin, at the human vasopressin V1a receptor (hV1aR). The data indicates that while Pro8-Oxytocin has a slightly higher affinity for the hV1aR compared to the common mammalian Leu8-Oxytocin, both are significantly less potent than the endogenous ligand, AVP.[3]
Ligand-Receptor Binding and Functional Data
The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of Pro8-Oxytocin, Leu8-Oxytocin, and Arginine Vasopressin at the human vasopressin V1a receptor.
| Ligand | Receptor | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) |
| Pro8-Oxytocin | Human V1a | 8 | 110 |
| Leu8-Oxytocin | Human V1a | 16 | 145 |
| Arginine Vasopressin (AVP) | Human V1a | 0.63 | 2.1 |
Data sourced from competition binding assays and calcium signaling assays in CHO cells expressing the human V1a receptor.[3]
Experimental Methodologies
Radioligand Binding Assay (Competition)
Receptor binding assays are performed to determine the affinity of a ligand for a specific receptor.[4][5] In a competition binding assay, a radiolabeled ligand with known affinity for the receptor is used. Unlabeled ligands of interest are then added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the inhibitory constant (Ki).[5]
General Protocol:
-
Cell Culture and Membrane Preparation: Cells stably or transiently expressing the receptor of interest (e.g., hV1aR) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[6]
-
Assay Setup: A fixed concentration of a suitable radioligand (e.g., [125I]-labeled vasopressin antagonist) is incubated with the receptor-containing membranes.
-
Competition: Increasing concentrations of the unlabeled competitor ligands (Pro8-Oxytocin, Leu8-Oxytocin, AVP) are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 value is determined from the resulting sigmoidal curve.
Calcium Mobilization Assay
The vasopressin V1a receptor is a Gq-protein coupled receptor (GPCR).[7] Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] A calcium mobilization assay measures this increase in intracellular Ca2+ concentration as a readout of receptor activation.[3][9]
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10] This dye exhibits an increase in fluorescence intensity upon binding to Ca2+.
-
Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FlexStation). The ligands of interest (Pro8-Oxytocin, Leu8-Oxytocin, AVP) are prepared at various concentrations and then added to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time, both before and after the addition of the ligand.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular Ca2+. The data is typically plotted as the fluorescence response versus the log concentration of the agonist to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[11]
Signaling Pathways and Experimental Workflows
Caption: V1a Receptor Gq Signaling Pathway.
Caption: Competition Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The available data on Pro8-Oxytocin, a close analog of this compound, demonstrates that while it can bind to and activate the human vasopressin V1a receptor, its affinity and potency are substantially lower than that of Arginine Vasopressin. This suggests a degree of selectivity of Pro8-Oxytocin for the oxytocin receptor over the V1a vasopressin receptor. Further direct experimental evaluation of this compound at all three human vasopressin receptor subtypes (V1a, V1b, and V2) is necessary to fully characterize its cross-reactivity profile and to inform the development of highly selective oxytocin receptor agonists for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Localization and pharmacological characterization of high affinity binding sites for vasopressin and oxytocin in the rat brain by light microscopic autoradiography. [roar.hep-bejune.ch]
- 7. Vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 10. Vasopressin and oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxytocin Analogs Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Val3,Pro8)-Oxytocin and other naturally occurring oxytocin analogs across various species. This analysis is supported by experimental data on receptor binding and activation, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to Oxytocin and its Analogs
Oxytocin is a nine-amino-acid neuropeptide that plays a crucial role in a variety of physiological processes, including social bonding, reproduction, and childbirth.[1] While the canonical form of oxytocin is highly conserved across most mammals, several naturally occurring analogs exist in different species. These variations, often differing by only one or two amino acids, can lead to significant differences in their pharmacological profiles and physiological effects.
This guide focuses on a comparative analysis of this compound, a variant found in New World primates, alongside other significant analogs such as the standard mammalian Leu8-Oxytocin, Mesotocin (found in birds, reptiles, and amphibians), and Isotocin (found in fish). Understanding the species-specific differences in the activity of these peptides is critical for translational research and the development of novel therapeutics targeting the oxytocin system.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the binding affinities (IC50 and Ki) and receptor activation potencies (EC50) of various oxytocin analogs at their respective receptors in different species.
Table 1: Comparative Binding Affinities (IC50, nM) of Oxytocin Analogs at Primate Oxytocin Receptors (OTR)
| Ligand | Human OTR | Macaque OTR | Marmoset OTR | Titi Monkey OTR |
| Leu8-Oxytocin | 90 | 70 | 400 | 960 |
| Pro8-Oxytocin | 20 | 40 | 150 | 190 |
| Arginine Vasopressin (AVP) | 520 | 460 | 2900 | 3900 |
Data sourced from Taylor JH, et al. (2018).[2][3]
Table 2: Comparative Receptor Activation (EC50, pM) of Oxytocin Analogs at Primate Oxytocin Receptors (OTR)
| Ligand | Human OTR | Macaque OTR | Marmoset OTR | Titi Monkey OTR |
| Leu8-Oxytocin | 130 | 2100 | 160 | 1000 |
| Pro8-Oxytocin | 70 | 1340 | 50 | 600 |
| Arginine Vasopressin (AVP) | 230 | 7800 | 430 | 4900 |
Data sourced from Taylor JH, et al. (2018).[2][3]
Table 3: Binding Affinities (Ki, nM) of Oxytocin and Mesotocin in Non-Primate Species
| Ligand | Species | Receptor/Tissue | Ki (nM) |
| Oxytocin | Syrian Hamster | Brain OTR | 4.28 |
| Mesotocin | Chicken | Kidney Membranes (High Affinity Site) | 0.08 |
| Mesotocin | Chicken | Kidney Membranes (Low Affinity Site) | 0.87 |
Data for Syrian Hamster sourced from Griebling et al. (2020).[4] Data for Chicken sourced from Takahashi et al. (1996).[5]
Signaling Pathways
The binding of oxytocin and its analogs to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. This increase in cytosolic calcium is a key event mediating many of the physiological effects of oxytocin, such as smooth muscle contraction.[6][7][8]
References
- 1. intracellular calcium assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesotocin binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
A Comparative Guide to the Functional Selectivity of (Val3,Pro8)-Oxytocin and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of (Val3,Pro8)-Oxytocin and the endogenous ligand, oxytocin, at the human oxytocin receptor (OTR). The information presented is based on available experimental data to assist researchers in understanding the distinct signaling properties of this synthetic analog.
Introduction to Functional Selectivity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR). In the context of the oxytocin receptor, this means that a ligand might favor G protein-mediated signaling over β-arrestin recruitment, or vice versa. This phenomenon has significant implications for drug development, as it opens the possibility of designing drugs with more specific therapeutic effects and reduced side effects.
The oxytocin receptor is known to couple to multiple signaling pathways, primarily through Gαq and Gαi proteins, and is also regulated by β-arrestin recruitment, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.[1][2]
Overview of this compound
This compound is a synthetic analog of oxytocin where the leucine at position 8 is replaced by proline, and the isoleucine at position 3 is replaced by valine. Research has shown that this compound exhibits functional selectivity at the oxytocin receptor, acting as a potent agonist for the Gq-dependent signaling pathway while being a weaker agonist for β-arrestin recruitment compared to native oxytocin.[3][4][5] This biased agonism makes this compound a valuable tool for dissecting the physiological roles of different OTR signaling pathways.
Comparative Signaling Profile
The primary distinction between this compound and oxytocin lies in their differential activation of the Gq-mediated and β-arrestin-mediated signaling pathways.
-
Gq-Protein Pathway: Both oxytocin and this compound are potent agonists of the Gq-protein pathway.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many oxytocin-mediated physiological processes, such as uterine contractions.[6]
-
β-Arrestin Pathway: In contrast to its potent Gq activation, this compound is a significantly weaker agonist for the recruitment of β-arrestin 1 and β-arrestin 2 to the oxytocin receptor compared to oxytocin.[3] β-arrestin recruitment is a critical step in receptor desensitization and internalization. A reduced capacity to recruit β-arrestin may result in a more sustained signaling response from the G protein-dependent pathways.
This functional selectivity suggests that this compound may induce robust Gq-mediated physiological responses with potentially less receptor desensitization and internalization than that observed with oxytocin.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the potency (EC50) and efficacy (Emax) of this compound and oxytocin for key signaling pathways at the human oxytocin receptor. The data is compiled from studies utilizing HEK293 cells expressing the human oxytocin receptor.
Gq Pathway Activation (Calcium Mobilization)
| Ligand | Potency (EC50) | Efficacy (Emax) |
| Oxytocin | Not explicitly stated, but potent | Full agonist |
| This compound | Equi-efficacious with Oxytocin | Full agonist |
β-Arrestin 1 Recruitment
| Ligand | Potency (EC50) | Efficacy (Emax) |
| Oxytocin | Not explicitly stated | Full agonist |
| This compound | Weaker than Oxytocin | Partial agonist |
β-Arrestin 2 Recruitment
| Ligand | Potency (EC50) | Efficacy (Emax) |
| Oxytocin | Not explicitly stated | Full agonist |
| This compound | Weaker than Oxytocin | Partial agonist |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the functional selectivity of this compound are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, which is indicative of Gq pathway activation.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are washed with a calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
3. Ligand Stimulation and Measurement:
-
The dye-containing buffer is removed, and cells are washed again with HBSS.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Varying concentrations of oxytocin or this compound are added to the wells.
-
Fluorescence is measured immediately and continuously for a set period to capture the peak response.
4. Data Analysis:
-
The change in fluorescence intensity from baseline is calculated.
-
Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the ligand concentration.
-
EC50 and Emax values are determined using non-linear regression analysis.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the activated oxytocin receptor using Bioluminescence Resonance Energy Transfer (BRET).
1. Cell Culture and Transfection:
-
HEK293 cells are cultured as described above.
-
Cells are co-transfected with plasmids encoding for the oxytocin receptor fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin (1 or 2) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP).
2. Cell Plating:
-
Transfected cells are seeded into 96-well white-walled, white-bottom plates.
3. BRET Measurement:
-
The growth medium is removed, and cells are washed with a suitable assay buffer (e.g., HBSS).
-
The BRET substrate (e.g., coelenterazine h) is added to the wells, and the plate is incubated in the dark.
-
Varying concentrations of oxytocin or this compound are added to the wells.
-
Luminescence readings are taken at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor emission and one for the acceptor emission.
4. Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
The net BRET signal is determined by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells.
-
Dose-response curves are generated by plotting the net BRET signal against the logarithm of the ligand concentration.
-
EC50 and Emax values are determined using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gq Protein Signaling Pathway activated by Oxytocin and this compound.
Caption: β-Arrestin Recruitment and Downstream Events.
Caption: Experimental Workflow for β-Arrestin Recruitment BRET Assay.
Conclusion
This compound demonstrates clear functional selectivity at the human oxytocin receptor. It potently activates the Gq signaling pathway, comparable to endogenous oxytocin, but exhibits significantly reduced efficacy in recruiting β-arrestin. This biased signaling profile makes it a valuable pharmacological tool for investigating the distinct physiological consequences of Gq- versus β-arrestin-mediated OTR signaling. For drug development professionals, understanding this functional selectivity is crucial for the rational design of novel OTR modulators with improved therapeutic profiles. Further research is warranted to fully elucidate the in vivo consequences of this biased agonism.
References
A Head-to-Head Comparison of (Val3,Pro8)-Oxytocin and Carbetocin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of (Val3,Pro8)-Oxytocin and carbetocin, two synthetic analogs of the neuropeptide oxytocin. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacological data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to facilitate an objective evaluation of these compounds.
Executive Summary
This compound and carbetocin are both agonists of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for a variety of physiological processes, most notably uterine contractions and lactation. While both compounds mimic the action of endogenous oxytocin, they exhibit distinct pharmacological profiles. Carbetocin is a long-acting agonist clinically approved for the prevention of postpartum hemorrhage. This compound, a naturally occurring variant in some New World monkeys, is characterized as a Gq-dependent pathway-biased agonist. This guide presents a side-by-side comparison of their known attributes, highlighting the current state of research and identifying knowledge gaps.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and carbetocin, focusing on their interaction with the oxytocin receptor. It is important to note that a direct head-to-head study measuring all parameters under identical experimental conditions is not currently available in the published literature.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference |
| Carbetocin | Oxytocin | Human | 7.1 | [1] |
| Oxytocin | Rat | 1.96 | [2] | |
| This compound | Oxytocin | Human | Not Reported |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Potency (EC50)
| Compound | Assay | Cell Line/Tissue | Species | EC50 (nM) | Reference |
| Carbetocin | Gq Activation (BRET) | HEK293 | Human | 48.8 | [2] |
| Uterine Contraction | Myometrial Strips | Human | 12.09 | [3] | |
| This compound | Intracellular Ca2+ Mobilization | CHO cells | Human | Subnanomolar Potency | [4] |
| Uterine Contraction | Myometrial Strips | Human | 0.556 (as FBOT) | [3] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. FBOT (fluorobenzyl-Pro8-Oxytocin) is a closely related analog of this compound.
Signaling Pathways and Molecular Mechanisms
Activation of the oxytocin receptor by agonists such as this compound and carbetocin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key mediator of uterine muscle contraction.
This compound is described as a Gq-dependent pathway agonist, suggesting it preferentially activates this signaling cascade.[1][5][6] It is also reported to be a weaker agonist for β-arrestin recruitment and receptor endocytosis compared to native oxytocin.[5][6] Carbetocin also acts as a Gq agonist, though it is considered a partial agonist in this respect, inducing a maximal Gq activation that is approximately half that of oxytocin.[2]
Caption: Simplified Gq-mediated signaling pathway of the oxytocin receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare oxytocin receptor agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and carbetocin for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human oxytocin receptor (e.g., HEK293-OTR or CHO-OTR cells).
-
Radiolabeled oxytocin antagonist (e.g., [3H]-d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr-NH29]-vasotocin).
-
Unlabeled this compound and carbetocin.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands (this compound and carbetocin).
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor ligands in the binding buffer.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
Objective: To determine the potency (EC50) of this compound and carbetocin in stimulating intracellular calcium release.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-K1/OTR or HEK293-OTR cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and carbetocin.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the OTR-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes, followed by 30 minutes at room temperature.
-
Prepare serial dilutions of this compound and carbetocin in the assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument then automatically injects the compounds into the wells, and fluorescence is continuously measured to detect the increase in intracellular calcium.
-
The peak fluorescence response is used to generate dose-response curves.
-
The EC50 values are determined by non-linear regression analysis of the dose-response curves.
Caption: Workflow for an intracellular calcium mobilization assay.
Ex Vivo Uterine Contraction Assay
Objective: To assess the functional potency and efficacy of this compound and carbetocin in inducing uterine muscle contraction.
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat) or human biopsies.
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ bath system with force-displacement transducers.
-
This compound and carbetocin.
-
Data acquisition system.
Procedure:
-
Obtain uterine tissue and place it immediately in ice-cold Krebs-Henseleit solution.
-
Dissect longitudinal myometrial strips of a standardized size.
-
Mount the strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension to the strips and allow them to equilibrate and develop spontaneous contractions.
-
Once a stable baseline of spontaneous contractions is established, add cumulative concentrations of this compound or carbetocin to the organ baths.
-
Record the contractile responses (frequency and amplitude) at each concentration.
-
Generate concentration-response curves and determine the EC50 and Emax (maximal effect) for each compound.
Discussion and Conclusion
The available data suggest that both this compound and carbetocin are potent agonists at the human oxytocin receptor. Notably, a study on human uterine tissue indicates that a Pro8-containing oxytocin analog has a significantly lower EC50 for uterine contraction compared to carbetocin, suggesting higher potency in this functional assay.[3] However, a direct comparison of their binding affinities (Ki) at the human oxytocin receptor is hampered by the lack of published data for this compound.
The characterization of this compound as a Gq-biased agonist that is weak in recruiting β-arrestin may have important implications for its therapeutic profile.[5][6] Biased agonism at GPCRs is a rapidly growing area of drug discovery, with the potential to develop drugs that selectively activate desired signaling pathways while avoiding those that lead to adverse effects or receptor desensitization.
Carbetocin's established long-acting properties and clinical efficacy in preventing postpartum hemorrhage make it a valuable therapeutic agent. Its partial agonism at the Gq pathway might contribute to its safety profile.[2]
Further research is warranted to provide a more complete head-to-head comparison. Specifically, determining the binding affinity of this compound for the human oxytocin receptor and conducting direct comparative studies on β-arrestin recruitment and receptor internalization would provide a more comprehensive understanding of the pharmacological differences between these two compounds. Such studies will be crucial in evaluating the potential therapeutic applications of this compound and other biased oxytocin receptor agonists.
References
- 1. abmole.com [abmole.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Binding Kinetics of (Val3,Pro8)-Oxytocin and Endogenous Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of the synthetic oxytocin analog (Val3,Pro8)-Oxytocin and endogenous oxytocin to the human oxytocin receptor (OTR). The information presented herein is supported by experimental data to assist researchers in understanding the nuanced interactions of these ligands with their target receptor.
Quantitative Data Summary
The binding affinities of endogenous oxytocin (Leu8-Oxytocin) and a closely related analog, Pro8-Oxytocin, for the human oxytocin receptor have been determined through competitive binding assays. Given that this compound is a variant of Pro8-Oxytocin and has demonstrated similar efficacy in signaling, its binding affinity is expected to be comparable to that of Pro8-Oxytocin.
| Ligand | Receptor | Assay Type | Measured Value (IC50) |
| Endogenous Oxytocin (Leu8-Oxytocin) | Human Oxytocin Receptor | Competitive Binding | 90 nM |
| Pro8-Oxytocin | Human Oxytocin Receptor | Competitive Binding | 20 nM |
| This compound | Human Oxytocin Receptor | Competitive Binding | Not directly reported, inferred to be similar to Pro8-Oxytocin |
Note: IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from its receptor. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
The binding kinetics of oxytocin and its analogs are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (e.g., this compound) by quantifying its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor.
-
Radiolabeled oxytocin analog (e.g., [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog).
-
Unlabeled endogenous oxytocin and this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the oxytocin receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of either unlabeled endogenous oxytocin or this compound to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled oxytocin (non-specific binding).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. The IC50 value is then determined from this curve.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Oxytocin Receptor Signaling Pathway
Endogenous oxytocin and this compound both activate the oxytocin receptor, which primarily couples to Gq proteins. This initiates a signaling cascade leading to an increase in intracellular calcium. This compound is reported to be a weaker agonist for the recruitment of β-arrestin compared to endogenous oxytocin.
Caption: Oxytocin receptor signaling pathways.
A Side-by-Side Comparison of (Val3,Pro8)-Oxytocin and Atosiban: A Guide for Researchers
For researchers in pharmacology, drug development, and reproductive biology, understanding the nuanced differences between oxytocin receptor modulators is critical. This guide provides a detailed, data-driven comparison of two such compounds: (Val3,Pro8)-Oxytocin, a Gq-dependent agonist, and atosiban, a competitive antagonist with biased agonist properties.
This document summarizes their mechanisms of action, presents quantitative data on their receptor binding and functional activity, and provides detailed experimental protocols for key assays. Visual diagrams of their distinct signaling pathways are also included to facilitate a deeper understanding of their molecular interactions.
At a Glance: Key Differences
| Feature | This compound | Atosiban |
| Primary Mechanism | Oxytocin Receptor Agonist | Oxytocin Receptor Antagonist |
| Signaling Pathway | Preferentially activates the Gαq pathway | Blocks Gαq signaling, biased agonist for Gαi pathway |
| Functional Outcome | Stimulates downstream Gαq effects (e.g., uterine contraction) | Inhibits oxytocin-induced effects (e.g., uterine contraction) |
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and atosiban, providing a direct comparison of their binding affinities and functional potencies.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| This compound | Human Oxytocin Receptor | Not explicitly found in searched literature |
| Atosiban | Human Oxytocin Receptor | 76.4[1] |
Note: While a specific Kᵢ for this compound was not found in the immediate search results, its characterization as a potent agonist suggests a high affinity for the receptor.
Table 2: Functional Activity at the Oxytocin Receptor
| Compound | Assay | Parameter | Value |
| This compound | Gαq Activation (Calcium Mobilization) | EC₅₀ | Full agonist, specific EC₅₀ not detailed in initial search[2] |
| This compound | β-arrestin Recruitment | Efficacy | Weaker agonist compared to native oxytocin |
| Atosiban | Inhibition of Oxytocin-induced Uterine Contraction | IC₅₀ | 5 nM (in vitro, myometrial cells) |
| Atosiban | Gαi Activation | Activity | Agonist |
Signaling Pathways
The distinct signaling profiles of this compound and atosiban are crucial to their different physiological effects. This compound acts as a conventional agonist, primarily activating the Gαq pathway, while atosiban exhibits a more complex mechanism, blocking Gαq while simultaneously activating Gαi.
This compound: Gαq Pathway Agonist
This compound binds to the oxytocin receptor, leading to the activation of the Gαq protein subunit. This initiates a downstream cascade resulting in the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key step in processes like smooth muscle contraction.
Atosiban: Gαq Antagonist and Gαi Biased Agonist
Atosiban competitively binds to the oxytocin receptor, preventing the binding of endogenous oxytocin and thereby inhibiting the Gαq signaling cascade. This blockade of calcium mobilization leads to the relaxation of uterine smooth muscle. Interestingly, atosiban also acts as a biased agonist, activating the Gαi signaling pathway. This can lead to the inhibition of adenylyl cyclase and downstream effects on cellular processes, as well as the activation of pro-inflammatory pathways through NF-κB and MAPK.
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a radiolabeled oxytocin receptor antagonist, such as [³H]-Oxytocin or a suitable iodinated analog, as the tracer.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound or atosiban).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay (Gαq Activation)
Objective: To measure the potency (EC₅₀) of an agonist in activating the Gαq signaling pathway.
Methodology:
-
Cell Culture: Plate cells expressing the oxytocin receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the agonist (this compound) in an appropriate assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence (peak - baseline) is plotted against the logarithm of the agonist concentration. The EC₅₀, the concentration of agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (BRET)
Objective: To measure the ability of a ligand to promote the interaction between the oxytocin receptor and β-arrestin.
Methodology:
-
Cell Line: Use a cell line co-expressing the oxytocin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Seed the cells in a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test ligand (this compound or atosiban).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the wells.
-
BRET Measurement: Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The net BRET is the BRET ratio in the presence of the ligand minus the BRET ratio in the absence of the ligand. Plot the net BRET against the logarithm of the ligand concentration to determine the EC₅₀.
Conclusion
This compound and atosiban represent two distinct modalities for modulating the oxytocin receptor. This compound is a direct agonist that stimulates the canonical Gαq pathway, making it a valuable tool for studying the physiological effects of oxytocin receptor activation. In contrast, atosiban is a competitive antagonist that also exhibits biased agonism for the Gαi pathway, providing a more complex pharmacological profile that is clinically utilized for the management of preterm labor. The data and protocols presented in this guide offer a framework for researchers to further investigate these and other oxytocin receptor modulators, ultimately contributing to the development of more targeted and effective therapeutics.
References
Validating Behavioral Assays: A Comparative Guide to (Val3,Pro8)-Oxytocin and Other Oxytocin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Val3,Pro8)-Oxytocin with other oxytocin receptor (OTR) modulators for the validation of behavioral assays. By examining their distinct signaling profiles and presenting available experimental data, this document aims to assist researchers in selecting the most appropriate tool for their specific research needs.
Introduction to this compound: A Biased Agonist
This compound is an analog of the neuropeptide oxytocin, distinguished by its biased agonism towards the Gq-protein coupled signaling pathway.[1][2][3][4] Unlike native oxytocin, which activates both Gq-protein and β-arrestin pathways, this compound is a potent agonist of the Gq-dependent pathway while being a weaker agonist for β-arrestin engagement and subsequent receptor endocytosis.[1][2][3][4] This biased signaling profile makes it a valuable tool for dissecting the specific contributions of the Gq pathway to oxytocin-mediated behaviors.
Comparative Analysis of Oxytocin Receptor Modulators
To validate behavioral assays effectively, it is crucial to understand how different OTR modulators with varying signaling properties influence behavioral outcomes. This section compares this compound with other key OTR modulators for which in vivo behavioral data is available.
Quantitative Data Summary
The following tables summarize the available quantitative data for various oxytocin analogs in key behavioral assays. It is important to note the absence of direct, peer-reviewed in vivo behavioral data for this compound in the public domain, necessitating a comparative approach based on its known signaling bias and the effects of other biased agonists.
Table 1: Comparison of Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
| Compound | Animal Model | Administration Route | Dose | Key Finding |
| Carbetocin (Gq-biased agonist) | Male Sprague-Dawley Rats | Intracerebroventricular (ICV) | - | Produced pronounced anxiolytic-like behavioral changes.[5][6][7] |
| Atosiban (Antagonist/Gi-biased agonist) | Female OT+/+ Mice | Intracerebroventricular (ICV) | 100 ng | Decreased percentage of entries and time spent in the open arms.[8] |
| Oxytocin | Male C57BL/6N Mice | Intraperitoneal (i.p.) | 0.05 mg/kg | Increased total movement distance, suggesting anxiolytic effects.[9] |
Table 2: Comparison of Effects on Social Behavior
| Compound | Animal Model | Behavioral Assay | Administration Route | Dose | Key Finding |
| Lipo-oxytocin-1 (LOT-1) | CD157 Knockout Mice | Social Interaction Test | Intraperitoneal (i.p.) | 100 ng/kg | Rescued social avoidance; effects lasted longer than Oxytocin.[10][11][12][13] |
| Oxytocin | C57BL/6N Mice | Social Interaction Test | Intraperitoneal (i.p.) | 1000 µg/kg | Increased social interaction time in female mice.[14] |
| Carbetocin | Male Wistar Rats | Open Field Test | Intraperitoneal (i.p.) | 0.1-3.0 mg/kg | Slightly increased exploratory activity.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of behavioral assays. Below are protocols for two key experiments frequently used to assess the effects of oxytocin analogs.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[15]
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer the test compound (e.g., this compound, Carbetocin, or vehicle) via the desired route (e.g., intraperitoneal, intracerebroventricular) at a predetermined time before the test.
-
Place the animal at the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.
Social Interaction Test
This test evaluates the propensity of an animal to engage in social behavior with a novel conspecific.
Apparatus: A rectangular, three-chambered apparatus. The outer chambers can contain a novel object or a novel, unfamiliar animal enclosed in a wire cage.
Procedure:
-
Habituate the test animal to the empty three-chambered apparatus for a 10-minute period to reduce novelty-induced anxiety.
-
Administer the test compound or vehicle prior to the test.
-
In the sociability phase, place a novel, unfamiliar animal (stranger 1) in the wire cage in one of the side chambers and an empty wire cage in the other.
-
Place the test animal in the central chamber and allow it to freely explore all three chambers for 10 minutes.
-
Record the session and analyze the time spent in each chamber and the time spent actively sniffing each wire cage. Increased time spent in the chamber with the novel animal and increased sniffing time are indicative of pro-social behavior.
-
For social novelty preference, in the subsequent phase, introduce a second novel animal (stranger 2) into the previously empty cage.
-
Record for another 10-minute session and analyze the time spent with the now-familiar animal (stranger 1) versus the novel animal (stranger 2). A preference for the novel animal indicates intact social memory.
Signaling Pathways and Experimental Workflow
Oxytocin Receptor Signaling
The diagrams below, generated using Graphviz, illustrate the two primary signaling pathways activated by the oxytocin receptor.
Caption: Gq-protein signaling pathway activated by oxytocin receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Differences in the behavioral effects of oxytocin and carbetocin after their peripheral application to Wistar rats [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Gq依赖性途径激动剂 | MCE [medchemexpress.cn]
- 5. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. modulation-of-anxiety-behavior-in-the-elevated-plus-maze-using-peptidic-oxytocin-and-vasopressin-receptor-ligands-in-the-rat - Ask this paper | Bohrium [bohrium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipo-oxytocin-1, a Novel Oxytocin Analog Conjugated with Two Palmitoyl Groups, Has Long-Lasting Effects on Anxiety-Related Behavior and Social Avoidance in CD157 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipo-oxytocin-1, a Novel Oxytocin Analog Conjugated with Two Palmitoyl Groups, Has Long-Lasting Effects on Anxiety-Rela… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Lipo-oxytocin-1, a Novel Oxytocin Analog Conjugated with Two Palmitoyl Groups, Has Long-Lasting Effects on Anxiety-Related Behavior and Social Avoidance in CD157 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Val3,Pro8)-Oxytocin and Novel Oxytocin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of (Val3,Pro8)-Oxytocin against a selection of novel peptidic and non-peptidic oxytocin receptor (OTR) agonists. The following sections detail the pharmacological profiles, signaling pathways, and experimental methodologies used to evaluate these compounds, offering a valuable resource for researchers in the field of oxytocin-related drug discovery.
Introduction to this compound
This compound is an analog of the endogenous neuropeptide oxytocin. A key characteristic of this compound is its biased agonism towards the Gq-dependent signaling pathway.[1][2][3] It is reported to be a weaker agonist for the recruitment of β-arrestin and subsequent receptor endocytosis compared to native oxytocin.[1][2][3] This biased signaling profile suggests the potential for distinct therapeutic effects, possibly with a reduced propensity for receptor desensitization.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound's close analog, Pro8-Oxytocin, and other notable oxytocin receptor agonists. This data provides a quantitative comparison of their binding affinities and functional potencies at the human oxytocin receptor.
Table 1: Binding Affinity (Ki) and Potency (EC50) of Oxytocin Receptor Agonists
| Compound | Type | Ki (nM) at human OTR | EC50 (nM) at human OTR | Selectivity Profile |
| Oxytocin (Leu8-OXT) | Endogenous Peptide | 0.71 - 9.0[4][5][6][7] | 9.0 - 16[5][7] | Agonist at V1a and V2 receptors[5] |
| Pro8-Oxytocin* | Peptide Analog | Higher affinity than Leu8-OXT[8] | Higher potency than Leu8-OXT[8] | |
| Carbetocin | Peptide Analog | 7.1[9][10][11] | 48.0 - 48.8[4][12] | Partial agonist at OTR/Gq coupling; potential antagonist at V1a and V1b receptors[4] |
| LIT-001 | Non-peptide | 226[13][14][15] | 25 - 55[13][14][15][16] | 236-fold selective for OTR over V1a (antagonist); also a V2 agonist[13] |
| WAY-267464 | Non-peptide | 58.4 - 978[5][17][18][19] | 44 - 881[5][17][18][20] | Weak OTR agonist; potent V1a antagonist[5][20] |
*Note: Specific Ki and EC50 values for this compound were not available in the reviewed literature. Data for Pro8-Oxytocin, a closely related analog, indicates a higher affinity and potency compared to standard Leu8-Oxytocin.[8]
Signaling Pathways and Biased Agonism
The oxytocin receptor is a G-protein coupled receptor (GPCR) that can signal through multiple intracellular pathways. The primary pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Additionally, the OTR can couple to Gαi. Another critical pathway involves the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
This compound exhibits biased agonism, preferentially activating the Gq-mediated calcium signaling pathway while having a reduced effect on β-arrestin recruitment.[1][2][3] This is in contrast to the more balanced signaling profile of native oxytocin. Novel agonists also display varying degrees of bias, which can have significant implications for their therapeutic application. For instance, Carbetocin is a partial agonist for Gq coupling and promotes OTR internalization through a β-arrestin-independent mechanism.[4]
Figure 1. Simplified diagram of the major signaling pathways of the oxytocin receptor.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the oxytocin receptor (e.g., [3H]-Oxytocin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Figure 2. General workflow for a radioligand binding assay to determine Ki.
Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of a test compound as an agonist at the oxytocin receptor.
Methodology:
-
Cell Culture: Cells expressing the human oxytocin receptor are cultured in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: Varying concentrations of the test compound are added to the wells of the microplate.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The peak fluorescence response at each concentration of the test compound is determined. A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.
Figure 3. General workflow for a calcium mobilization assay to determine EC50.
Conclusion
This compound and its close analog Pro8-Oxytocin represent a class of oxytocin receptor agonists with a distinct, Gq-biased signaling profile.[1][2][3][8] This contrasts with the more balanced signaling of native oxytocin and the varied profiles of novel non-peptide agonists. The development of biased agonists like this compound may offer a strategic advantage in designing therapeutics that maximize desired cellular responses while minimizing off-target effects or receptor desensitization. The data and protocols presented in this guide provide a framework for the continued evaluation and comparison of these and other emerging oxytocin receptor modulators. Further research is warranted to fully elucidate the in vivo consequences of this signaling bias and to establish a definitive structure-activity relationship for this promising class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Separate receptors mediate oxytocin and vasopressin stimulation of cAMP in rat inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 12. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LIT-001 - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchers.mq.edu.au [researchers.mq.edu.au]
- 19. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
(Val3,Pro8)-Oxytocin proper disposal procedures
Proper disposal of the synthetic oxytocin analog, (Val3,Pro8)-Oxytocin, is essential to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a bioactive peptide, this compound and its associated waste must be handled with care, following established protocols for chemical and potentially biohazardous materials.
All disposal procedures should be in accordance with local, state, and federal regulations, such as the Federal Resource Conservation and Recovery Act (RCRA).[1][2] Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Core Principles for Disposal
-
Avoid Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down the sink.[3] Peptides can pose risks to aquatic environments, and wastewater treatment facilities may not effectively neutralize them.
-
Segregate Waste Streams : Properly separate waste at the point of generation. Have distinct, clearly labeled containers for solid chemical waste, liquid chemical waste, sharps, and contaminated labware.[4]
-
Treat as Hazardous : Due to its biological activity and the fact that its toxicological properties have not been fully investigated, this compound waste should be handled as hazardous chemical waste.[5][6]
**Disposal Procedures by Waste Type
The proper disposal method depends on the form of the waste generated. The following table summarizes the recommended procedures for each waste stream.
| Waste Type | Description | Recommended Disposal Procedure | Citations |
| Unused/Expired Solid Peptide | Pure this compound in powder or lyophilized form. | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. Arrange for pickup and disposal via a licensed environmental management vendor for high-temperature incineration. | [1][7] |
| Liquid Waste | Solutions containing this compound (e.g., from assays, HPLC). | Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible chemicals. Arrange for pickup and incineration through your institution's EHS office. | [4][8] |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, or vials that have come into direct contact with the peptide. | Place immediately into a designated, puncture-resistant sharps container labeled for chemotoxic or biohazardous waste. Do not overfill. Seal and dispose of the entire container as hazardous waste for incineration. | [9][10][11] |
| Contaminated Non-Sharp Solids | Pipette tips, gloves, plastic consumables, and contaminated wipes. | Collect in a designated container lined with a hazardous waste bag (e.g., a red biohazard or chemotoxic waste bag). When full, seal the bag and place it in the appropriate final disposal container for incineration. | [1][9][12] |
| Contaminated Glassware (Reusable) | Beakers, flasks, and other glassware requiring decontamination before reuse. | 1. Initial Rinse & Soak : Use an enzymatic detergent (e.g., 1% m/v SBCleaner) to break down peptide residues.[13] 2. Chemical Decontamination : Soak in a sodium hypochlorite (bleach) solution (0.5-6%).[13][14] 3. Final Rinse : Rinse thoroughly with purified water. For stubborn residues, an acid bath may be required.[14] |
Decontamination and Spill Management
Effective decontamination is critical to prevent cross-contamination and unintentional exposure. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double gloves, when handling the peptide or its waste.[8]
Surface Decontamination Protocol:
-
Absorb Spill : If a spill occurs, absorb any liquid with an inert material.
-
Initial Clean : Clean the area with an enzymatic detergent to remove the bulk of the peptide.[13]
-
Chemical Inactivation : Wipe the surface with a 0.5-1.0% sodium hypochlorite solution, ensuring a contact time of at least 20 minutes.[14]
-
Final Wipe : Clean the area with water to remove any residual disinfectant.
-
Disposal : All materials used for the cleanup must be disposed of as hazardous solid waste.[15]
**Experimental Workflow for Disposal
The logical flow for handling and disposing of this compound waste is critical for ensuring safety and compliance. The process begins with proper waste segregation and ends with certified destruction.
Caption: Waste disposal workflow for this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. pppmag.com [pppmag.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. nkfr.org [nkfr.org]
- 7. fishersci.com [fishersci.com]
- 8. merck.com [merck.com]
- 9. youtube.com [youtube.com]
- 10. health.uconn.edu [health.uconn.edu]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. auckland.ac.nz [auckland.ac.nz]
- 13. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 14. peptiderecon.com [peptiderecon.com]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety & Logistical Information for Handling (Val3,Pro8)-Oxytocin
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling (Val3,Pro8)-Oxytocin. The following procedures are based on established safety protocols for oxytocin and its analogs. It is imperative to consult your institution's specific safety guidelines and the supplier's Safety Data Sheet (SDS) if available.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is based on the safety information for Oxytocin and its formulations. Researchers should handle this compound with the same level of caution as other potent peptide compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against exposure.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Must be worn with side shields. |
| Goggles | Recommended when there is a risk of splashes, mists, or aerosols. | |
| Face Shield | Should be worn in conjunction with goggles when there is a high potential for direct facial contact with hazardous materials.[2][3][4] | |
| Hand Protection | Chemical-Resistant Gloves | The specific glove material should be selected based on the solvent being used. Nitrile gloves are a common choice for laboratory settings. |
| Double Gloving | Recommended to provide an additional layer of protection.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing.[2][3] |
| Additional Garments | Depending on the scale of the operation and the potential for exposure, sleevelets, aprons, or disposable suits may be necessary to prevent skin contact.[2][3] | |
| Respiratory Protection | Not Normally Required | For small-scale laboratory work with adequate engineering controls, respiratory protection is typically not necessary.[3] |
| Air-Purifying Respirator | If engineering controls are insufficient or during spill cleanup, a NIOSH-certified respirator with an appropriate filter may be required.[5] |
Engineering Controls
To minimize airborne exposure, always handle this compound in a well-ventilated area.[2][6] For procedures that may generate dust or aerosols, use of local exhaust ventilation, such as a chemical fume hood or a ventilated balance enclosure, is required.[2] For larger scale operations, closed systems like glove boxes or isolators are recommended.[2][6]
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, and clothing.[5][7] Prevent the formation of dust and aerosols.
-
Storage: Keep containers tightly closed and properly labeled.[2][7] Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][8] For long-term storage of the powder, -20°C is recommended.[9]
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill to prevent it from spreading.[2]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.[2][8]
-
For solid spills, carefully scoop the material into a sealed container, avoiding dust generation.
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials as hazardous waste.[2]
Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of waste into the sewer system.[2] Empty containers should be triple-rinsed and disposed of as unused product.[2] For materials classified as chemotherapeutic waste, use designated yellow containers.[10]
Operational Plans
General Laboratory Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Weighing: Conduct weighing of the powdered compound within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other disposable PPE. Wash hands thoroughly with soap and water.
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
- 1. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. osha.gov [osha.gov]
- 5. bestcareambulance.org [bestcareambulance.org]
- 6. msd.com [msd.com]
- 7. nkfr.org [nkfr.org]
- 8. msd.com [msd.com]
- 9. abmole.com [abmole.com]
- 10. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
